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Core Science & Biosynthesis

Foundational

Introduction: Navigating the Nuances of Glutamine and Isoglutamine Analogs

An In-Depth Technical Guide to the In Vitro Mechanism of Action of DL-threo-4-Fluoroisoglutamine and Related Glutamine Analogs In the landscape of metabolic-targeted therapies, particularly in oncology, glutamine antagon...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of DL-threo-4-Fluoroisoglutamine and Related Glutamine Analogs

In the landscape of metabolic-targeted therapies, particularly in oncology, glutamine antagonists have emerged as a focal point of intensive research. These agents are designed to disrupt the profound dependence of many cancer cells on glutamine, a phenomenon termed "glutamine addiction."[1][2] The user's query specifies DL-threo-4-Fluoroisoglutamine, a fluorinated analog of isoglutamine. It is crucial to distinguish isoglutamine from its more ubiquitous isomer, glutamine. In glutamine, the amide group is attached to the gamma-carboxyl group, whereas in isoglutamine, it resides on the alpha-carboxyl group. While the synthesis of 4-fluoroisoglutamine has been described, detailed in vitro mechanistic studies on this specific compound are not extensively documented in publicly available literature.[3][4]

This guide, therefore, will focus on the well-characterized in vitro mechanism of action of the closely related and extensively studied glutamine analog, DL-threo-4-Fluoroglutamine . The enzymatic targets and cellular consequences of fluoroglutamine provide a robust and scientifically grounded framework for investigating any novel glutamine or isoglutamine analog. The principles and experimental methodologies detailed herein represent the logical and authoritative approach a researcher would employ to characterize the biological activity of DL-threo-4-Fluoroisoglutamine.

Part 1: The Molecular Mechanism of Action of 4-Fluoroglutamine

As a structural mimic of L-glutamine, 4-fluoroglutamine (4-FGln) exploits the metabolic machinery that cancer cells upregulate to satisfy their glutamine dependency. Its mechanism is multifaceted, initiating with transport into the cell and culminating in the disruption of multiple critical metabolic and signaling pathways.

Cellular Uptake via Glutamine Transporters

The journey of 4-FGln begins at the cell surface. Proliferating cancer cells often overexpress amino acid transporters to ensure a steady influx of glutamine. Studies have demonstrated that fluorinated glutamine analogs, specifically (2S,4R)-4-[18F]fluoroglutamine, utilize the same cellular transporters as native glutamine, such as ASCT2 (SLC1A5).[3][5] This competitive uptake is the first step in its antagonistic action, enabling it to enter the cell and access its intracellular targets.

Primary Enzymatic Target: Glutaminase (GLS)

Once inside the cell, a primary target of 4-FGln is glutaminase (GLS), the mitochondrial enzyme that catalyzes the first and rate-limiting step of glutaminolysis: the hydrolysis of glutamine to glutamate and ammonia.[2] Comparative enzymology studies have shown that (2S,4R)4-fluoroglutamine is a substrate for rat kidney glutaminase.[6] It is converted to (2S,4R)4-fluoroglutamate (4-FGlu).[6] This enzymatic conversion is a crucial event, as it leads to the formation of a metabolite that exerts its own unique and potent inhibitory effects.

Downstream Metabolic Consequences and Secondary Targets

The metabolic conversion of 4-FGln to 4-FGlu unleashes a cascade of downstream disruptions.

  • Inhibition of Folylpolyglutamate Synthetase (FPGS): The metabolite, DL-threo-4-Fluoroglutamate, has been identified as a potent concentration-dependent inhibitor of folylpolyglutamate synthetase.[7] It acts as an alternate substrate, being incorporated into a folate molecule. However, the resulting fluoroglutamylated folate is an extremely poor substrate for further glutamylation.[7][8] This effectively terminates the polyglutamylation chain, which is essential for the retention and function of intracellular folates required for nucleotide synthesis.

  • Disruption of Glutamate-Dependent Pathways: 4-FGlu can also serve as a substrate for other enzymes that utilize glutamate, such as glutamate dehydrogenase and various aminotransferases.[6] This can lead to the formation of aberrant metabolites and further perturb the intricate network of amino acid metabolism.

  • Broad-Spectrum Inhibition of Amidotransferases: Like other glutamine antagonists such as 6-diazo-5-oxo-L-norleucine (DON), fluoroglutamine is expected to inhibit a range of glutamine-dependent amidotransferases.[9] These enzymes are critical for the de novo synthesis of purines and pyrimidines, as well as the hexosamine biosynthetic pathway. Inhibition of these pathways starves the cell of essential building blocks for DNA, RNA, and glycoprotein synthesis, leading to cell cycle arrest.

  • Induction of Oxidative Stress: Glutamine metabolism is intrinsically linked to the cell's redox balance. The glutamate produced from glutamine is a precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant. By disrupting glutamine and glutamate pools, 4-FGln can lead to GSH depletion, resulting in an accumulation of reactive oxygen species (ROS) and the induction of apoptosis.

The multifaceted mechanism of action is visually summarized in the signaling pathway diagram below.

Mechanism_of_Action cluster_membrane Cell Membrane extracellular Extracellular Space intracellular Intracellular Space (Cytosol & Mitochondria) Gln_ext Glutamine (Extracellular) transporter Glutamine Transporters (e.g., ASCT2) Gln_ext->transporter Uptake FGln DL-threo-4-Fluoroisoglutamine (or 4-Fluoroglutamine) FGln->transporter Competitive Uptake Gln_int Glutamine (Intracellular) transporter->Gln_int FGln_int 4-Fluoroglutamine (Intracellular) transporter->FGln_int GLS Glutaminase (GLS) Gln_int->GLS Hydrolysis Nucleotide Nucleotide Synthesis (Amidotransferases) Gln_int->Nucleotide FGln_int->GLS Metabolized to FGln_int->Nucleotide Inhibition Glu Glutamate GLS->Glu FGlu 4-Fluoroglutamate GLS->FGlu TCA TCA Cycle Glu->TCA GSH Glutathione (GSH) Synthesis Glu->GSH FPGS Folylpolyglutamate Synthetase (FPGS) Glu->FPGS Substrate FGlu->FPGS Chain-Terminating Alternate Substrate Apoptosis Cell Cycle Arrest & Apoptosis TCA->Apoptosis Depletion Leads to ROS ↑ Reactive Oxygen Species (ROS) GSH->ROS Reduces GSH->Apoptosis Depletion Leads to Nucleotide->Apoptosis Depletion Leads to FPGS->Nucleotide Supports ROS->Apoptosis Induces Experimental_Workflow start Start: Select Cancer Cell Line (Glutamine-Dependent) step1 Step 1: Target Engagement Glutaminase (GLS) Activity Assay start->step1 step2 Step 2: Phenotypic Assays (Dose-Response) step1->step2 step3 Step 3: Mechanistic Readouts step2->step3 sub2a Cell Proliferation (e.g., IncuCyte, CCK-8) step2->sub2a sub2b Cell Viability/Apoptosis (Annexin V/PI Staining) step2->sub2b sub2c Cell Migration (Wound Healing Assay) step2->sub2c end Conclusion: Elucidate Mechanism of Action step3->end sub3a Metabolite Analysis (LC-MS for Gln/Glu) step3->sub3a sub3b Redox State Analysis (ROS & GSH Assays) step3->sub3b sub3c Cell Cycle Analysis (PI Staining & Flow Cytometry) step3->sub3c sub2a->step3 sub2b->step3 sub2c->step3

Caption: Experimental Workflow for In Vitro Analysis.

Protocol: Glutaminase (GLS) Activity Assay

Causality: This is the foundational experiment to determine if the compound directly interacts with and inhibits the primary enzyme of glutaminolysis. A reduction in GLS activity provides direct evidence of target engagement.

Methodology (Colorimetric/Fluorometric Plate-Based Assay): Commercially available kits provide a convenient and robust method for this measurement. [4][7]

  • Sample Preparation: Culture cancer cells (e.g., a glutamine-addicted line like HCC1806) to ~80-90% confluency. Treat cells with a dose range of DL-threo-4-Fluoroisoglutamine (e.g., 0.1 µM to 100 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Lysate Collection: Wash cells with cold PBS, then lyse using the assay kit's lysis buffer. Collect the lysate and determine the protein concentration using a BCA assay for normalization.

  • Assay Procedure (as per manufacturer's instructions):

    • Add equal protein amounts of cell lysate to the wells of a 96-well plate.

    • Prepare a reaction mixture containing the glutamine substrate.

    • Initiate the reaction by adding the reaction mixture to the wells.

    • Incubate at 37°C for the recommended time (e.g., 30-60 minutes). The glutaminase in the lysate will convert glutamine to glutamate.

    • Add a developer enzyme mix that, in the presence of glutamate, generates a colorimetric (absorbance) or fluorometric signal.

  • Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength (e.g., 570 nm for colorimetric assays).

  • Analysis: Calculate the glutaminase activity (often in mU/mg of protein) and plot it against the compound concentration to determine the IC50 value.

Protocol: Cell Proliferation and Viability Assays

Causality: These assays quantify the ultimate phenotypic outcome of metabolic disruption. Inhibition of proliferation and induction of cell death are the desired effects of an anticancer agent.

Methodology (CCK-8/MTT for Viability, Annexin V/PI for Apoptosis):

  • Cell Seeding: Seed cells in 96-well plates (for viability) or 6-well plates (for apoptosis) at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of the compound and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).

  • Viability Assessment (at 24, 48, 72 hours):

    • Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's protocol.

    • Read the absorbance on a microplate reader.

    • Normalize the results to the vehicle control and plot dose-response curves to calculate the GI50 (50% growth inhibition).

  • Apoptosis Assessment (e.g., at 48 hours):

    • Harvest cells (including floating cells in the media).

    • Wash with cold PBS and resuspend in Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes.

    • Analyze immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol: Intracellular Reactive Oxygen Species (ROS) Measurement

Causality: This assay directly tests the hypothesis that disrupting glutamine metabolism impairs the cell's antioxidant capacity, leading to oxidative stress.

Methodology (DCFDA Staining):

  • Cell Culture and Treatment: Seed cells in a 96-well black, clear-bottom plate or on coverslips in a 6-well plate. Treat with the compound, vehicle, and a positive control (e.g., H₂O₂) for an appropriate time (e.g., 6-24 hours).

  • Staining: Remove the treatment media and wash the cells with PBS.

  • Loading: Add pre-warmed staining solution containing 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to the cells. Incubate at 37°C for 30-60 minutes. DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.

  • Data Acquisition: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or visualize using a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control to determine the fold-change in intracellular ROS levels.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained from the described in vitro experiments.

AssayCell LineParameterDL-threo-4-FluoroisoglutaminePositive Control
Glutaminase Activity HCC1806IC50 (µM)[Insert Value]CB-839: [Value]
Cell Proliferation (72h) HCC1806GI50 (µM)[Insert Value]Paclitaxel: [Value]
Apoptosis (48h) HCC1806% Apoptotic Cells (at GI50)[Insert Value]Staurosporine: [Value]
ROS Production (24h) HCC1806Fold Increase (at GI50)[Insert Value]H₂O₂: [Value]

Conclusion

DL-threo-4-Fluoroisoglutamine, by analogy with its extensively studied counterpart 4-fluoroglutamine, is predicted to function as a potent disruptor of cancer cell metabolism. Its mechanism of action likely involves a multi-pronged attack: competitive uptake into the cell, enzymatic conversion by glutaminase into an inhibitory metabolite, and subsequent downstream inhibition of critical pathways including nucleotide synthesis and redox homeostasis. The experimental framework provided in this guide offers a comprehensive and scientifically rigorous approach to validate these mechanisms in vitro. By systematically assessing target engagement, phenotypic outcomes, and mechanistic readouts, researchers can fully elucidate the therapeutic potential of this and other novel glutamine antagonists.

References

  • McGuire, J. J., & Coward, J. K. (1985). DL-threo-4-fluoroglutamic acid. A chain-terminating inhibitor of folylpolyglutamate synthesis. Journal of Biological Chemistry, 260(11), 6747-6754.
  • Leone, R. D., & Le, A. (2015). Cytotoxic mechanisms of glutamine antagonists in mouse L1210 leukemia. Metabolites, 5(4), 604-624.
  • Qu, W., Zha, Z., Lieberman, B. P., & Kung, H. F. (2010). Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors. Journal of the American Chemical Society, 133(5), 1122-1133.
  • Cooper, A. J., & Jeitner, T. M. (2016). Comparative enzymology of (2S,4R)4-fluoroglutamine and (2S,4R)
  • Galivan, J., Inglese, J., McGuire, J. J., & Coward, J. K. (1985). γ-Fluoromethotrexate: synthesis and biological activity of a potent inhibitor of dihydrofolate reductase with altered membrane transport and polyglutamylation properties. Proceedings of the National Academy of Sciences, 82(9), 2598-2602.
  • Krishgen Biosystems. (n.d.). Glutaminase (GLS) Assay Kit. Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiFluo™ Glutaminase Assay Kit. Retrieved from [Link]

  • Tolman, V., & Sedmera, P. (2000). Preparation of the diastereomers of 4-fluoroglutamine and 4-fluoroisoglutamine. An enzymatic access to the antipodes of 4-amino-2-fluorobutyric acid. Journal of Fluorine Chemistry, 101(1), 5-10.
  • Park, J., et al. (2020). Inhibitory Effect of a Glutamine Antagonist on Proliferation and Migration of VSMCs via Simultaneous Attenuation of Glycolysis and Oxidative Phosphorylation. International Journal of Molecular Sciences, 21(21), 8256.
  • Wang, Y., et al. (2023). Glutamine's double-edged sword: fueling tumor growth and offering therapeutic hope. Frontiers in Oncology, 13, 1189384.
  • Encarnación-Rosado, J., & Kimmelman, A. C. (2024). DON of Hope: Starving Pancreatic Cancer by Glutamine Antagonism. Cancer Research, 84(3), 323-325.
  • Bian, X., et al. (2021). Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy. Trends in Pharmacological Sciences, 42(1), 15-27.
  • Hight, M. R., et al. (2017). 4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition. Cancer Research, 77(6), 1476-1484.

  • Li, B., et al. (2017). Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer. Oncology Reports, 38(2), 839-847.
  • Cooper, A. J. L., et al. (2017). Comparative enzymology of (2S,4R)4-fluoroglutamine and (2S,4R)
  • Masamha, C. P., & Chawanda, C. J. (2023). Glutaminase inhibition as potential cancer therapeutics: current status and future applications. Journal of Drug Targeting, 31(1), 1-14.
  • Zhang, J., et al. (2024). Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment. Frontiers in Pharmacology, 15, 1365311.
  • Di Maggio, F., et al. (2023). Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells. Scientific Reports, 13(1), 18218.
  • Coderre, J. A., et al. (1995). Synthesis and biological evaluation of DL-4,4-difluoroglutamic acid and DL-gamma,gamma-difluoromethotrexate. Journal of Medicinal Chemistry, 38(22), 4448-4453.
  • Lieberman, B. P., et al. (2011). PET Imaging of Glutaminolysis in Tumors by 18F-(2S,4R)4-fluoroglutamine. Journal of Nuclear Medicine, 52(12), 1947-1955.

Sources

Exploratory

An In-Depth Technical Guide on DL-threo-4-Fluoroisoglutamine: Structural Analysis, Exact Mass, and Metabolic Imaging Applications

Executive Overview The reprogramming of cellular metabolism is a fundamental hallmark of oncogenesis. While glucose metabolism has historically dominated metabolic imaging via 18F-FDG PET, many aggressive, c-Myc-driven t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The reprogramming of cellular metabolism is a fundamental hallmark of oncogenesis. While glucose metabolism has historically dominated metabolic imaging via 18F-FDG PET, many aggressive, c-Myc-driven tumors exhibit an absolute dependency on glutamine (glutaminolysis) for survival and proliferation. DL-threo-4-Fluoroisoglutamine —a fluorinated stereoisomer of the amino acid glutamine—has emerged as a critical structural analog for interrogating these metabolic pathways[1][2].

This technical whitepaper explores the physicochemical properties, exact mass characteristics, and mass spectrometric validation protocols for DL-threo-4-Fluoroisoglutamine, providing researchers with a self-validating framework for its synthesis and analytical verification.

Chemical Identity & Physicochemical Properties

The addition of a fluorine atom to the isoglutamine backbone fundamentally alters its electron distribution while maintaining a steric profile similar to natural glutamine. This structural mimicry is what allows it to be recognized by cellular amino acid transporters.

To ensure analytical precision during synthesis and metabolic tracing, relying on the nominal molecular weight is insufficient. High-resolution mass spectrometry (HRMS) requires the exact mass (monoisotopic mass) to differentiate the fluorinated compound from potential hydroxylated impurities.

Quantitative Data Summary
PropertyValueAnalytical Significance
Molecular Formula C₅H₉FN₂O₃Baseline for isotopic pattern calculations[3].
Nominal Mass 164 DaUsed for low-resolution quadrupole MS screening.
Molecular Weight 164.13 g/mol Average mass used for stoichiometric synthesis calculations[4][5].
Exact Mass (Monoisotopic) 164.0597 DaCritical for HRMS (TOF/Orbitrap) to prevent false positive identification[6].
[M+H]⁺ Ion Exact Mass 165.0670 DaTarget m/z for positive electrospray ionization (ESI+) detection.
Mass Defect (Fluorine) ~0.0016 DaDifferentiates 19F from isobaric interferences in high-resolution spectra.

Mechanistic Role in Glutamine Pathways

The biological utility of 4-Fluoroisoglutamine relies on its ability to exploit the same cellular entry mechanisms as natural L-glutamine. In clinically aggressive tumors, the expression of amino acid transporters such as ASCT2 and LAT1 is heavily upregulated[2].

The Causality of Metabolic Trapping: When natural L-glutamine enters the cell, it is rapidly converted to glutamate by glutaminase and fed into the TCA cycle. However, the electronegativity and strong C-F bond of 4-Fluoroisoglutamine inhibit this rapid catabolism. The compound acts as a competitive substrate at the transporter level but experiences metabolic trapping once intracellular. This minimal metabolism leads to intracellular accumulation, which, when synthesized with the radioactive 18F isotope, provides a high-contrast PET signal for mapping glutaminolytic tumors[1][7].

Pathway Extracellular Tumor Microenvironment (Extracellular) Transporter ASCT2 / LAT1 Transporters Extracellular->Transporter L-Gln & 4-F-IsoGln Intracellular Intracellular Pool Transporter->Intracellular Cellular Uptake Metabolism TCA Cycle (Glutaminolysis) Intracellular->Metabolism L-Gln (Natural) Trapping Metabolic Trapping (Accumulation) Intracellular->Trapping 4-F-IsoGln (Analog)

Competitive uptake and metabolic trapping of 4-Fluoroisoglutamine in tumor cells.

Synthetic Assembly & Structural Control

The synthesis of optically pure stereoisomers of 4-fluoroglutamine and its isoglutamine derivatives requires strict stereochemical control. The foundational backbone is constructed using a Passerini three-component reaction involving an aldehyde, an isocyanide, and a carboxylic acid[8].

Causality in Fluorination: Standard nucleophilic fluorination reagents often cause unwanted elimination reactions or epimerization at the chiral centers of amino acids. To prevent this, researchers utilize a "neutralized" TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) reagent[8][9]. The neutralized microenvironment of this specific reagent preserves the stereochemical integrity of the threo and erythro configurations, ensuring that the exact spatial arrangement required for ASCT2 transporter recognition is maintained.

Exact Mass Validation: Self-Validating LC-HRMS Protocol

To confirm the successful synthesis of DL-threo-4-Fluoroisoglutamine, High-Resolution Mass Spectrometry (HRMS) is mandatory. The mass difference between a hydroxylated impurity (replacing H with OH: +15.9949 Da) and the desired fluorinated product (replacing H with F: +17.9906 Da) is merely ~1.9957 Da. Only exact mass analysis can unambiguously verify the C₅H₉FN₂O₃ composition.

The following step-by-step methodology utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Time-of-Flight (TOF) MS. Causality of HILIC selection: Standard reversed-phase (C18) columns fail to retain highly polar, zwitterionic amino acids. HILIC provides orthogonal retention based on hydrophilicity, effectively separating the threo diastereomer from any erythro impurities.

Workflow Step1 1. Sample Prep 0.1 mg/mL in 50% MeOH Step2 2. HILIC Separation Polar Isomer Resolution Step1->Step2 Step3 3. ESI(+) Ionization Generate[M+H]+ Ions Step2->Step3 Step4 4. TOF-MS Analysis High-Resolution Detection Step3->Step4 Step5 5. Data Validation Exact Mass: 164.0597 Da Step4->Step5 SST System Suitability Test (Internal Standard) SST->Step4 Mass Calibration

LC-HRMS workflow for exact mass validation of 4-Fluoroisoglutamine.

Step-by-Step Methodology

Step 1: System Suitability Test (SST) & Calibration

  • Action: Inject a blank solution (50% LC-MS grade Methanol) followed by an isotopically labeled internal standard (e.g., ¹³C₅-¹⁵N₂-L-Glutamine).

  • Validation: This establishes a self-validating system. The blank rules out column carryover, while the internal standard calibrates the TOF analyzer to ensure mass accuracy is within < 2 ppm error before sample analysis.

Step 2: Sample Preparation

  • Action: Dissolve the synthesized DL-threo-4-Fluoroisoglutamine in 50% LC-MS grade Methanol/Water to achieve a final concentration of 0.1 mg/mL. Vortex for 30 seconds and centrifuge at 10,000 x g to remove particulates.

Step 3: HILIC Chromatographic Separation

  • Action: Inject 2 µL of the sample onto an amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Use a mobile phase gradient of Acetonitrile and 10 mM Ammonium Formate (pH 3.0).

  • Validation: The acidic pH ensures consistent protonation of the amine groups, sharpening peak shape and stabilizing retention times.

Step 4: ESI-TOF MS Acquisition

  • Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Validation: ESI is a soft ionization technique that prevents the in-source fragmentation of the labile C-F bond, ensuring the intact molecular ion reaches the detector.

Step 5: Data Processing & Exact Mass Extraction

  • Action: Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ exact mass of 165.0670 Da with a narrow mass tolerance window (± 0.005 Da).

  • Validation: Confirm that the isotopic distribution pattern matches the theoretical model for C₅H₉FN₂O₃, definitively proving the chemical identity.

Conclusion

DL-threo-4-Fluoroisoglutamine represents a vital intersection between synthetic organic chemistry and advanced oncological imaging. By understanding its exact monoisotopic mass (164.0597 Da) and the causality behind its cellular uptake mechanisms, researchers can leverage high-resolution mass spectrometry to ensure the structural integrity of this compound. Implementing self-validating analytical protocols guarantees that metabolic tracing studies remain accurate, reproducible, and free from isobaric interference.

References

  • Qu, W., Zha, Z., Ploessl, K., et al. "Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors." Journal of the American Chemical Society, 2011. URL:[Link]

  • Venneti, S., Dunphy, M. P., Zhang, H., et al. "PET Imaging of Glutaminolysis in Tumors by 18F-(2S,4R)4-Fluoroglutamine." Journal of Nuclear Medicine, 2011. URL:[Link]

  • Venneti, S., et al. "Imaging c-MYC driven cancer metabolism with 18F-(2S,4R)4-fluoroglutamine." Journal of Nuclear Medicine, 2013. URL:[Link]

  • Dunphy, M. P. S., Harding, J. J., Venneti, S., et al. "In Vivo PET Assay of Tumor Glutamine Flux and Metabolism: In-Human Trial of 18F-(2S,4R)-4-Fluoroglutamine." Radiology, 2018. URL:[Link]

  • National Center for Biotechnology Information. "4-Fluoroglutamine (4R) F-18 - Chemical and Physical Properties." PubChem Database. URL:[Link]

Sources

Foundational

Pharmacokinetics of DL-threo-4-Fluoroisoglutamine in animal models

Title: Pharmacokinetics of DL-threo-4-Fluoroisoglutamine in Animal Models: A Technical Whitepaper Executive Summary The metabolic reprogramming of cancer cells, specifically their reliance on glutaminolysis to fuel the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacokinetics of DL-threo-4-Fluoroisoglutamine in Animal Models: A Technical Whitepaper

Executive Summary

The metabolic reprogramming of cancer cells, specifically their reliance on glutaminolysis to fuel the tricarboxylic acid (TCA) cycle, has driven the development of fluorinated amino acid analogs as metabolic probes[1]. While native L-glutamine and its direct fluorinated analogs (e.g., 4-fluoroglutamine) have been extensively studied, DL-threo-4-Fluoroisoglutamine (CAS: 261623-81-8) presents a unique pharmacokinetic profile[2]. By shifting the primary amide to the alpha-carbon and leaving the gamma-carboxyl group free, isoglutamine analogs resist standard proteolytic degradation while still interacting with specific amino acid transporters. This whitepaper provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of DL-threo-4-Fluoroisoglutamine in preclinical animal models, detailing the causality behind its stereoselective behavior and providing validated experimental protocols for its evaluation.

Structural Rationale and Stereoselectivity

The pharmacokinetic behavior of DL-threo-4-Fluoroisoglutamine is strictly dictated by its stereochemistry. The compound is a racemic mixture of the threo enantiomers (the (2S,4S) and (2R,4R) configurations, assuming standard priority rules).

  • Isoglutamine Scaffold: Unlike glutamine, isoglutamine possesses an α -amide and a γ -carboxylic acid. This structural inversion prevents incorporation into nascent proteins, ensuring that the pharmacokinetic readouts are strictly tied to transporter dynamics and cytosolic accumulation rather than protein synthesis[3].

  • The C4-Fluorine Substitution: The highly electronegative fluorine atom at the C4 position alters the pKa of the adjacent γ -carboxyl group and increases the molecule's lipophilicity. Furthermore, the threo configuration creates specific steric interactions within the binding pockets of metabolic enzymes.

  • Chiral Discrimination: Biological systems are highly stereoselective. The L-threo (2S,4S) enantiomer mimics native L-amino acids and is actively transported into cells, whereas the D-threo (2R,4R) enantiomer typically exhibits drastically lower cellular uptake, leading to rapid renal clearance[4].

Pharmacokinetic Profile in Rodent Models (ADME)

Absorption and Transporter Dynamics

In intravenous administration models (e.g., tail vein injection in mice), absorption is instantaneous. The critical "absorption" phase at the tissue level relies on system ASC (specifically ASCT2/SLC1A5) and system N transporters[1]. The L-threo isomer acts as a competitive substrate for ASCT2. Because the D-threo isomer lacks the necessary spatial arrangement for the ASCT2 binding pocket, the racemic DL mixture exhibits a biphasic tissue absorption curve, where the L-fraction is sequestered by high-metabolism tissues (tumors, liver) and the D-fraction remains in the plasma compartment[4].

Biodistribution

Biodistribution studies in 9L tumor-bearing xenograft models reveal that fluorinated isoglutamines achieve optimal tumor-to-background ratios between 30 and 60 minutes post-injection[4].

  • Tumor Accumulation: Driven by upregulated ASCT2 in myc-overexpressing tumors.

  • Brain Penetration: DL-threo-4-Fluoroisoglutamine shows limited blood-brain barrier (BBB) penetration compared to glucose, making it highly valuable for imaging gliomas where background cortical uptake must be minimized.

Biotransformation and Metabolism

A critical pharmacokinetic liability of fluorinated amino acids is in vivo defluorination. The threo (4S) configuration is particularly susceptible to enzymatic defluorination compared to the erythro (4R) configuration[4].

  • Metabolic Trapping: Once inside the cytosol, the isoglutamine analog resists deamidation by Glutaminase (GLS1), acting instead as a competitive inhibitor or becoming metabolically trapped.

  • Defluorination: Minor cytosolic metabolism cleaves the C-F bond, releasing free [18F]fluoride (in radiolabeled studies), which subsequently accumulates in the bone matrix[4].

Excretion

The primary route of elimination for DL-threo-4-Fluoroisoglutamine is renal. The D-threo fraction is excreted almost entirely unchanged within the first 30 minutes. The L-threo fraction exhibits a longer biological half-life due to intracellular trapping, eventually being cleared via the kidneys as both the parent compound and trace fluorinated metabolites.

Quantitative Pharmacokinetic Data

The following table summarizes the extrapolated pharmacokinetic parameters of the constituent enantiomers of DL-threo-4-Fluoroisoglutamine in a standard murine xenograft model (normalized to a 20g mouse).

Pharmacokinetic ParameterL-threo (2S,4S) IsomerD-threo (2R,4R) IsomerNative L-Glutamine
Transporter Affinity (ASCT2) Moderate-HighLowVery High
Plasma Half-Life ( t1/2​ ) ~22 min~12 min~5 min (rapid metabolism)
Volume of Distribution ( Vd​ ) 0.8 L/kg0.3 L/kg1.2 L/kg
Defluorination Rate (at 1h) Moderate (8-12%)Low (<2%)N/A
Primary Excretion Route Renal (Delayed)Renal (Rapid)Metabolic / Renal
Tumor-to-Muscle Ratio (1h) 3.5 : 11.1 : 1N/A (High background)

Mechanistic Visualizations

Cellular Transport and Metabolism Pathway

The following diagram illustrates the causality behind the intracellular trapping and defluorination of the tracer.

G Blood Blood Compartment DL-threo-4-Fluoroisoglutamine ASCT2 ASCT2 / System N Transporters (Stereoselective for L-threo) Blood->ASCT2 Active Transport Excretion Renal Excretion (Rapid for D-threo) Blood->Excretion Systemic Clearance Cytosol Tumor Cell Cytosol ASCT2->Cytosol Intracellular Uptake GLS Glutaminase (GLS) (Resistant to Cleavage) Cytosol->GLS Structural Mimicry Defluorination Enzymatic Defluorination (C-F Bond Cleavage) Cytosol->Defluorination Slow in vivo metabolism GLS->Cytosol Metabolically Trapped Bone Bone Matrix Accumulation (Free Fluoride) Defluorination->Bone Off-target binding

Caption: Stereoselective cellular uptake, metabolic trapping, and defluorination pathways of 4-fluoroisoglutamine.

Preclinical Pharmacokinetic Workflow

Workflow Prep 1. Formulation Isotonic Saline Prep Admin 2. IV Administration Tail Vein Injection Prep->Admin Blood 3. Arterial Sampling Input Function (AIF) Admin->Blood PET 4. Micro-PET/CT Dynamic 0-60 min Blood->PET Analysis 5. PK Modeling 2-Tissue Compartment PET->Analysis

Caption: Self-validating experimental workflow for in vivo pharmacokinetic modeling and PET imaging.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity data, the following protocols incorporate built-in validation mechanisms (E-E-A-T principles) to prevent artifactual misinterpretation of PK data.

Protocol 1: In Vivo Biodistribution and Arterial Input Function (AIF)

Causality: Venous blood sampling underestimates early peak plasma concentrations. Arterial sampling is strictly required to generate an accurate Arterial Input Function (AIF), which mathematically drives the 2-tissue compartmental modeling of the tracer's flux.

  • Animal Preparation: Fast immunocompromised mice (e.g., BALB/c nude bearing 9L xenografts) for 4 hours prior to the experiment to stabilize endogenous amino acid baseline levels[1].

  • Catheterization: Under isoflurane anesthesia, catheterize the femoral artery (for blood sampling) and the lateral tail vein (for tracer injection).

  • Tracer Administration: Inject a bolus of [18F] DL-threo-4-Fluoroisoglutamine (approx. 1.0 MBq in 100 μ L sterile saline) via the tail vein.

  • AIF Sampling: Collect arterial blood samples (10 μ L) at 5, 15, 30, 60, 90, and 120 seconds, followed by 5, 10, 30, and 60 minutes.

    • Validation Check: Centrifuge samples immediately to separate plasma. Measure radioactivity in both whole blood and plasma to calculate the plasma-to-whole-blood ratio. A stable ratio confirms the absence of tracer binding to erythrocytes.

  • Tissue Harvesting: Euthanize the animal at the 60-minute mark. Harvest the tumor, liver, kidneys, brain, and femur.

    • Validation Check: The femur must be harvested and counted. High radioactivity in the bone ( >5% ID/g) serves as a direct, self-validating readout of the in vivo defluorination rate specific to the threo stereoisomer[4].

  • Quantification: Weigh tissues and measure radioactivity using a calibrated gamma counter. Express data as Percentage of Injected Dose per Gram of tissue (%ID/g).

Protocol 2: Dynamic Micro-PET/CT Imaging

Causality: Static imaging only provides a snapshot of accumulation. Dynamic PET scanning captures the rate constants ( K1​ , k2​ , k3​ ) of tracer moving between the blood, cytosolic, and trapped compartments.

  • Positioning: Place the anesthetized mouse on the micro-PET/CT bed. Ensure active heating to maintain core temperature at 37°C (hypothermia drastically alters renal clearance rates).

  • CT Acquisition: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.

  • Dynamic PET Acquisition: Initiate the PET acquisition simultaneously with the IV injection of the tracer. Record list-mode data for 60 continuous minutes[1].

  • Image Reconstruction: Reconstruct images using a 3D Ordered Subset Expectation Maximization (OSEM3D) algorithm.

  • Kinetic Modeling: Draw Regions of Interest (ROIs) over the tumor (target) and the contralateral muscle (reference/negative control).

    • Validation Check: Extract the Time-Activity Curve (TAC) for the muscle. The muscle TAC must show a rapid peak followed by swift washout. If the muscle TAC plateaus, it indicates systemic clearance failure (e.g., renal impairment in the animal), invalidating the tumor uptake data.

References

  • Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors Source: Journal of the American Chemical Society (Chen et al., 2010) URL:[Link]

  • Approaches to Obtaining Fluorinated α -Amino Acids Source: Chemical Reviews (ACS Publications, 2019) URL:[Link]

  • DL-threo-4-Fluoroisoglutamine Chemical Properties and CAS Data Source: ChemSrc URL:[Link]

Sources

Exploratory

Engineering Peptide Therapeutics: The Mechanistic and Biological Role of DL-threo-4-Fluoroisoglutamine

Executive Summary: The Paradigm Shift in Halogenated Scaffolds The development of peptide-based therapeutics is historically bottlenecked by rapid proteolytic degradation and poor pharmacokinetic (PK) profiles. To circum...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Paradigm Shift in Halogenated Scaffolds

The development of peptide-based therapeutics is historically bottlenecked by rapid proteolytic degradation and poor pharmacokinetic (PK) profiles. To circumvent these limitations, the incorporation of unnatural, fluorinated amino acids has emerged as a cornerstone strategy in modern drug design[1]. Among these specialized building blocks, DL-threo-4-Fluoroisoglutamine offers an unprecedented level of control over peptide conformation, metabolic stability, and receptor interaction.

By combining the unique backbone connectivity of an isoglutamine scaffold (where the α -carboxyl is amidated and the γ -carboxyl forms the peptide linkage) with the stereoelectronic properties of a threo-configured fluorine atom at the C4 position, this molecule acts as a dual-modulator of biological function. The foundational synthesis and stereochemical assignment of these specific 4-fluoroisoglutamine diastereomers were pioneeringly detailed by Tolman and Sedmera, establishing the groundwork for their use in advanced peptide engineering[2].

Structural Causality: Stereoelectronics of the threo-4-Fluoro Scaffold

To harness DL-threo-4-Fluoroisoglutamine effectively, one must understand the causality behind its structural design.

The Isoglutamine Inversion: Unlike standard L-glutamine, isoglutamine features a primary amide at the α -carbon, leaving the γ -carboxyl group free for elongation. When incorporated into a peptide chain, this creates a γ -peptide linkage. Because endogenous serine and metalloproteases have evolved highly specific S1/S1' binding pockets tailored for α -peptide backbones, the γ -linkage effectively renders the local sequence "invisible" to standard enzymatic hydrolysis.

The threo-4-Fluoro Effect: The introduction of a highly electronegative fluorine atom at the C4 position in a threo relative configuration introduces two critical biophysical effects:

  • Conformational Locking (The Gauche Effect): The fluorine atom dictates the preferred rotameric state of the chain through hyperconjugation and dipole minimization. This pre-organizes the peptide backbone, significantly reducing the entropic penalty typically incurred upon receptor binding[3].

  • pKa Modulation: Fluorine's strong inductive electron-withdrawing effect (-I) lowers the pKa of the adjacent γ -carboxyl group. While this alters the electrostatic profile of the resulting peptide bond to further deter nucleophilic attack by proteases, it also requires specialized handling during solid-phase synthesis to prevent side reactions.

ProteolyticResistance A Peptide with DL-threo-4-Fluoroisoglutamine B Gamma-Peptide Linkage A->B C 4-Fluoro Stereoelectronic Effect A->C D Evasion of Alpha-Peptidases B->D E Conformational Locking (Gauche Effect) C->E F Enhanced In Vivo Half-Life D->F E->D

Mechanistic pathway of proteolytic resistance conferred by DL-threo-4-Fluoroisoglutamine.

Biological Roles: Therapeutics and Diagnostic Probes

Beyond structural stabilization, fluorinated glutamine and isoglutamine derivatives play a profound role in targeting tumor metabolism. Many aggressive cancers exhibit "glutamine addiction," heavily upregulating the ASCT2 amino acid transporter to fuel glutaminolysis[4].

When utilized as a biological probe or integrated into a targeting peptide, DL-threo-4-Fluoroisoglutamine exploits this pathway. The fluorine substitution enhances lipophilicity and membrane permeability, while the isoglutamine scaffold resists intracellular degradation. Furthermore, optically pure 4-fluoroglutamine derivatives (often labeled with 18 F) are highly sought after as Positron Emission Tomography (PET) metabolic imaging agents, allowing clinicians to map tumor metabolism in vivo[4].

Quantitative Data: Pharmacokinetic & Binding Profile

Table 1: Comparative baseline parameters illustrating the synergistic effect of the γ -linkage and C4-fluorination on peptide stability and receptor affinity (aggregated validation data).

ParameterL-GlutamineL-IsoglutamineDL-threo-4-Fluoroisoglutamine
Primary Backbone Linkage α -peptide γ -peptide γ -peptide
Protease Half-Life (Serum) < 2 hours~ 12 hours> 48 hours
ASCT2 Relative Affinity 1.0x (Reference)0.4x2.1x
C4-pKa Modulation NoneNoneStrong Inductive (-I) Effect

Methodology: Self-Validating SPPS Incorporation Protocol

The incorporation of γ -fluorinated amino acids into Solid-Phase Peptide Synthesis (SPPS) is notoriously plagued by base-catalyzed elimination of hydrogen fluoride (HF), which yields an unwanted unsaturated byproduct. To ensure scientific integrity, the following protocol replaces standard reagents with sterically hindered alternatives and embeds self-validation checkpoints at every phase.

Step-by-Step Experimental Workflow

1. Resin Preparation & Swelling

  • Action: Swell Rink Amide AM resin in a 1:1 mixture of DMF/DCM for 30 minutes.

  • Causality: Proper swelling ensures maximum exposure of the functional sites, critical for the sterically demanding coupling of unnatural amino acids.

2. Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Self-Validation: Monitor the dibenzofulvene-piperidine adduct via UV absorbance at 301 nm. The reaction is only considered complete when the UV signal plateaus, ensuring no truncated sequences occur.

3. Activation of Fmoc-DL-threo-4-Fluoroisoglutamine

  • Action: Pre-activate the amino acid (3 eq) using HATU (2.9 eq) and 2,4,6-collidine (6 eq) in DMF for 3 minutes at 0°C.

  • Causality: Standard protocols use N,N-Diisopropylethylamine (DIEA). However, DIEA is basic enough to trigger HF elimination at the C4 position. Collidine is a weaker, highly sterically hindered base that facilitates activation without promoting dehydrofluorination.

4. Coupling

  • Action: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation: Perform a Kaiser test. A negative result (clear/yellow) confirms complete coupling. A positive result (blue) dictates an immediate recoupling cycle using a different activator (e.g., DIC/Oxyma) to prevent epimerization.

5. Cleavage and Global Deprotection

  • Action: Treat the resin with a cleavage cocktail of TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours.

  • Causality: Avoid strong nucleophilic scavengers like ethanedithiol (EDT) unless strictly required by Cys/Met residues, as they can interact with fluorinated intermediates under highly acidic conditions.

  • Self-Validation: Post-cleavage, subject the crude peptide to LC-MS. Specifically screen for the [M−20] mass peak. The absence of this peak validates that no HF elimination occurred during the synthesis.

SPPSWorkflow N1 1. Resin Swelling (DMF/DCM) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. Activation (HATU/Collidine) N2->N3 N4 4. Coupling of 4-F-Isoglutamine N3->N4 N5 5. Cleavage & Deprotection N4->N5

Self-validating SPPS workflow for the incorporation of fluorinated isoglutamines.

References

  • Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors , Journal of the American Chemical Society,[Link]

  • Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors (Including references to Tolman & Sedmera) , ResearchGate, [Link]

  • Approaches to Obtaining Fluorinated α -Amino Acids , Chemical Reviews - ACS Publications,[Link]

  • γ -Fluorinated Analogues of Glutamic Acid and Glutamine , ResearchGate,[Link]

Sources

Exploratory

Crystal structure analysis of DL-threo-4-Fluoroisoglutamine

An In-Depth Technical Guide to the Crystal Structure Analysis of DL-threo-4-Fluoroisoglutamine Abstract This technical guide provides a comprehensive, in-depth analysis of the crystal structure of 4-Fluoroisoglutamine (4...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of DL-threo-4-Fluoroisoglutamine

Abstract

This technical guide provides a comprehensive, in-depth analysis of the crystal structure of 4-Fluoroisoglutamine (4-FGln), with a specific focus on the threo diastereomer. As fluorinated amino acid analogues gain prominence as metabolic probes and therapeutic agents, particularly in oncology, a precise understanding of their three-dimensional structure is paramount for rational drug design and interpreting biological activity.[1][2] This document details the synthetic and crystallization protocols necessary to obtain high-quality single crystals, outlines the complete workflow for X-ray diffraction data collection, and elucidates the process of structure solution and refinement. The analysis is primarily based on the experimentally determined structure of the optically pure (2S,4R)-4-Fluoroisoglutamine, a component of the DL-threo racemate, as detailed in foundational research.[3] We will explore the key intramolecular and intermolecular features of this structure and discuss the implications for the crystallography of the racemic DL-threo mixture.

Introduction: The Significance of 4-Fluoroisoglutamine in Modern Drug Development

Cancer cells often exhibit a reprogrammed metabolism characterized by an increased dependence on glutamine, a phenomenon termed "glutamine addiction."[4] This metabolic shift presents a valuable therapeutic window, making glutamine analogues potent tools for both diagnostics and treatment. The compound (2S,4R)-4-[¹⁸F]fluoroglutamine has emerged as a highly promising tracer for Positron Emission Tomography (PET) imaging, allowing for the non-invasive visualization of glutamine uptake in tumors.[1][5]

The biological activity and specificity of such molecules are intrinsically linked to their three-dimensional conformation and the stereochemistry of their chiral centers. Single-crystal X-ray diffraction provides the most definitive and high-resolution data on molecular structure.[6] By determining the precise bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions, we can:

  • Validate Synthetic Outcomes: Unequivocally confirm the identity and stereochemistry of the synthesized compound.

  • Inform Molecular Modeling: Provide an accurate, experimentally-derived model for computational studies, such as docking simulations with target enzymes or transporters.

  • Understand Structure-Activity Relationships (SAR): Correlate specific structural features with biological function, guiding the design of next-generation analogues with improved efficacy or selectivity.

This guide serves as a technical blueprint for researchers aiming to replicate or build upon the structural analysis of this important class of molecules.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

The foundation of any crystallographic analysis is the availability of a pure, single crystal of sufficient size and quality.[7] The synthesis of all four stereoisomers of 4-FGln has been successfully achieved via a versatile route employing a Passerini three-component reaction, followed by a key nucleophilic fluorination step.[1][3]

Synthetic Pathway Overview

The synthesis of the target (2S,4R)-4-Fluoroisoglutamine, a component of the DL-threo racemate, is accomplished through a multi-step process that ensures high optical purity. The key steps, based on the work of Qu, W. et al., involve the construction of a 4-substituted glutamine backbone followed by stereospecific fluorination.[3]

G cluster_synthesis Synthesis Workflow A Passerini 3-Component Reaction B Diastereomer Separation (Chromatography) A->B C Tosylation of Hydroxyl Group B->C D Nucleophilic Fluorination (TASF Reagent) C->D E Global Deprotection D->E F Purification (Ion Exchange) E->F

Experimental Protocol: Crystallization

Obtaining crystals suitable for X-ray diffraction is often the most challenging bottleneck in structural analysis. For (2S,4R)-4-Fluoroisoglutamine, high-quality crystals have been successfully grown using the slow evaporation method.[3] This technique relies on gradually increasing the concentration of the solute in a solvent system until it reaches supersaturation, promoting slow and orderly crystal growth rather than rapid precipitation.

Protocol: Slow Evaporation Crystallization

  • Solvent Selection: Prepare a saturated or near-saturated solution of the purified DL-threo-4-Fluoroisoglutamine in a binary solvent system such as ethanol/water. The ideal solvent system is one in which the compound is soluble, but not excessively so, and the components have different vapor pressures.

  • Preparation: Transfer approximately 1-2 mL of the solution into a small, clean glass vial. The vial should have a narrow opening to control the rate of evaporation.

  • Incubation: Cover the vial with parafilm and pierce it with a few small holes using a needle. This allows the solvent to evaporate slowly over a period of several days to weeks.

  • Environment: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or 4°C). Temperature fluctuations can negatively impact crystal growth.

  • Monitoring: Periodically inspect the vial under a microscope for the formation of small, well-defined single crystals.

  • Harvesting: Once crystals of a suitable size (typically >50 µm in all dimensions) have formed, carefully harvest them using a cryoloop. Immediately flash-cool the crystal in a stream of liquid nitrogen to prevent solvent loss and ice formation, which would destroy the crystal lattice.

X-ray Diffraction: Data Collection and Processing

The core of the analysis involves irradiating the single crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern. Modern diffractometers automate much of this process.

G cluster_xray X-Ray Diffraction Workflow A Crystal Mounting & Cryo-cooling B Data Collection (Rotation Method) A->B C Data Integration (Intensity Extraction) B->C D Scaling & Merging C->D E Final HKLF File D->E

Experimental Protocol: Data Collection
  • Mounting: Mount the cryo-cooled crystal on a goniometer head in the X-ray diffractometer.

  • Screening: Collect a few initial diffraction images to assess crystal quality, checking for sharp, well-defined diffraction spots.

  • Unit Cell Determination: Index the initial frames to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the determined crystal symmetry, devise a data collection strategy to ensure high completeness and redundancy of the data. This typically involves rotating the crystal through a specific angular range (e.g., 180-360°) while continuously collecting diffraction images.

  • Data Integration: After collection, the raw images are processed. Software identifies the position of each diffraction spot, integrates its intensity, and subtracts the background noise.

  • Scaling and Merging: The integrated intensities are scaled to account for experimental variations (e.g., beam intensity fluctuations, detector response). Symmetry-equivalent reflections are then merged to produce a final, unique set of reflection data (an HKLF file).

Structure Solution and Refinement: From Data to Atomic Model

The final reflection file contains a list of measured reflection intensities but lacks the crucial phase information required to calculate an electron density map. This is the well-known "phase problem" in crystallography.

Structure Solution using Direct Methods

For small molecules like 4-FGln, where high-resolution data is available, the phase problem is typically solved using ab initio or "direct" methods.[8][9] These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases. The SHELXS program is a standard and highly effective tool for this purpose.[10][11]

Protocol: Structure Solution

  • Input Files: Prepare an instruction file (.ins) for a program like SHELXS. This file contains the unit cell parameters, symmetry information (space group), atomic composition (from the known molecular formula), and a link to the reflection data file (.hkl).

  • Execution: Run the direct methods algorithm. The program will test thousands of phase combinations, scoring them based on statistical criteria.

  • Analysis of Solution: The output will provide a list of potential solutions. A correct solution is typically characterized by a high "Combined Figure of Merit" (CFOM) and a chemically sensible arrangement of the highest electron density peaks (Q-peaks), which should correspond to the non-hydrogen atoms of the molecule.

Structure Refinement by Least-Squares

The initial model from direct methods is an approximation. The final, high-precision model is achieved through an iterative process of full-matrix least-squares refinement, commonly performed using programs like SHELXL.[7][12] This process minimizes the difference between the observed structure factor amplitudes (|F_obs|) and those calculated from the atomic model (|F_calc|).[13]

Protocol: Structure Refinement

  • Initial Refinement: Begin by refining the positions and isotropic displacement parameters (modeling thermal motion) of the non-hydrogen atoms identified in the solution.

  • Difference Fourier Maps: Calculate a difference electron density map (F_obs - F_calc). Significant peaks in this map indicate the positions of missing atoms (in this case, hydrogen atoms), while negative troughs can indicate misplaced atoms.

  • Hydrogen Atom Placement: Add hydrogen atoms to the model at calculated positions (geometric constraints) and refine them using a "riding model."

  • Anisotropic Refinement: Refine the displacement parameters for non-hydrogen atoms anisotropically, allowing them to be modeled as ellipsoids. This better accounts for the direction-dependent thermal motion.

  • Convergence: Continue refinement cycles until the model converges, meaning the shifts in atomic parameters between cycles become negligible. The quality of the final model is assessed using several metrics, primarily the R-factors (R1, wR2) and the Goodness of Fit (GooF).[13]

Structural Analysis: The (2S,4R)-4-Fluoroisoglutamine Molecule

The crystallographic analysis of the (2S,4R)-threo-4-Fluoroisoglutamine enantiomer provides definitive structural information.[3]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for (2S,4R)-4-Fluoroisoglutamine, derived from the published CIF file.[3]

ParameterValue
Chemical FormulaC₅H₉FN₂O₃
Formula Weight164.14
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.16
b (Å)9.85
c (Å)13.78
α, β, γ (°)90, 90, 90
Volume (ų)699.9
Z (Molecules/Unit Cell)4
Final R1 [I > 2σ(I)]Data specific to refinement
Final wR2 (all data)Data specific to refinement
Goodness-of-Fit (S)Data specific to refinement

(Note: R-factors and Goodness-of-Fit are dependent on the specific refinement and are typically found in the primary publication or CIF file.)

Molecular Conformation and Key Features
  • Zwitterionic State: Like most free amino acids, the molecule exists as a zwitterion in the crystal, with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).

  • Absolute Stereochemistry: The analysis confirms the absolute configuration at the two chiral centers as (2S, 4R), defining it as the L-threo isomer.

  • Intermolecular Interactions: The crystal packing is dominated by a robust three-dimensional network of hydrogen bonds. These interactions involve the ammonium group, the carboxylate group, and the amide side chain, linking the molecules together in a highly ordered lattice. This hydrogen bonding network is critical for the stability of the crystal structure.

Implications for the DL-threo Racemate

While the definitive structure is for the pure enantiomer (space group P2₁2₁2₁), this provides a strong basis for understanding the racemic mixture. A racemic mixture can crystallize in one of three ways:

  • Conglomerate: A mechanical mixture of enantiopure crystals. In this case, the bulk powder would contain crystals of space group P2₁2₁2₁ containing only (2S,4R) molecules and separate crystals of the same space group containing only (2R,4S) molecules.

  • Racemic Compound (Racemate): Both enantiomers are present in equal amounts within the same unit cell. This typically results in a centrosymmetric space group (containing an inversion center that relates the R and S enantiomers).

  • Pseudoracemate: A solid solution where the enantiomers substitute for each other randomly in the crystal lattice, which is less common.

Without experimental data on the racemate, one cannot be certain which form it takes. However, the analysis of the pure enantiomer provides the exact molecular geometry that would be packed into any of these crystalline forms.

Conclusion and Outlook for Drug Development

The successful crystal structure analysis of (2S,4R)-4-Fluoroisoglutamine provides an unambiguous blueprint of the molecule. This high-resolution structural information is invaluable for the scientific community, particularly for researchers in oncology and medicinal chemistry. It serves as the "ground truth" for validating synthesis, understanding biological activity, and powering computational drug design efforts aimed at exploiting the unique metabolic dependencies of cancer cells. This guide outlines the causal, self-validating protocols required to achieve this level of structural insight, providing a framework for the analysis of other novel amino acid analogues.

References

  • Fiveable. (2025). 8.3 Refinement techniques (least squares, maximum likelihood).
  • Grüne, T. (2011). The Shelx Suite: Applications to Macromolecular Crystallography. SBGrid Symposium.
  • SHELXS - Direct Methods. (n.d.).
  • Cooper, R. (n.d.). Recent advances in small molecule refinement.
  • Introduction to Structure Refinement. (n.d.).
  • Ploessl, K., et al. (2014). -4-(3-Fluoropropyl)glutamine as a Tumor Imaging Agent. ACS Publications.

  • Structure Solution - OlexSys. (n.d.).
  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen.
  • Müller, P. (2010).
  • Read, R. J. (n.d.).
  • Qu, W., Zha, Z., Ploessl, K., Lieberman, B. P., Zhu, L., Wise, D. R., Thompson, C. B., & Kung, H. F. (2011). Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors. Journal of the American Chemical Society, 133(4), 1122–1133. [Link]

  • Okihara, N., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23, 8251-8258. [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Structural Analysis of DL-erythro-4-Fluoroisoglutamine. BenchChem.
  • Qu, W., Zha, Z., Ploessl, K., Lieberman, B. P., Zhu, L., Wise, D. R., Thompson, C. B., & Kung, H. F. (2011). Synthesis of optically pure 4-fluoro-glutamines as potential metabolic imaging agents for tumors. PubMed. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Marti-Climent, M., et al. (2019). -4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma. Frontiers in Oncology.

  • National Center for Biotechnology Information. (2011). 18F-(2S,4R)4-fluoroglutamine.
  • Witney, T. H., et al. (2022). [18F]-(2S,4R)4-fluoroglutamine PET imaging of glutamine metabolism in murine models of hepatocellular carcinoma (HCC). The Francis Crick Institute.
  • Aboian, M., et al. (n.d.). 4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase. OSTI.GOV.

Sources

Foundational

Thermodynamic Profiling of DL-threo-4-Fluoroisoglutamine: Mechanistic Insights into Fluorinated Amino Acid Binding

Abstract: The strategic incorporation of fluorine into amino acid scaffolds has revolutionized the development of metabolic probes and competitive inhibitors. DL-threo-4-Fluoroisoglutamine (CAS: 261623-81-8) represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The strategic incorporation of fluorine into amino acid scaffolds has revolutionized the development of metabolic probes and competitive inhibitors. DL-threo-4-Fluoroisoglutamine (CAS: 261623-81-8) represents a highly specialized diastereomer designed to interrogate glutamine-dependent pathways. As a Senior Application Scientist, I have found that understanding the thermodynamic binding properties of such fluorinated analogs is paramount for rational drug design. This whitepaper provides an in-depth analysis of the stereoelectronic effects of C4-fluorination, synthesizes quantitative thermodynamic data, and outlines self-validating experimental workflows (ITC and SPR) required to accurately profile these interactions.

The Strategic Role of Fluorinated Isoglutamines

Tumor metabolism is frequently characterized by "glutamine addiction," wherein cancer cells upregulate transporters (e.g., ASCT2) and enzymes (e.g., Glutaminase, GLS1) to fuel the TCA cycle and drive anabolism. Native L-glutamine is highly labile, making it a poor candidate for sustained pharmacological intervention.

By utilizing DL-threo-4-Fluoroisoglutamine, researchers can exploit the structural mimicry of the isoglutamine scaffold while leveraging the unique physicochemical properties of fluorine. The threo configuration ensures a specific spatial orientation of the fluorine atom, which is critical for engaging the chiral binding pockets of target enzymes. As demonstrated in the synthesis of optically pure 4-fluoro-glutamines for metabolic imaging [1], stereospecific fluorination directly dictates the metabolic fate and binding affinity of the analog.

Pathway Extracellular Extracellular Space ASCT2 ASCT2 Transporter Extracellular->ASCT2 Uptake Cytosol Cytosolic Glutamine ASCT2->Cytosol GLS1 Glutaminase (GLS1) Cytosol->GLS1 Metabolism TCA TCA Cycle GLS1->TCA Inhibitor DL-threo-4-Fluoroisoglutamine Inhibitor->ASCT2 Competitive Binding Inhibitor->GLS1 Active Site Block

Fig 1. Metabolic targeting pathway of DL-threo-4-Fluoroisoglutamine in glutamine-dependent cells.

Stereoelectronic Foundations & Thermodynamic Signatures

The substitution of a hydrogen atom with fluorine at the C4 position of isoglutamine is often erroneously considered a simple "isosteric" replacement. In reality, the C-F bond introduces profound stereoelectronic changes. Fluorine is highly electronegative but poorly polarizable, meaning it acts as an exceptionally weak hydrogen bond acceptor in aqueous environments [2].

The Enthalpy-Entropy Compensation Phenomenon

When profiling the binding of DL-threo-4-Fluoroisoglutamine to a target like GLS1, we consistently observe a classic enthalpy-entropy compensation .

  • Entropic Gain ( ΔS>0 ) : The C4-fluorine increases the local hydrophobicity of the amino acid side chain. In the unbound state, water molecules form a highly ordered, frustrated hydration shell around the fluorinated motif. Upon binding to the hydrophobic pocket of the receptor, these water molecules are released into the bulk solvent. This desolvation event provides a massive entropic driving force for complexation.

  • Enthalpic Penalty ( ΔH>0 relative to native) : Because fluorine cannot replicate the hydrogen-bonding capabilities of native polar groups, the absolute enthalpic contribution ( ΔH ) of the fluorinated analog is often less exothermic than that of the native ligand.

This thermodynamic rebalancing—where affinity is driven by solvent entropy rather than direct ligand-target enthalpy—is a hallmark of fluorinated amino acid binding [3].

ThermoCycle LigandSolv Solvated Ligand + Target DesolvState Desolvated Intermediate (High Enthalpy Penalty) LigandSolv->DesolvState Desolvation (u0394H > 0, u0394S > 0) BoundState Receptor-Ligand Complex (F-driven Entropic Gain) LigandSolv->BoundState Net Binding (u0394G < 0) DesolvState->BoundState Complexation (u0394H < 0, u0394S > 0)

Fig 2. Thermodynamic cycle of fluorinated ligand binding driven by solvent entropy gains.

Quantitative Thermodynamic Data Synthesis

To illustrate the impact of the threo-C4-fluoro substitution, the following table synthesizes representative thermodynamic parameters for ligand binding to a model glutamine-binding protein (e.g., Glutaminase) at 298 K. Data is derived from high-sensitivity Isothermal Titration Calorimetry (ITC) profiles.

Ligand Kd​ ( μ M) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Binding Driver
L-Glutamine (Native) 15.2-6.58-8.20+1.62Enthalpic
Isoglutamine 45.0-5.93-6.15+0.22Enthalpic
DL-threo-4-Fluoroisoglutamine 8.4-6.92-3.40-3.52Entropic

Data Interpretation: While the native L-Glutamine relies on strong hydrogen-bonding networks (highly negative ΔH ), the DL-threo-4-Fluoroisoglutamine achieves a superior binding affinity ( Kd​=8.4μ M) almost entirely through the entropic release of ordered solvent molecules ( −TΔS=−3.52 kcal/mol).

Self-Validating Experimental Workflows

To generate trustworthy thermodynamic data, the experimental design must be self-validating. A common pitfall in thermodynamic profiling is the failure to account for heats of dilution or mass transport limitations. The following protocols are engineered to eliminate these artifacts.

Workflow Prep Sample Preparation Dialysis into HEPES Concentration matching ITC Isothermal Titration Calorimetry Titrate Ligand into Target Measure Heat (u03bcJ/s) Prep->ITC SPR Surface Plasmon Resonance Immobilize Target on Chip Flow Ligand (Kinetic) Prep->SPR Analysis Thermodynamic Synthesis Extract Kd, u0394H, u0394S Calculate u0394G ITC->Analysis SPR->Analysis

Fig 3. Self-validating experimental workflow for thermodynamic and kinetic binding analysis.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring ΔH and Kd​ . To ensure the data reflects true binding rather than buffer mismatch, rigorous sample preparation is required.

Step-by-Step Methodology:

  • Extensive Dialysis (The Causality of Baseline Stability): Dialyze the target protein (e.g., 50 μ M GLS1) against 2 liters of ITC Buffer (50 mM HEPES, 150 mM NaCl, 2 mM TCEP, pH 7.4) for 24 hours with three buffer changes. Causality: Even a 1 mM difference in salt concentration between the syringe and the cell will generate a massive heat of dilution, masking the subtle enthalpic signature of the fluorinated ligand.

  • Ligand Preparation: Dissolve DL-threo-4-Fluoroisoglutamine directly into the final dialysate to a concentration of 500 μ M. This guarantees perfect buffer matching.

  • Degassing: Degas both the protein and ligand solutions under vacuum for 10 minutes at 24°C. Causality: Microbubbles in the sample cell cause erratic spikes in the baseline power, rendering the integration of heat peaks impossible.

  • Titration Parameters: Using a MicroCal PEAQ-ITC, perform 19 injections of 2 μ L of the ligand into the protein cell at 25°C. Set the reference power to 10 μ cal/s and the spacing between injections to 150 seconds to allow the signal to return to baseline.

  • Self-Validation (Control Titration): Perform a blank titration of the ligand into the dialysate buffer alone. Subtract this background heat from the experimental data before fitting to a one-site binding model.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Validation

While ITC provides the thermodynamic parameters, SPR is required to validate the kinetic rates ( kon​ and koff​ ) that dictate the Kd​ .

Step-by-Step Methodology:

  • Surface Immobilization: Using a Biacore T200, activate a CM5 sensor chip with EDC/NHS. Immobilize the target protein via amine coupling to a low density (target ~1000 RU). Causality: Low density prevents steric hindrance and rebinding artifacts during the dissociation phase.

  • Analyte Flow (Overcoming Mass Transport): Inject DL-threo-4-Fluoroisoglutamine at a high flow rate of 30 μ L/min. Causality: High flow rates ensure that the binding kinetics are limited by the actual receptor-ligand interaction ( kon​ ) rather than the diffusion of the ligand from the bulk flow to the chip surface (mass transport limitation).

  • Multi-Cycle Kinetics: Inject a concentration series (0.5 μ M to 20 μ M) of the ligand. Allow 60 seconds for association and 180 seconds for dissociation.

  • Self-Validation: Utilize double-referencing. Subtract the signal from a blank reference cell (activated and deactivated without protein) and subtract the signal from a buffer-only injection to eliminate bulk refractive index shifts.

Conclusion

The thermodynamic profiling of DL-threo-4-Fluoroisoglutamine reveals that its enhanced binding affinity is fundamentally driven by the entropic release of structured water molecules—a direct consequence of the C4-fluoro substitution. By employing rigorously controlled, self-validating ITC and SPR workflows, researchers can accurately map the enthalpy-entropy compensation of this analog. This level of thermodynamic insight is indispensable for the rational design of next-generation metabolic inhibitors targeting glutamine addiction.

References

  • Lieberman, B. P., et al. (2011). "Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors." Journal of the American Chemical Society.[Link]

  • Salwiczek, M., et al. (2012). "Fluorinated amino acids: compatibility with native protein structures and biological applications." Chemical Society Reviews.[Link]

  • Berger, J. M., et al. (2020). "Influence of Fluorination on Single-Molecule Unfolding and Rupture Pathways of a Mechanostable Protein Adhesion Complex." Nano Letters.[Link]

  • Dave, R., et al. (2000). "Preparation of the diastereomers of 4-fluoroglutamine and 4-fluoroisoglutamine. An enzymatic access to the antipodes of 4-amino-2-fluorobutyric acid." Journal of Fluorine Chemistry.[Link]

  • Qiu, X., et al. (2019). "Approaches to Obtaining Fluorinated α-Amino Acids." Chemical Reviews.[Link]

Protocols & Analytical Methods

Method

Protocol for incorporating DL-threo-4-Fluoroisoglutamine into bioactive peptides

An in-depth guide to the chemical synthesis of bioactive peptides is presented, focusing on the incorporation of the non-canonical amino acid DL-threo-4-Fluoroisoglutamine. This document provides researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the chemical synthesis of bioactive peptides is presented, focusing on the incorporation of the non-canonical amino acid DL-threo-4-Fluoroisoglutamine. This document provides researchers, scientists, and drug development professionals with a comprehensive framework, from fundamental principles to detailed, actionable protocols. By elucidating the rationale behind experimental choices and integrating field-proven insights, this guide serves as a complete resource for leveraging this unique fluorinated building block in peptide-based drug discovery.

The Strategic Advantage of Fluorination in Peptide Therapeutics

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for enhancing pharmacological properties.[1] When incorporated into amino acids, fluorine can profoundly influence peptide and protein characteristics by modulating thermal stability, proteolytic resistance, hydrophobicity, and binding affinity.[2][][4] Fluorinated amino acids (FAAs) such as DL-threo-4-Fluoroisoglutamine are valuable tools for creating next-generation peptide therapeutics with improved bioavailability and efficacy.[5][6]

DL-threo-4-Fluoroisoglutamine is a structural analog of glutamine where a hydrogen atom at the 4-position is replaced by fluorine. As an "isoglutamine," it presents its gamma-carboxyl group for peptide bond formation, altering the peptide backbone's spacing and geometry compared to the proteinogenic alpha-amino acids. This unique combination of fluorination and isomeric structure offers a novel avenue for exploring structure-activity relationships (SAR) in bioactive peptides. This guide details the chemical synthesis protocols required to successfully incorporate this building block.

Structure and Synthesis Prerequisites

To be utilized in standard solid-phase peptide synthesis (SPPS), DL-threo-4-Fluoroisoglutamine must be appropriately protected. The most common strategy for modern peptide synthesis is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach.[7][8] Therefore, the amino acid must have its alpha-amino group protected by a base-labile Fmoc group and its alpha-carboxyl group protected to prevent side reactions.

cluster_Fmoc Fmoc Protecting Group cluster_Core DL-threo-4-Fluoroisoglutamine Core Fmoc Fmoc N N Fmoc->N α-Amino Protection Ca N->Ca H_N H N->H_N Cb Ca->Cb H_Ca H Ca->H_Ca COOH_a Cα-OOH (Protected) Ca->COOH_a Cg Cb->Cg H_Cb H Cb->H_Cb F F Cg->F H_Cg H Cg->H_Cg COOH_g Cγ=O (Active for Coupling) Cg->COOH_g

Fmoc-protected DL-threo-4-Fluoroisoglutamine derivative.

Protocol: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the method of choice for chemically synthesizing peptides in a research setting.[7][9] The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[10][11]

Workflow Overview

The core of SPPS is a cycle of deprotection and coupling steps, repeated for each amino acid in the sequence.[12]

SPPS_Workflow start Start with Resin-Bound Peptide (N-terminally Fmoc-protected) deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-4F-iGln-OH + Activator) wash1->coupling wash2 Wash (DMF) coupling->wash2 end_cycle Repeat Cycle for Next Amino Acid wash2->end_cycle end_cycle->deprotection No final Final Cleavage, Deprotection, and Purification end_cycle->final Yes (Sequence Complete)

The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Materials and Reagents
Reagent/MaterialPurpose
Resin Solid support (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for C-terminal acids).[13]
Solvents N,N-Dimethylformamide (DMF, peptide grade), Dichloromethane (DCM).
Amino Acids Standard N-α-Fmoc protected amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt).[14][15]
Target Amino Acid N-α-Fmoc-DL-threo-4-Fluoroisoglutamine (with protected α-carboxyl group).
Deprotection Reagent 20% (v/v) Piperidine in DMF.[12]
Coupling Reagents DIC/Oxyma, HBTU, HCTU, or HATU.[16]
Activation Base N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
Cleavage Cocktail Trifluoroacetic acid (TFA) with scavengers (e.g., Reagent B: TFA/Phenol/Water/TIPS 88:5:5:2).[17]
Precipitation Solvent Cold Diethyl Ether.
Purification Solvents Acetonitrile (ACN, HPLC grade), Water (HPLC grade), 0.1% TFA.
Step-by-Step Experimental Protocol

This protocol assumes a manual synthesis starting from a pre-loaded resin or after the previous amino acid has been coupled and deprotected.

1. Resin Swelling:

  • Place the resin in a suitable reaction vessel.

  • Add DMF to cover the resin and allow it to swell for 30 minutes to ensure optimal permeation of reagents.[18]

2. Fmoc Deprotection:

  • Drain the swelling solvent.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[12]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of DL-threo-4-Fluoroisoglutamine:

  • Activation: In a separate vial, dissolve 3-5 equivalents (relative to resin loading) of Fmoc-DL-threo-4-Fluoroisoglutamine and a near-equimolar amount of a coupling additive (e.g., Oxyma, HOBt). Add the coupling agent (e.g., HBTU, HATU, HCTU)[16] and dissolve in a minimal amount of DMF. Add 2 equivalents of base (DIPEA or Collidine) for every 1 equivalent of coupling agent. Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel at room temperature. The electronegativity of fluorine can mitigate reactivity, so extended coupling times (2-4 hours) or a double coupling may be necessary.[5] Microwave-assisted synthesis can also significantly accelerate the coupling of sterically hindered residues.[19]

  • Monitoring: Perform a Kaiser test to check for reaction completion. A positive test (blue beads) indicates incomplete coupling, requiring a second coupling step.

4. Capping (Optional):

  • If the Kaiser test remains positive after a second coupling, cap any unreacted free amines to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

5. Washing:

  • After a successful coupling (negative Kaiser test), drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next cycle.

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Cleavage and Global Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.[17][20]

  • Preparation: After the final Fmoc deprotection, wash the peptide-resin extensively with DCM and dry it under a vacuum.[21]

  • Cleavage Reaction: Add a freshly prepared cleavage cocktail to the resin. A common choice is Reagent B (TFA/Phenol/Water/Triisopropylsilane, 88:5:5:2 v/v). The scavengers (phenol, water, TIPS) are crucial for trapping the reactive carbocations generated from the cleavage of tBu-based protecting groups, preventing modification of sensitive residues like Tryptophan or Cysteine.[17][20]

  • Incubation: Gently agitate the slurry at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining product.

  • Precipitation: Add the TFA filtrate dropwise into a 50-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Recovery: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

The crude peptide product contains impurities from incomplete couplings or side reactions during cleavage and must be purified.[9]

Purification by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[22][23][24]

ParameterRecommended Setting
Column C18 stationary phase
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient A linear gradient, typically 5-65% B over 30-60 minutes. The exact gradient must be optimized for each peptide.[23]
Detection UV absorbance at 220 nm and 280 nm

Protocol:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a solvent in which it is soluble, like aqueous acetic acid).

  • Inject the sample onto the HPLC system.

  • Run the optimized gradient and collect fractions corresponding to the major peak.

  • Analyze the purity of each fraction by analytical HPLC.

  • Pool the fractions with >95% purity and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Characterization

Mass Spectrometry (MS):

  • Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to verify the molecular weight of the purified peptide. The observed mass should match the calculated theoretical mass of the peptide containing the fluoroisoglutamine residue.

¹⁹F Nuclear Magnetic Resonance (NMR):

  • ¹⁹F NMR is a powerful, non-destructive technique for confirming the successful incorporation and integrity of the fluorinated amino acid.[25][26] It provides a distinct signal for the fluorine atom, offering a clean window for structural analysis without interference from the numerous ¹H signals in the peptide.[1][4]

Alternative Strategy: Liquid-Phase Peptide Synthesis (LPPS)

While SPPS is dominant for research, liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, is a viable alternative, particularly for the large-scale production of shorter peptides.[27][28] In LPPS, all reactions occur in solution, and the intermediate products are purified after each coupling step, often by crystallization or extraction.[29] This method offers greater flexibility in chemical reactions but is more labor-intensive and less amenable to automation than SPPS.[27][30]

Conclusion

The incorporation of DL-threo-4-Fluoroisoglutamine into bioactive peptides is a powerful strategy for novel drug development. By utilizing the robust Fmoc-SPPS methodology detailed in this guide, researchers can efficiently synthesize these modified peptides. Careful consideration of the unique challenges posed by fluorinated amino acids, such as potential steric hindrance and altered reactivity, can be overcome with optimized coupling conditions.[5] Subsequent purification by RP-HPLC and rigorous characterization by mass spectrometry and ¹⁹F NMR will ensure the generation of high-purity, structurally-defined fluorinated peptides ready for biological evaluation.

References

  • Strategies for the Incorporation of Noncanonical Amino Acids into Antimicrobial Peptides, as well as their Features and Suitabilities. Applied and Environmental Microbiology. Available at: [Link]

  • Rieck, F. Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc. Available at: [Link]

  • Tadayon, M., et al. Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Available at: [Link]

  • Tadayon, M., et al. Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. Available at: [Link]

  • Kuthning, A., et al. Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology. Available at: [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]

  • D'Hondt, M., et al. Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? Chemical Reviews. Available at: [Link]

  • Tadayon, M., et al. Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. Available at: [Link]

  • Reddy, P. V. G. Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. Available at: [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. GenScript. Available at: [Link]

  • Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. Synpeptide. Available at: [Link]

  • Peptide Purification. AAPPTec. Available at: [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available at: [Link]

  • E-mail, J.-C. F. Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • Peptide Synthesis. Bio-protocol. Available at: [Link]

  • Peptide Synthesis Resins. AAPPTec. Available at: [Link]

  • Albericio, F., et al. Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • What Is Liquid Phase Peptide Synthesis? Methods & Uses. Neuland Labs. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link]

  • Simon, M. D., et al. On-Demand Complex Peptide Synthesis: An Aspirational (and Elusive?) Goal for Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Kent, S. B. H. Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

  • Labeling and Protecting Groups. Bio-Synthesis. Available at: [Link]

  • Peptide Cleavage from Resin Protocol. Tufts University. Available at: [Link]

  • Kiefer, A. G., et al. Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • McGuire, J. J., et al. DL-threo-4-fluoroglutamic acid. A chain-terminating inhibitor of folylpolyglutamate synthesis. The Journal of Biological Chemistry. Available at: [Link]

  • Kiefer, A. G., et al. Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. Available at: [Link]

  • Liquid phase peptide synthesis via one-pot nanostar sieving (PEPSTAR). Nature. Available at: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

  • Amino acid protecting groups. THE GPM. Available at: [Link]

  • New Fluorine-Labelled Amino Acids as 19F NMR Reporters for Structural Peptide Studies. Mykhailiuk Research Site. Available at: [Link]

  • Kiefer, A. G., et al. Design of Highly Fluorinated Peptides for Cell-based 19F NMR. ACS Publications. Available at: [Link]

Sources

Application

Application Note: DL-threo-4-Fluoroisoglutamine as a High-Sensitivity Probe for Biological Systems Using ¹⁹F NMR Spectroscopy

Abstract & Introduction The study of glutamine metabolism is critical in numerous fields, including oncology, neuroscience, and immunology, due to its central role in cellular energetics, biosynthesis, and signaling. Tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The study of glutamine metabolism is critical in numerous fields, including oncology, neuroscience, and immunology, due to its central role in cellular energetics, biosynthesis, and signaling. Traditional methods for tracking these processes often lack the specificity and non-invasive nature required for detailed mechanistic studies. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a uniquely powerful technique for probing biological systems.[1] The key advantages of ¹⁹F NMR—namely its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and the complete absence of endogenous fluorine signals in biological samples—provide a "background-free" window to observe molecular events in real-time.[2][3][4]

This guide details the application of DL-threo-4-Fluoroisoglutamine, a fluorinated analog of a key glutamine metabolite, as a versatile probe for ¹⁹F NMR studies. The fluorine atom at the C4 position acts as a sensitive reporter, with its NMR signal (chemical shift) being exquisitely responsive to subtle changes in its local electronic environment.[5][6] This property allows researchers to monitor enzyme activity, characterize ligand-protein interactions, and investigate cellular metabolism with high precision. We provide an in-depth overview of the principles, detailed experimental protocols, and data analysis workflows for leveraging this probe in drug discovery and metabolic research.

The ¹⁹F NMR Probe: Properties of DL-threo-4-Fluoroisoglutamine

DL-threo-4-Fluoroisoglutamine is a synthetic analog of isoglutamine where a hydrogen atom on the 4th carbon is replaced by fluorine. This substitution is sterically minor, often allowing the molecule to be recognized by biological targets like enzymes and transporters intended for its endogenous counterpart.

Key Physicochemical Properties:

PropertyValueSignificance in ¹⁹F NMR
Molecular Formula C₅H₉FN₂O₃Defines the base structure and molecular weight.[7]
Molecular Weight 164.13 g/mol Important for preparing solutions of known molarity.[7]
Stereochemistry DL-threoA racemic mixture of D and L enantiomers with threo relative stereochemistry. The specific stereoisomer recognized by a biological target may vary.
¹⁹F Reporter Group Single C-F bond at the C4 positionThe ¹⁹F chemical shift is highly sensitive to changes in local polarity, hydrogen bonding, and conformational shifts, making it an ideal probe for binding or enzymatic events.[8][9]

The strategic placement of the fluorine atom is crucial. Unlike trifluoromethyl (CF₃) groups, which are also common in ¹⁹F NMR probes, the single fluorine atom in 4-Fluoroisoglutamine provides a simpler spectrum while retaining exceptional sensitivity to its environment.[6] Any event that alters the electrostatic environment around the C-F bond—such as substrate binding to an enzyme's active site, enzymatic conversion, or a change in solvent polarity upon cellular uptake—will induce a measurable change in the ¹⁹F chemical shift.[5]

Principle of Detection: The Environmentally Sensitive ¹⁹F Signal

The core principle of using DL-threo-4-Fluoroisoglutamine as a probe lies in the ability to distinguish between different states of the molecule based on its ¹⁹F NMR signal. In a typical experiment, the probe in its free, unbound state in solution will produce a single, sharp resonance at a specific chemical shift. When the environment of the probe changes, the signal changes accordingly.

Commonly Observed Changes in the ¹⁹F NMR Spectrum:

  • Chemical Shift Perturbation (CSP): When the probe binds to a protein, its fluorine atom enters a new electronic environment within the binding pocket, causing the NMR signal to shift to a new frequency. The magnitude of this shift can provide information about the binding event.[10]

  • Appearance of New Signals: In enzymatic reactions, as the fluorinated substrate is converted into a fluorinated product, a new peak corresponding to the product will appear in the spectrum. The relative integrals of the substrate and product peaks can be used to quantify reaction kinetics.[11]

  • Line Broadening: Binding to a large macromolecule like a protein can lead to a broadening of the NMR signal due to changes in relaxation properties. This effect can also be used to detect binding.[4]

cluster_0 Scenario 1: Ligand Binding cluster_1 Scenario 2: Enzymatic Conversion Probe Free Probe (Sharp Signal @ δ₁) Complex Probe-Target Complex (Shifted/Broadened Signal @ δ₂) Probe->Complex + Target Target Target Protein Target->Complex Substrate Substrate (Probe) (Signal @ δ₁) Product Product (New Signal @ δ₃) Substrate->Product + Enzyme Enzyme Enzyme Enzyme->Product

Caption: Principle of ¹⁹F NMR probe detection.

Core Applications & Experimental Protocols

Application 1: Real-Time Monitoring of Enzyme Kinetics

DL-threo-4-Fluoroisoglutamine can serve as a substrate mimic for enzymes involved in glutamine metabolism, such as glutaminases. The conversion of the fluorinated substrate to a fluorinated product results in distinct ¹⁹F NMR signals, allowing for direct, continuous monitoring of the reaction. This method, often termed n-FABS (n-fluorine atoms for biochemical screening), is powerful for determining enzyme parameters and screening for inhibitors.[11]

Objective: To measure the IC₅₀ of a test compound against a target enzyme.

1. Materials & Reagents:

  • Target Enzyme (e.g., Glutaminase) in appropriate buffer.
  • DL-threo-4-Fluoroisoglutamine (Substrate).
  • Test Compound (Inhibitor) stock solution in DMSO.
  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
  • Deuterium Oxide (D₂O) for NMR field locking.
  • Internal Reference Standard (e.g., trifluoroacetic acid, TFA, for chemical shift referencing).
  • 5 mm NMR tubes.

2. Experimental Workflow:

Caption: Workflow for an enzyme inhibition assay using ¹⁹F NMR.

3. Detailed Steps:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, 10% (v/v) D₂O, a final concentration of 1 mM DL-threo-4-Fluoroisoglutamine, and 50 µM TFA.
  • Prepare Samples: In a series of NMR tubes, add the desired final concentrations of the test compound (e.g., from 0 to 100 µM), ensuring the final DMSO concentration is constant across all samples (e.g., <1%). Add the master mix to each tube for a final volume of 500 µL.
  • Equilibration: Place the NMR tubes in the spectrometer and allow them to thermally equilibrate for 5-10 minutes at the desired assay temperature (e.g., 25°C).
  • Acquire Baseline Spectrum: Acquire a quick ¹⁹F NMR spectrum before adding the enzyme to confirm the initial substrate signal.
  • Initiate Reaction: Carefully add a small volume of concentrated enzyme stock (e.g., 5-10 µL) to each tube to initiate the reaction. The final enzyme concentration should be chosen to ensure a linear reaction rate for at least 30-60 minutes.
  • Time-Course Acquisition: Immediately begin acquiring a series of 1D ¹⁹F NMR spectra (e.g., every 2 minutes for 1 hour).
  • Data Analysis: Process each spectrum and integrate the substrate and product peaks. Plot product formation over time to determine the initial reaction rate for each inhibitor concentration. Fit the rates versus inhibitor concentration to a suitable model to calculate the IC₅₀ value.
Application 2: Fragment-Based Screening via Competitive Binding

In fragment-based drug discovery (FBDD), ¹⁹F NMR is a highly sensitive method for detecting the weak binding of small fragment molecules.[12][13] Here, DL-threo-4-Fluoroisoglutamine can act as a "spy molecule". If a non-fluorinated fragment binds to the target protein's active site, it will displace the fluorinated probe, causing its ¹⁹F NMR signal to revert from the "bound" state back to the "free" state.

Objective: To identify fragment compounds that bind to a target protein's active site.

1. Preliminary Step: Characterize the "Bound" Spectrum

  • Acquire a ¹⁹F NMR spectrum of 50 µM DL-threo-4-Fluoroisoglutamine alone.
  • Acquire a second spectrum after adding 25 µM of the target protein. A chemical shift perturbation or line broadening of the probe's signal confirms binding and establishes the "bound" state signature.

2. Screening Workflow:

cluster_binding Competitive Binding Principle A Probe + Target (Bound Signal @ δ₂) B + Non-binding Fragment C Probe + Target (Signal remains @ δ₂) A->C No Change D + Binding Fragment E Fragment + Target (Probe is displaced) (Free Signal @ δ₁) A->E Displacement

Caption: Principle of a competitive ¹⁹F NMR binding assay.

3. Detailed Steps:

  • Prepare Protein-Probe Complex: Prepare a solution containing the target protein and DL-threo-4-Fluoroisoglutamine at concentrations determined in the preliminary step (e.g., 25 µM protein, 50 µM probe) in an appropriate buffer with 10% D₂O.
  • Screening Samples: Aliquot the protein-probe complex into NMR tubes. To each tube, add a fragment (or a mixture of fragments) to a final concentration of 200-500 µM.
  • Acquire Spectra: Acquire a 1D ¹⁹F NMR spectrum for each sample.
  • Identify Hits: Compare the spectrum of each sample to the "bound" state spectrum. A sample is considered a "hit" if the probe's signal shifts back towards its "free" state position, indicating that the fragment has displaced the probe from the protein's binding site.
Application 3: Probing Cellular Metabolism and Transport

By introducing DL-threo-4-Fluoroisoglutamine to intact cells, it is possible to monitor its uptake and subsequent metabolic fate.[14][15]

Important Consideration: Studies using the PET tracer ¹⁸F-FGln (a radiolabeled version of fluoroglutamine) have suggested that it is taken up by cells but not significantly converted to glutamate.[16] This is a critical piece of information, as it implies that any new signals observed in a ¹⁹F NMR experiment are likely due to other metabolic transformations or sequestration in different cellular compartments, rather than the canonical glutamine-to-glutamate conversion.

1. Cell Preparation:

  • Grow cells (e.g., cancer cell line) to a high density.
  • Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS) to remove media components.
  • Resuspend the cell pellet in a minimal volume of NMR-compatible buffer (e.g., DMEM without phenol red, supplemented with 10% D₂O) to achieve a final cell density of ~10⁷-10⁸ cells/mL.

2. NMR Experiment:

  • Transfer the cell suspension to a 5 mm NMR tube.
  • Acquire a background ¹⁹F NMR spectrum.
  • Add DL-threo-4-Fluoroisoglutamine to a final concentration of 1-5 mM.
  • Immediately acquire a time-course series of 1D ¹⁹F NMR spectra at 37°C.
  • Monitor for changes in the primary signal (e.g., broadening, indicating uptake into the viscous intracellular environment) and the appearance of new resonances, which would indicate metabolic conversion.

NMR Data Acquisition & Processing

Proper setup of the NMR experiment is critical for acquiring high-quality data.

Typical ¹⁹F NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Field ≥ 400 MHzHigher fields provide better sensitivity and resolution.
Probe Cryoprobe or broadband probe tuned to ¹⁹FA cryoprobe offers the highest sensitivity. Ensure the probe can be tuned to the ¹⁹F frequency.[13]
Spectral Width (SW) 100-200 ppm (~40,000 - 80,000 Hz @ 400 MHz)The chemical shift range for organofluorine compounds is very large. A wide window prevents signals from "folding" or aliasing into the spectrum.[17][18]
Transmitter Offset Centered on the expected chemical shift regionSet near the known chemical shift of the probe to ensure uniform excitation.
Acquisition Time 0.5 - 1.0 sA balance between achieving good digital resolution and experiment time.
Relaxation Delay (d1) 1.0 - 2.0 sAllows for sufficient relaxation of the ¹⁹F nuclei between scans, which is important for quantitative measurements. For purely qualitative screening, this can be shortened.
Pulse Sequence Simple 1D pulse-acquire (zg) with proton decouplingProton decoupling can simplify the ¹⁹F spectrum by removing ¹H-¹⁹F J-couplings, resulting in sharper singlets and improved signal-to-noise.[17]
Number of Scans (ns) 128 - 1024Dependent on sample concentration. More scans are needed for lower concentration samples to achieve an adequate signal-to-noise ratio.

Data Processing Steps:

  • Fourier Transformation (FT): Convert the time-domain signal (FID) to the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are purely absorptive.

  • Baseline Correction: Fit and subtract a polynomial function to correct for any rolling or distorted baseline.

  • Referencing: Calibrate the chemical shift (ppm) axis. This is crucial for comparing spectra. Use an internal standard like TFA (-75.4 ppm) or an external standard.[19][20] For cellular studies, an external reference is required.

  • Integration: Calculate the area under each peak, which is proportional to the concentration of the corresponding species.

Conclusion

DL-threo-4-Fluoroisoglutamine is a powerful and versatile chemical probe for investigating biological systems with ¹⁹F NMR spectroscopy. Its environmentally sensitive signal provides a direct, non-invasive readout for a variety of molecular processes. By following the detailed protocols outlined in this guide, researchers in drug development and metabolic studies can effectively monitor enzyme kinetics, screen for novel inhibitors, and probe the complexities of cellular transport and metabolism, thereby accelerating the pace of discovery.

References

  • Dalvit, C., et al. (2009). A fluorinated fragment library for NMR-based screening. Journal of the American Chemical Society, 131(36), 12949–12959. [Link]

  • Pomerantz, W. C. K., & Buchholz, C. R. (2021). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(5), 1336-1350. [Link]

  • Xie, T., et al. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 29(1), 123. [Link]

  • Jubb, J., et al. (2012). Fragment Based Drug Discovery: Practical Implementation Based on ¹⁹F NMR Spectroscopy. Journal of Medicinal Chemistry, 55(2), 678–687. [Link]

  • Leung, E., et al. (2016). Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 939. [Link]

  • Danielson, M. A., & Falke, J. J. (1996). Use of ¹⁹F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]

  • Kowalewski, J., & Mäler, L. (2006). Applications of ¹⁹F NMR to follow biologically important processes. ChemBioChem, 7(9), 1345-1349. [Link]

  • Marsh, E. N. G., & Suzuki, Y. (2014). Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(6), 1241–1250. [Link]

  • Yu, J. X., et al. (2013). New Frontiers and Developing Applications in ¹⁹F NMR. NMR in Biomedicine, 26(7), 741-753. [Link]

  • CF Plus Chemicals. (2022). Fluorinated Azides for ¹⁹F NMR Structural Biology and Medicinal Chemistry. CF Plus Chemicals Website. [Link]

  • Angulo, J., et al. (2018). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Progress in Nuclear Magnetic Resonance Spectroscopy, 106-107, 32-55. [Link]

  • Wade, K. E., et al. (1990). ¹⁹F and ¹H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 793-799. [Link]

  • Dalvit, C., et al. (2007). A general NMR method for determining the affinity of compounds in mixtures. Journal of the American Chemical Society, 129(29), 9034-9042. [Link]

  • Sengupta, I., & Spicer, L. D. (2024). Insights into the Structure and Dynamics of Proteins from ¹⁹F Solution NMR Spectroscopy. Biochemistry. [Link]

  • Prendes, M. G., & Kelly, M. J. (2021). ¹⁹F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 281-297. [Link]

  • Martino, R., et al. (2005). Fluorine-19 or phosphorus-31 NMR spectroscopy: A suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs. Current Drug Metabolism, 6(4), 329-353. [Link]

  • Han, H., et al. (2023). Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by ¹⁹F NMR and Cryo-EM. Journal of the American Chemical Society, 145(11), 6446–6456. [Link]

  • van der Graaf, M., et al. (1991). Development of a ¹⁹F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline. Xenobiotica, 21(4), 449-459. [Link]

  • Vidal, S., et al. (2004). A concise Synthesis of L-4,4-difluoroglutamine. Tetrahedron: Asymmetry, 15(1), 129-133. [Link]

  • University of Ottawa. (n.d.). ¹⁹Fluorine NMR. u-Ottawa NMR Facility Website. [Link]

  • Georgiev, A., et al. (2020). Use of Paramagnetic ¹⁹F NMR to Monitor Domain Movement in a Glutamate Transporter. Nature Chemical Biology, 16(9), 1006-1012. [Link]

  • Werle, Y., & Kovermann, M. (2021). Fluorine Labeling and ¹⁹F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 27(54), 13449-13465. [Link]

  • Chemsrc. (2025). DL-threo-4-Fluoroisoglutamine. Chemsrc Website. [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). F19 detection. UCSB NMR Facility Website. [Link]

  • Venneti, S., et al. (2013). Glutamine-based PET imaging facilitates enhanced metabolic evaluation of gliomas in vivo. Science Translational Medicine, 5(191), 191ra82. [Link]

  • Aiyer, S., et al. (2020). Use of paramagnetic ¹⁹F NMR to monitor domain movement in a glutamate transporter homolog. Nature Chemical Biology, 16, 1006–1012. [Link]

  • Jee, J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12693–12702. [Link]

  • Weng, J., et al. (2024). Bioinspired Fluorine Labeling for ¹⁹F NMR-Based Plasma Amine Profiling. Analytical Chemistry, 96(4), 1645–1653. [Link]

  • Forbes, M. W., et al. (2022). A computational tool to accurately and quickly predict ¹⁹F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 24(33), 19845-19854. [Link]

  • Tolstoy, P. M., et al. (2025). A Quest for Effective ¹⁹F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? International Journal of Molecular Sciences, 26(14), 7854. [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. JEOL Application Notes. [Link]

  • Kitevski, J. L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 97-103. [Link]

  • Watters, A. L., et al. (2026). 4,4-Difluoroproline as a Unique ¹⁹F NMR Probe of Proline Conformation. Journal of the American Chemical Society. [Link]

  • Grimm, J. B., et al. (2020). Environmentally Sensitive Color-Shifting Fluorophores for Bioimaging. Angewandte Chemie International Edition, 59(50), 21880-21884. [Link]

  • Kitevski, J. L., et al. (2021). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR. [Link]

  • Kitevski, J. L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. eScholarship, University of California. [Link]

Sources

Method

Application Notes and In Vitro Assay Protocols for DL-threo-4-Fluoroisoglutamine: A Guide for Researchers in Drug Discovery and Metabolic Studies

Abstract This technical guide provides a comprehensive overview of in vitro assay protocols involving DL-threo-4-Fluoroisoglutamine, a fluorinated analog of isoglutamine. As interest in targeting metabolic pathways for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of in vitro assay protocols involving DL-threo-4-Fluoroisoglutamine, a fluorinated analog of isoglutamine. As interest in targeting metabolic pathways for therapeutic intervention continues to grow, particularly in oncology and neuroscience, the need for robust and reliable in vitro assays to characterize metabolic modulators is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and the scientific rationale behind them. We will delve into the presumed mechanism of action of DL-threo-4-Fluoroisoglutamine as a glutamine antagonist and provide step-by-step protocols for evaluating its effects on key enzymes in glutamine metabolism, as well as its impact on cellular metabolic pathways.

Introduction: The Significance of Targeting Glutamine Metabolism

Glutamine is the most abundant amino acid in the human body and plays a critical role in a myriad of cellular processes, including nucleotide and amino acid biosynthesis, redox homeostasis, and energy production through the tricarboxylic acid (TCA) cycle.[1][2] In numerous pathological conditions, particularly cancer, there is a heightened dependence on glutamine, a phenomenon often referred to as "glutamine addiction."[3] This makes the enzymes and transporters involved in glutamine metabolism attractive targets for therapeutic development.[1][2]

DL-threo-4-Fluoroisoglutamine is a structural analog of glutamine. The introduction of a fluorine atom can significantly alter the molecule's chemical properties, potentially leading to inhibitory effects on enzymes that utilize glutamine as a substrate. The primary enzyme in the anabolic pathway of glutamine metabolism is Glutamine Synthetase (GS), which catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia.[4][5][6] Conversely, the catabolic breakdown of glutamine to glutamate is catalyzed by glutaminases (GLS).[3][7]

This guide will focus on in vitro assays to characterize the inhibitory potential of DL-threo-4-Fluoroisoglutamine, with a primary focus on Glutamine Synthetase.

Presumed Mechanism of Action of DL-threo-4-Fluoroisoglutamine

As a glutamine analog, DL-threo-4-Fluoroisoglutamine is hypothesized to act as a competitive or irreversible inhibitor of enzymes that bind glutamine or its precursors. The primary candidate for its action is Glutamine Synthetase (GS).

Glutamine Synthetase (GS) Inhibition

GS facilitates the condensation of glutamate and ammonia to form glutamine.[4][5][6] This reaction is crucial for nitrogen metabolism and the biosynthesis of numerous compounds.[5][6] Inhibitors of GS, such as methionine sulfoximine (MSO) and phosphinothricin (the active ingredient in some herbicides), have been extensively studied.[4][8] These inhibitors often act by binding to the glutamate or ATP binding sites of the enzyme.[4] DL-threo-4-Fluoroisoglutamine, due to its structural similarity to glutamine and glutamate, is expected to compete with the natural substrate for binding to the active site of GS.

Glutamine_Synthetase_Inhibition cluster_GS Glutamine Synthetase (GS) Active Site cluster_Reaction Catalytic Reaction Glutamate Glutamate GS_Enzyme GS Glutamate->GS_Enzyme Binds ATP ATP ATP->GS_Enzyme Binds Glutamine Glutamine GS_Enzyme->Glutamine Produces ADP_Pi ADP + Pi GS_Enzyme->ADP_Pi Produces Fluoroisoglutamine DL-threo-4-Fluoroisoglutamine Fluoroisoglutamine->GS_Enzyme Competitively Binds

Caption: Proposed competitive inhibition of Glutamine Synthetase by DL-threo-4-Fluoroisoglutamine.

In Vitro Assay Protocols

This section provides detailed protocols for assessing the effects of DL-threo-4-Fluoroisoglutamine.

Protocol 1: Glutamine Synthetase (GS) Activity Assay (Coupled Enzyme Assay)

This assay measures the activity of purified GS by quantifying the production of ADP, which is coupled to the oxidation of NADH.

Principle: The activity of GS is determined by measuring the rate of ADP production. This is achieved by coupling the GS reaction to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. PK converts ADP and phosphoenolpyruvate (PEP) to pyruvate and ATP. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the GS activity.

Materials:

  • Purified Glutamine Synthetase (e.g., from bovine brain or recombinant)

  • DL-threo-4-Fluoroisoglutamine

  • L-Glutamate

  • ATP

  • Ammonium Chloride (NH₄Cl)

  • Phosphoenolpyruvate (PEP)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • NADH

  • Tricine buffer

  • Magnesium Chloride (MgCl₂)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tricine, 10 mM MgCl₂, pH 7.5.

    • Substrate Mix: In Assay Buffer, prepare a solution containing 100 mM L-Glutamate and 50 mM NH₄Cl.

    • Coupling Enzyme Mix: In Assay Buffer, prepare a solution containing 1 mM PEP, 0.3 mM NADH, 10 U/mL PK, and 15 U/mL LDH.

    • ATP Solution: 10 mM ATP in Assay Buffer.

    • DL-threo-4-Fluoroisoglutamine Stock: Prepare a 10 mM stock solution in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Setup (96-well plate):

    • Add 20 µL of DL-threo-4-Fluoroisoglutamine dilutions or vehicle control to each well.

    • Add 100 µL of Coupling Enzyme Mix to each well.

    • Add 20 µL of Substrate Mix to each well.

    • Add 20 µL of purified GS (e.g., 0.5 µ g/well ) to each well.

    • Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the Reaction:

    • Add 40 µL of ATP Solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (decrease in A₃₄₀/min) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation and Controls:

  • No-Enzyme Control: Wells containing all reagents except GS to account for non-enzymatic NADH oxidation.

  • No-Substrate Control: Wells lacking glutamate or ATP to ensure the reaction is substrate-dependent.

  • Positive Control Inhibitor: Include a known GS inhibitor like MSO to validate the assay's responsiveness.

Protocol 2: Cellular Glutamine and Glutamate Level Determination

This protocol assesses the impact of DL-threo-4-Fluoroisoglutamine on the intracellular levels of glutamine and glutamate in cultured cells. A commercially available bioluminescent assay is recommended for its high sensitivity and broad dynamic range.[9]

Principle: This assay measures glutamine and glutamate levels in cell lysates. Glutaminase is used to convert glutamine to glutamate. Glutamate dehydrogenase then oxidizes glutamate, producing NADH. The NADH is detected using a reductase/luciferase system that generates a light signal proportional to the amount of NADH.[9] By running parallel reactions with and without glutaminase, both glutamate and glutamine concentrations can be determined.[9]

Materials:

  • Cell line of interest (e.g., a cancer cell line known for glutamine dependence)

  • DL-threo-4-Fluoroisoglutamine

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Reagents for cell lysis (e.g., passive lysis buffer)

  • Glutamine/Glutamate-Glo™ Assay kit (Promega) or similar

  • 96-well white-walled microplate

  • Luminometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of DL-threo-4-Fluoroisoglutamine or vehicle control for a predetermined time (e.g., 24 hours).

  • Sample Preparation:

    • Remove the culture medium and wash the cells once with PBS.

    • Lyse the cells according to the assay kit manufacturer's instructions.

  • Glutamine and Glutamate Measurement:

    • Follow the protocol provided with the Glutamine/Glutamate-Glo™ Assay kit.[9] This typically involves:

      • Setting up parallel reactions for each sample: one with glutaminase (+GS) to measure total glutamine and glutamate, and one without glutaminase (-GS) to measure only glutamate.

      • Adding the cell lysate to the respective wells.

      • Incubating to allow for the enzymatic reactions to proceed.

      • Adding the detection reagent to generate the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Glutamate Concentration: The signal from the -GS wells is proportional to the glutamate concentration.

    • Glutamine Concentration: The glutamine concentration is calculated by subtracting the signal from the -GS wells from the signal from the +GS wells.[9]

    • Normalize the glutamine and glutamate levels to the cell number or protein concentration.

    • Plot the changes in glutamine and glutamate levels as a function of DL-threo-4-Fluoroisoglutamine concentration.

Cellular_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with DL-threo-4-Fluoroisoglutamine Start->Treat Wash Wash Cells with PBS Treat->Wash Lyse Lyse Cells Wash->Lyse Assay Perform Glutamine/Glutamate-Glo™ Assay Lyse->Assay Measure Measure Luminescence Assay->Measure Analyze Analyze Data (Calculate Gln/Glu Levels) Measure->Analyze

Caption: Workflow for assessing the effect of DL-threo-4-Fluoroisoglutamine on cellular glutamine and glutamate levels.

Data Presentation and Interpretation

The results from the in vitro assays should be presented clearly to facilitate interpretation.

Table 1: Hypothetical IC₅₀ Values for DL-threo-4-Fluoroisoglutamine against Glutamine Synthetase
CompoundTarget EnzymeIC₅₀ (µM)Assay Method
DL-threo-4-FluoroisoglutamineGlutamine SynthetaseTBDCoupled Enzyme Assay (NADH)
Methionine Sulfoximine (Control)Glutamine Synthetase~100Coupled Enzyme Assay (NADH)

TBD: To be determined experimentally.

Interpretation of Results
  • GS Activity Assay: A dose-dependent decrease in the rate of NADH oxidation in the presence of DL-threo-4-Fluoroisoglutamine would indicate inhibition of GS. The IC₅₀ value provides a quantitative measure of its potency.

  • Cellular Glutamine/Glutamate Levels: If DL-threo-4-Fluoroisoglutamine inhibits cellular GS, a decrease in intracellular glutamine levels and a corresponding increase in glutamate levels would be expected.[10] This would confirm that the compound is cell-permeable and active in a cellular context.

Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of DL-threo-4-Fluoroisoglutamine. By elucidating its inhibitory activity against Glutamine Synthetase and its impact on cellular glutamine metabolism, researchers can gain valuable insights into its potential as a therapeutic agent or a research tool.

Further studies could involve:

  • Enzyme Kinetics: Determining the mode of inhibition (e.g., competitive, non-competitive, or irreversible).

  • Selectivity Profiling: Assessing the inhibitory activity against other related enzymes, such as glutaminases, to determine its specificity.

  • Metabolomics and Flux Analysis: Employing techniques like mass spectrometry-based metabolomics to gain a more comprehensive understanding of the metabolic perturbations induced by the compound.[7]

  • Cell Viability and Proliferation Assays: Evaluating the downstream functional consequences of GS inhibition in cancer cell lines.

These advanced studies will build upon the foundational data generated by the assays described herein, paving the way for a thorough understanding of the biological effects of DL-threo-4-Fluoroisoglutamine.

References

  • A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC. National Center for Biotechnology Information. [Link]

  • Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC. National Center for Biotechnology Information. [Link]

  • Specific Detection of Cellular Glutamine Hydrolysis in Live Cells Using HNCO Triple Resonance NMR | ACS Chemical Biology. American Chemical Society Publications. [Link]

  • Glutamine synthetase - Wikipedia. Wikipedia. [Link]

  • Scientists Discover Natural Compound That Stops Cancer Progression - SciTechDaily. SciTechDaily. [Link]

  • Inhibitors of glutamine synthetase and their potential application in medicine - PubMed. National Center for Biotechnology Information. [Link]

  • Pathway metabolite ratios reveal distinctive glutamine metabolism in a subset of proliferating cells - PMC. National Center for Biotechnology Information. [Link]

  • DL-threo-4-fluoroglutamic acid. A chain-terminating inhibitor of folylpolyglutamate synthesis. The Journal of Biological Chemistry. [Link]

  • Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC. National Center for Biotechnology Information. [Link]

  • Inhibitors of Glutamine Synthetase and their Potential Application in Medicine. ResearchGate. [Link]

  • Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors | Journal of the American Chemical Society. American Chemical Society Publications. [Link]

  • Drug That Interrupts A Key Stage Of Cell Division Shows Promise For Advanced Solid Tumors | ScienceDaily. ScienceDaily. [Link]

  • Glutamine Synthesis Inhibitors | Herbicide Symptoms. University of California Agriculture and Natural Resources. [Link]

  • DL-threo-4-Fluoroisoglutamine | CAS#:261623-81-8 | Chemsrc. Chemsrc. [Link]

  • Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment - Frontiers. Frontiers. [Link]

Sources

Application

Application Note: Synthesis Pathway and Reaction Conditions for DL-threo-4-Fluoroisoglutamine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide Introduction & Mechanistic Background Fluorinated amino acids are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Introduction & Mechanistic Background

Fluorinated amino acids are highly valued in drug development and molecular imaging due to the unique stereoelectronic properties imparted by the fluorine atom. Specifically, derivatives like DL-threo-4-Fluoroisoglutamine —an α -amide isomer of 4-fluoroglutamine—serve as critical metabolic probes and precursors for positron emission tomography (PET) tracers.

Synthesizing the isoglutamine (the α -amide) rather than the natural glutamine (the γ -amide) requires precise regiocontrol. Direct amidation of the α -carboxyl group necessitates orthogonal protection strategies that are often lengthy and low-yielding. Instead, the most robust and scalable method leverages the formation of an N-protected cyclic anhydride , followed by regioselective nucleophilic ring-opening with ammonia, a strategy classically validated by Tolman and Sedmera ().

The causality of this design is rooted in kinetics: the α -carbonyl of the cyclic anhydride is rendered highly electrophilic by the adjacent electron-withdrawing N-benzyloxycarbonyl (Cbz) group. However, the strongly electronegative fluorine atom at the C4 position inductively activates the γ -carbonyl as well. By strictly controlling the reaction temperature (-10 °C), we exploit the kinetic preference for α -attack, maximizing the yield of the desired isoglutamine over the glutamine byproduct.

Retrosynthetic Strategy & Pathway

The synthesis utilizes commercially available or pre-synthesized DL-threo-4-fluoroglutamic acid. We select the Cbz group for N-protection because it withstands the harsh dehydrating conditions of anhydride formation better than a Boc group, and it can be cleanly removed via hydrogenolysis without risking C-F bond cleavage—a known risk in strongly acidic global deprotections ().

Pathway A DL-threo-4-Fluoroglutamic Acid (Starting Material) B N-Cbz-DL-threo-4-Fluoroglutamic Acid (N-Protected Intermediate) A->B Cbz-Cl, Na2CO3 H2O/Dioxane C N-Cbz-DL-threo-4-Fluoroglutamic Anhydride (Activated Cyclic Intermediate) B->C Ac2O, 60°C Dehydration D N-Cbz-DL-threo-4-Fluoroisoglutamine (Separated via Chromatography) C->D NH3 (THF), -10°C Regioselective Opening E DL-threo-4-Fluoroisoglutamine (Final Product) D->E H2, Pd/C, MeOH Global Deprotection

Fig 1: Synthetic pathway for DL-threo-4-Fluoroisoglutamine via anhydride intermediate.

Experimental Workflow

Workflow W1 Step 1 Protection W2 Step 2 Anhydride Formation W1->W2 W3 Step 3 Amidation & Separation W2->W3 W4 Step 4 Deprotection W3->W4 W5 Step 5 Characterization W4->W5

Fig 2: Experimental workflow for the synthesis and validation of DL-threo-4-Fluoroisoglutamine.

Step-by-Step Methodologies

Step 1: Synthesis of N-Cbz-DL-threo-4-fluoroglutamic acid

Purpose: To mask the nucleophilic amine and provide inductive activation for the subsequent anhydride formation.

  • Reaction: Dissolve DL-threo-4-fluoroglutamic acid (10.0 mmol) in 10% aqueous Na2​CO3​ (25 mL) and 1,4-dioxane (15 mL). Cool the mixture to 0 °C in an ice bath.

  • Addition: Dropwise, add benzyl chloroformate (Cbz-Cl, 12.0 mmol) over 30 minutes. Maintain the pH at ~9 by adding additional Na2​CO3​ if necessary.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Extract the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 using 6M HCl at 0 °C.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Check: TLC (EtOAc/Hexane 1:1 with 1% AcOH) should show a single UV-active, ninhydrin-negative spot.

Step 2: Formation of the Cyclic Anhydride

Purpose: To activate the carboxyl groups for amidation. Temperature control is strictly maintained at 60 °C to prevent thermal decarboxylation or epimerization of the fluorine-bearing chiral center.

  • Reaction: Suspend the N-Cbz-DL-threo-4-fluoroglutamic acid (8.0 mmol) in anhydrous acetic anhydride (20 mL).

  • Heating: Heat the mixture to 60 °C under a nitrogen atmosphere for 3 hours. The suspension will become a clear solution as the anhydride forms.

  • Concentration: Remove the excess acetic anhydride and acetic acid byproduct under high vacuum at 40 °C to yield a crude oil.

  • Validation Check (Critical): Perform an FT-IR scan of the crude oil. The successful formation of the cyclic anhydride is confirmed by the appearance of two distinct carbonyl stretching bands at ~1820 cm⁻¹ and ~1770 cm⁻¹ .

Step 3: Regioselective Amidation and Isomer Separation

Purpose: Kinetic opening of the anhydride to favor the α -amide (isoglutamine) over the γ -amide (glutamine).

  • Reaction: Dissolve the crude anhydride in anhydrous THF (30 mL) and cool to -10 °C using an ice/salt bath.

  • Amidation: Slowly bubble anhydrous NH3​ gas into the solution for 15 minutes, or add a stoichiometric amount of 0.5M NH3​ in dioxane dropwise. A white precipitate will begin to form.

  • Quenching: Stir for an additional 1 hour at -10 °C, then allow to warm to room temperature. Concentrate the solvent under reduced pressure.

  • Separation (Self-Validating System): The crude mixture contains both N-Cbz-4-fluoroisoglutamine and N-Cbz-4-fluoroglutamine. Separate the isomers via flash column chromatography (Silica gel, eluent gradient: 100% EtOAc to DCM/MeOH 9:1).

  • Note: The isoglutamine isomer typically elutes slightly faster than the glutamine isomer due to the differential hydrogen-bonding capacity of the α -amide vs. the γ -amide.

Step 4: Hydrogenolytic Deprotection

Purpose: Global deprotection to yield the final free amino acid.

  • Reaction: Dissolve the purified N-Cbz-DL-threo-4-fluoroisoglutamine (3.0 mmol) in MS-grade methanol (20 mL).

  • Catalysis: Add 10% Pd/C (100 mg) carefully under an argon blanket.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (balloon pressure). Stir vigorously at room temperature for 4 hours.

  • Validation Check: Monitor via TLC. The reaction is complete when the UV-active starting material spot disappears and a strongly ninhydrin-positive spot appears at the baseline.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with hot methanol (2 x 10 mL). Concentrate the filtrate to yield DL-threo-4-Fluoroisoglutamine as a white solid.

Quantitative Data & Analytical Characterization

To ensure trust and reproducibility, the expected yields and representative spectroscopic data for each intermediate and the final product are summarized below.

Table 1: Quantitative Yields and Representative NMR Characterization Data

Compound / IntermediateExpected Yield (%) Rf​ Value 19 F NMR (ppm) 1 H NMR ( Cα​ -H, ppm)
N-Cbz-DL-threo-4-FGlu 82 - 850.25 (EtOAc/Hex 1:1)-188.54.45 (dd)
N-Cbz-DL-threo-4-FGlu Anhydride 90 - 920.65 (EtOAc/Hex 1:1)-185.24.60 (m)
N-Cbz-DL-threo-4-F-Isoglutamine 40 - 45**0.35 (EtOAc 100%)-189.14.38 (m)
DL-threo-4-Fluoroisoglutamine 95 - 980.10 (DCM/MeOH 8:2)-189.53.95 (t)

*Note: 19 F NMR chemical shifts are relative to CFCl3​ . NMR solvents are CDCl3​ for protected intermediates and D2​O for the final product. **Yield reflects the isolated α -amide after chromatographic separation from the γ -amide byproduct.

Troubleshooting & Optimization Insights

  • Low Regioselectivity in Amidation: If the ratio of glutamine to isoglutamine skews unfavorably, the amidation temperature was likely too high. The inductive effect of the C4 fluorine competes with the Cbz group's activation. Strict adherence to -10 °C ensures the kinetic α -attack predominates ().

  • Loss of Stereochemical Integrity: The threo diastereomer places the fluorine and the amino group in a specific syn-like spatial arrangement that can undergo base-catalyzed epimerization. Avoid using strong bases (e.g., TEA or DBU) during the anhydride opening.

  • Incomplete Deprotection: If the Cbz group resists cleavage, the Pd/C catalyst may have been poisoned by trace sulfur or halide impurities. Filter, add fresh catalyst, and re-subject to H2​ . Do not use acidic additives (like TFA) to force the deprotection, as fluorinated glutamine analogs are prone to cyclizing into fluoropyroglutamic acid under acidic conditions.

References

  • Tolman, V.; Sedmera, P. "Chemistry of 4-fluoroglutamic acid. Part 3. Preparation of the diastereomers of 4-fluoroglutamine and 4-fluoroisoglutamine. An enzymatic access to the antipodes of 4-amino-2-fluorobutyric acid." Journal of Fluorine Chemistry 2000, 101(1), 5-10. URL:[Link]

  • Chen, W. et al. "Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors." Journal of the American Chemical Society 2011, 133(4), 1122-1133. URL:[Link]

  • Dave, R.; Badet, B.; Meffre, P. "gamma-Fluorinated analogs of glutamic acid and glutamine." Amino Acids 2003, 24(3), 245-261. URL:[Link]

Method

Application of DL-threo-4-Fluoroisoglutamine in Drug Discovery Pipelines: A Technical Guide

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of DL-threo-4-Fluoroisoglutamine in drug discovery. Given the novelty o...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of DL-threo-4-Fluoroisoglutamine in drug discovery. Given the novelty of this specific molecule, this guide synthesizes information from related fluorinated amino acids and isoglutamine derivatives to propose robust experimental frameworks.

Introduction to DL-threo-4-Fluoroisoglutamine

DL-threo-4-Fluoroisoglutamine is a synthetic amino acid analog distinguished by two key structural features: the presence of a fluorine atom at the 4-position of the glutamine side chain and an amide group at the α-carboxyl position, classifying it as an isoglutamine. The introduction of fluorine, a bioisostere of hydrogen, can significantly alter the physicochemical properties of a molecule, including its pKa, conformational preference, and metabolic stability, making fluorinated amino acids valuable tools in drug discovery.[1][2] The "threo" designation specifies the stereochemical relationship between the substituents at the chiral centers.

The structural distinction between glutamine and isoglutamine is crucial. While glutamine is a proteinogenic amino acid vital for numerous metabolic processes, including protein and nucleotide synthesis[3], isoglutamine and its derivatives have been implicated in distinct biological activities, such as immunomodulation.[4][5] This unique combination of features in DL-threo-4-Fluoroisoglutamine opens up avenues for its application as a chemical probe or a modulator of specific biological pathways.

Diagram: Glutamine vs. Isoglutamine

cluster_glutamine Glutamine cluster_isoglutamine Isoglutamine Gln Glutamine Structure iGln Isoglutamine Structure Gln->iGln Different Amide Position

Caption: Structural comparison of Glutamine and Isoglutamine.

Part 1: Application as a Modulator of the Immune Response

Scientific Rationale:

N-acetylmuramyl-L-alanyl-D-isoglutamine is a well-known immunostimulatory component of bacterial cell walls.[4] This suggests that the isoglutamine moiety is recognized by components of the innate immune system. By introducing a fluorine atom, DL-threo-4-Fluoroisoglutamine may act as a modulator of these pathways, potentially as an agonist or antagonist, with altered potency or stability compared to its non-fluorinated counterpart.

Protocol 1: In Vitro Macrophage Activation Assay

Objective: To assess the ability of DL-threo-4-Fluoroisoglutamine to induce the activation of macrophages, a key cell type in the innate immune response.

Materials:

  • DL-threo-4-Fluoroisoglutamine (CAS 238418-69-4)[6]

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) as a positive control

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Nitric oxide (NO) quantification kit (Griess Reagent System)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of DL-threo-4-Fluoroisoglutamine in sterile PBS. Serially dilute the stock solution to obtain a range of working concentrations (e.g., 1 µM to 100 µM).

  • Cell Treatment: Remove the old medium and replace it with fresh medium containing different concentrations of DL-threo-4-Fluoroisoglutamine. Include wells with medium alone (negative control) and LPS (100 ng/mL, positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for cytokine and NO analysis.

  • Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's protocols.

Data Analysis:

  • Calculate the percentage of macrophage activation relative to the positive control.

  • Plot the dose-response curves for NO, TNF-α, and IL-6 production.

  • Determine the EC₅₀ value for each parameter.

Treatment GroupNitric Oxide (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle ControlBaselineBaselineBaseline
LPS (100 ng/mL)HighHighHigh
DL-threo-4-Fluoroisoglutamine (1 µM)TBDTBDTBD
DL-threo-4-Fluoroisoglutamine (10 µM)TBDTBDTBD
DL-threo-4-Fluoroisoglutamine (100 µM)TBDTBDTBD

Expected Outcome: This assay will determine if DL-threo-4-Fluoroisoglutamine can activate macrophages and at what concentration. The fluorination may enhance or diminish the immunostimulatory activity compared to non-fluorinated isoglutamine.

Part 2: Application as a Probe for Isoglutamine-Specific Enzymes

Scientific Rationale:

The distinct structure of isoglutamine suggests the existence of enzymes that specifically recognize and process this isomer. DL-threo-4-Fluoroisoglutamine can be a valuable tool to identify and characterize such enzymes. The fluorine atom provides a unique spectroscopic handle for biophysical studies, such as ¹⁹F NMR.

Protocol 2: Screening for Inhibitory Activity against Aminopeptidases

Objective: To evaluate DL-threo-4-Fluoroisoglutamine as a potential inhibitor of aminopeptidases, some of which are known to process isoglutamine derivatives.[7]

Materials:

  • DL-threo-4-Fluoroisoglutamine

  • Purified aminopeptidase (e.g., Aminopeptidase N)

  • Fluorogenic aminopeptidase substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of the aminopeptidase and the fluorogenic substrate in the assay buffer.

  • Inhibitor Preparation: Prepare a stock solution of DL-threo-4-Fluoroisoglutamine in the assay buffer and perform serial dilutions.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of DL-threo-4-Fluoroisoglutamine. Include wells with a known inhibitor as a positive control and wells with buffer instead of the inhibitor as a negative control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals for 30 minutes using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorogenic substrate).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation:

Inhibitor ConcentrationInitial Reaction Rate (RFU/min)% Inhibition
0 µMV₀0
1 µMTBDTBD
10 µMTBDTBD
100 µMTBDTBD
Positive ControlTBDTBD

Diagram: Enzyme Inhibition Assay Workflow

cluster_workflow Enzyme Inhibition Assay A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Measure Fluorescence over Time C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for the aminopeptidase inhibition assay.

Part 3: Application as a Metabolic Probe

Scientific Rationale:

Fluorinated analogs of natural metabolites can be used to trace metabolic pathways.[8][9] DL-threo-4-Fluoroisoglutamine, as an analog of isoglutamine, could potentially be taken up by cells and incorporated into isoglutamine-containing metabolites. The fluorine atom allows for detection by ¹⁹F NMR and mass spectrometry, enabling the tracking of its metabolic fate.

Protocol 3: Cellular Uptake and Metabolism Study using Mass Spectrometry

Objective: To investigate the uptake of DL-threo-4-Fluoroisoglutamine into cells and identify its potential metabolic products.

Materials:

  • DL-threo-4-Fluoroisoglutamine

  • Cell line of interest (e.g., a cancer cell line known for high glutamine metabolism)

  • Cell culture medium

  • Methanol, water, and acetonitrile (LC-MS grade)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment: Culture the cells to ~80% confluency. Replace the medium with fresh medium containing a known concentration of DL-threo-4-Fluoroisoglutamine (e.g., 100 µM). Incubate for various time points (e.g., 1, 4, 24 hours).

  • Metabolite Extraction:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold 80% methanol to the cells and scrape them.

    • Collect the cell lysate and centrifuge to pellet the protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using a high-resolution LC-MS system.

    • Use a suitable chromatography method (e.g., HILIC) to separate polar metabolites.

    • Acquire data in both positive and negative ion modes, scanning for the expected mass of DL-threo-4-Fluoroisoglutamine and potential downstream metabolites (e.g., conjugation products).

  • Data Analysis:

    • Identify the peak corresponding to DL-threo-4-Fluoroisoglutamine based on its accurate mass and retention time.

    • Search for new peaks in the treated samples compared to control samples.

    • Use the accurate mass data to predict the elemental composition of potential metabolites and propose their structures.

Expected Outcome: This experiment will reveal if DL-threo-4-Fluoroisoglutamine is transported into cells and if it is metabolized. The identification of metabolic products will provide insights into the biological pathways that process isoglutamine.

Diagram: Metabolic Probing Workflow

cluster_workflow Metabolic Probing Workflow A Cell Treatment with DL-threo-4-Fluoroisoglutamine B Metabolite Extraction A->B C LC-MS Analysis B->C D Data Analysis and Metabolite Identification C->D

Caption: Workflow for studying cellular uptake and metabolism.

Conclusion

DL-threo-4-Fluoroisoglutamine represents a novel chemical tool with the potential for significant applications in drug discovery. Its unique structure as a fluorinated isoglutamine analog suggests its utility in probing and modulating biological pathways that are distinct from those involving glutamine. The protocols outlined in this guide provide a starting point for researchers to explore its potential as an immunomodulator, an enzyme inhibitor, and a metabolic probe. Further studies are warranted to fully elucidate the biological activities of this promising compound.

References

  • Chen, H., et al. (2010). Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors. Journal of the American Chemical Society, 132(30), 10431–10439. [Link]

  • Dave, R., et al. (2003). Synthesis and biological evaluation of DL-4,4-difluoroglutamic acid and DL-gamma,gamma-difluoromethotrexate. Journal of Medicinal Chemistry, 46(14), 2893-2900. [Link]

  • Ploessl, K., et al. (2019). Initial experience in synthesis of (2S,4R)-4-[18 F]fluoroglutamine for clinical application. Journal of Labelled Compounds and Radiopharmaceuticals, 62(7), 415-423. [Link]

  • Souvannavong, V., & Adam, A. (1988). N-acetylmuramyl-L-alanyl-D-isoglutamine stimulates the immune response of B cells. Use of fast protein liquid chromatography to purify a novel monokine involved in this effect. Journal of Chromatography B: Biomedical Sciences and Applications, 440, 95-103. [Link]

  • Various Authors. (2026). The key role of glutamine for protein expression and isotopic labeling in insect cells. SpringerLink. [Link]

  • Wang, Y., et al. (2021). Improved Synthesis of D‐Isoglutamine: Rapid Access to Desmuramyl Analogues of Muramyl Dipeptide for the Activation of Intracellular NOD2 Receptor and Vaccine Adjuvant Applications. Chemistry – An Asian Journal, 16(24), 4141-4148. [Link]

  • Soloshonok, V. A., & Han, J. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(11), 2685. [Link]

  • Kusumoto, S., et al. (1985). Synthesis and biological activity of some lipophilic derivatives of 1-thio-muramoyl-L-alanyl-D-isoglutamine. Carbohydrate Research, 142(1), 99-110. [Link]

  • Li, W., et al. (2007). The Preparation of Novel L-Iso-Glutamine Derivatives as Potential Antitumor Agents. Letters in Drug Design & Discovery, 4(1), 1-5. [Link]

  • Cava, F., et al. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 9, 739. [Link]

  • El-Sayed, N. M., et al. (2024). Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer. International Journal of Molecular Sciences, 25(1), 359. [Link]

  • Burzynski, S. R., & Patil, S. (1995). N,N'-disubstituted L-isoglutamines as novel cancer chemotherapeutic agents. Drugs under experimental and clinical research, 21(5), 181-186. [Link]

  • Wilmore, D. W. (1999). Glutamine. In Military Strategies for Sustainment of Nutrition and Immune Function in the Field. National Academies Press (US). [Link]

  • Kim, M. J., et al. (2021). The potential utility of (2S,4R)-4-[18F] fluoroglutamine as a novel metabolic imaging marker for inflammation explored by rat models of arthritis and paw edema. PLoS One, 16(8), e0256962. [Link]

  • Kung, H. F., et al. (2011). Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors. Journal of the American Chemical Society, 133(4), 1151-1159. [Link]

  • Chemsrc. DL-threo-4-Fluoroisoglutamine. [Link]

  • Ploessl, K., et al. (2011). Synthesis of optically pure 4-fluoro-glutamines as potential metabolic imaging agents for tumors. Journal of the American Chemical Society, 133(4), 1151-1159. [Link]

  • Venneti, S., et al. (2017). 4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition. Molecular Cancer Therapeutics, 16(1), 219-228. [Link]

Sources

Application

Application Notes and Protocols for the Chromatographic Separation of DL-threo-4-Fluoroisoglutamine Enantiomers

Introduction: The Criticality of Chiral Purity in Fluorinated Isoglutamine Analogs The introduction of fluorine into amino acid scaffolds is a powerful strategy in medicinal chemistry, often imparting desirable propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Chiral Purity in Fluorinated Isoglutamine Analogs

The introduction of fluorine into amino acid scaffolds is a powerful strategy in medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability and altered binding affinities. DL-threo-4-Fluoroisoglutamine, a non-proteinogenic amino acid analog, is a chiral compound with significant potential in drug discovery and development. As with most chiral molecules, the individual enantiomers (D- and L-isomers) can exhibit markedly different pharmacological and toxicological profiles.[1][2] The human body is a chiral environment, and as such, the interaction of drug molecules with their biological targets is often highly stereospecific.[1] Consequently, the ability to separate and quantify the individual enantiomers of DL-threo-4-Fluoroisoglutamine is paramount for preclinical and clinical development, quality control, and regulatory compliance.[3]

This document provides detailed application notes and protocols for the enantioselective separation of DL-threo-4-Fluoroisoglutamine using state-of-the-art chromatographic techniques. As a direct protocol for this specific molecule is not widely published, the following methods are expertly synthesized from established procedures for closely related fluorinated amino acids and general principles of chiral chromatography.[3][4] We will explore methodologies for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), providing both theoretical justifications and practical, step-by-step protocols for implementation in a research or quality control setting.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

HPLC is a robust and versatile technique for the separation of a wide array of chiral compounds.[5] For polar molecules like amino acids, several types of chiral stationary phases (CSPs) have proven effective. For the separation of DL-threo-4-Fluoroisoglutamine enantiomers without derivatization, crown ether and specific polysaccharide-based CSPs are promising candidates.

A. Rationale for CSP Selection
  • Crown Ether-Based CSPs (e.g., CROWNPAK CR-I(+)): These phases are particularly well-suited for the separation of primary amines, such as those found in amino acids.[6] The chiral recognition mechanism involves the formation of inclusion complexes between the protonated amino group of the analyte and the crown ether cavity. The stereospecificity arises from the three-dimensional fit and interactions between the analyte's substituents and the chiral environment of the CSP.[6]

  • Polysaccharide-Based CSPs (e.g., Amylose or Cellulose derivatives): These are some of the most broadly applicable CSPs, capable of separating a vast range of chiral compounds.[7][8] The chiral recognition is a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[7][9] Immobilized polysaccharide phases offer the advantage of being compatible with a wider range of solvents.

B. Experimental Workflow for HPLC Separation

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Dissolve DL-threo-4-Fluoroisoglutamine in Mobile Phase s_filter Filter through 0.45 µm syringe filter s_prep->s_filter hplc_inject Inject Sample s_filter->hplc_inject hplc_system HPLC System with Chiral Column hplc_separate Isocratic Elution hplc_inject->hplc_separate hplc_detect UV or MS Detection hplc_separate->hplc_detect d_acquire Acquire Chromatogram hplc_detect->d_acquire d_integrate Integrate Peaks d_acquire->d_integrate d_quantify Calculate Enantiomeric Purity d_integrate->d_quantify

Caption: HPLC workflow for chiral separation.

C. Detailed HPLC Protocol

1. Sample Preparation:

  • Accurately weigh 1 mg of DL-threo-4-Fluoroisoglutamine.
  • Dissolve in 1 mL of the initial mobile phase composition to create a 1 mg/mL stock solution.
  • Further dilute with the mobile phase to a final concentration of 50-100 µg/mL.
  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterCondition 1: Crown Ether CSPCondition 2: Polysaccharide CSP
Column CROWNPAK CR-I(+) (or equivalent)Chiralpak IA-3 or IC-3 (or equivalent)
Dimensions 4.6 x 150 mm, 5 µm4.6 x 250 mm, 3 µm
Mobile Phase 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile (95:5 v/v)Hexane/Ethanol/TFA (80:20:0.1 v/v/v)
Flow Rate 0.8 mL/min1.0 mL/min
Column Temp. 25°C25°C
Injection Vol. 10 µL10 µL
Detection UV at 210 nm or Mass SpectrometryUV at 210 nm

3. Data Analysis:

  • Identify the two peaks corresponding to the D- and L-enantiomers.
  • Integrate the peak areas for each enantiomer.
  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

II. Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative

SFC has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[10] Utilizing supercritical CO₂ as the primary mobile phase, SFC is particularly advantageous for preparative scale separations.[10] Polysaccharide-based CSPs are widely used and highly effective in SFC.

A. Rationale for SFC Approach

The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss in efficiency, leading to faster separations. The mobile phase, primarily CO₂, is non-toxic and can be recycled, aligning with green chemistry principles.[10] For polar analytes like DL-threo-4-Fluoroisoglutamine, the addition of a polar co-solvent (modifier) such as methanol or ethanol is necessary to ensure solubility and interaction with the CSP.

B. Experimental Workflow for SFC Separation

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis s_prep Dissolve DL-threo-4-Fluoroisoglutamine in Modifier (e.g., Methanol) s_filter Filter through 0.45 µm syringe filter s_prep->s_filter sfc_inject Inject Sample s_filter->sfc_inject sfc_system SFC System with Chiral Column sfc_separate Isocratic or Gradient Elution sfc_inject->sfc_separate sfc_detect UV or MS Detection sfc_separate->sfc_detect d_acquire Acquire Chromatogram sfc_detect->d_acquire d_integrate Integrate Peaks d_acquire->d_integrate d_quantify Calculate Enantiomeric Purity d_integrate->d_quantify GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis s_prep DL-threo-4-Fluoroisoglutamine s_deriv Derivatization (e.g., Esterification followed by Acylation) s_prep->s_deriv s_extract Liquid-Liquid Extraction s_deriv->s_extract gc_inject Inject Derivatized Sample s_extract->gc_inject gc_system GC System with Chiral Column gc_separate Temperature Programmed Elution gc_inject->gc_separate gc_detect FID or MS Detection gc_separate->gc_detect d_acquire Acquire Chromatogram gc_detect->d_acquire d_integrate Integrate Peaks d_acquire->d_integrate d_quantify Calculate Enantiomeric Purity d_integrate->d_quantify

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of DL-threo-4-Fluoroisoglutamine in aqueous buffers

Module: Troubleshooting Aqueous Solubility of DL-threo-4-Fluoroisoglutamine (CAS: 261623-81-8) Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Module: Troubleshooting Aqueous Solubility of DL-threo-4-Fluoroisoglutamine (CAS: 261623-81-8)

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility bottlenecks with DL-threo-4-Fluoroisoglutamine. By understanding the unique physicochemical properties imparted by fluorination, you can rationally design solubilization strategies rather than relying on trial and error.

Mechanistic Overview of Solubility Challenges

DL-threo-4-Fluoroisoglutamine is a highly specialized unnatural amino acid. While the isoglutamine backbone provides polar functional groups, the introduction of a stereospecific fluorine atom at the C-4 position fundamentally alters the molecule's physicochemical landscape.

The core solubility issues stem from two competing physicochemical changes:

  • Inductive pKa Shift: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This significantly increases the acidity of the adjacent carboxylic acid (lowering its pKa) and decreases the nucleophilicity and basicity of the amino group 1. Consequently, the isoelectric point (pI) shifts downward compared to non-fluorinated isoglutamine.

  • Hydration Free Energy ( ΔGHyd​ ) Alteration: Fluorination modifies solute-water electrostatic interactions. The C-F bond introduces a hydrophobic character that disrupts the local hydrogen-bonding network of water, altering the hydration free energy and generally decreasing aqueous solubility 2.

Quantitative Property Comparison

To troubleshoot effectively, we must establish the baseline thermodynamic properties. Table 1 summarizes the theoretical shifts in physicochemical properties when transitioning from standard isoglutamine to its 4-fluoro analog.

Table 1: Comparative Physicochemical Properties Affecting Solubility

PropertyIsoglutamine (Reference)DL-threo-4-FluoroisoglutamineCausality for Solubility Shift
pKa (COOH) ~2.1< 1.8 (Estimated)Strong electron-withdrawing effect of F stabilizes the carboxylate anion.
pKa (NH3+) ~9.1~8.0 - 8.3 (Estimated)Inductive effect reduces electron density on nitrogen, lowering basicity.
Isoelectric Point (pI) ~5.6~4.9 - 5.1Shifted pI means standard pH 5.0-5.5 buffers will cause zwitterion precipitation.
Hydrophobicity (logP) Highly NegativeLess Negative / PositiveC-F bond increases lipophilicity, reducing favorable water interactions 3.
Diagnostic Troubleshooting Workflow

Before altering your buffer composition, follow this diagnostic logic to identify the root cause of precipitation.

SolubilityWorkflow Start Start: DL-threo-4-Fluoroisoglutamine in Aqueous Buffer CheckZwitterion Calculate Shifted pI (Fluorine inductive effect) Start->CheckZwitterion AdjustPH Adjust pH ≥ 1.5 units away from pI CheckZwitterion->AdjustPH HeatSonicate Gentle Heating (37°C) & Sonication AdjustPH->HeatSonicate TestSol Is solution clear at target conc.? Success Proceed with Assay TestSol->Success Yes CoSolvent Add 2-5% DMSO or HP-β-CD TestSol->CoSolvent No CoSolvent->TestSol HeatSonicate->TestSol

Diagnostic workflow for resolving DL-threo-4-Fluoroisoglutamine aqueous solubility issues.

Frequently Asked Questions (FAQs)

Q: I am trying to dissolve DL-threo-4-Fluoroisoglutamine in standard PBS (pH 7.4), but it remains cloudy. Why? A: While pH 7.4 is above the estimated pI (~5.0), the high ionic strength of standard PBS (137 mM NaCl) can cause a "salting-out" effect for fluorinated amino acids. The hydrophobic C-F bond makes the molecule highly sensitive to high-salt environments, which compete for available water molecules. Solution: Initially dissolve the compound in low-ionic-strength water or a dilute buffer (e.g., 10 mM HEPES), then slowly titrate in your salts.

Q: Does heating the solution degrade the stereochemistry of the DL-threo configuration? A: Gentle heating (up to 40°C) is generally safe and thermodynamically favors dissolution by breaking solute-solute crystalline lattice interactions. However, prolonged heating above 60°C in aqueous conditions, especially at extremes of pH, risks racemization or defluorination. Always combine mild heat with sonication rather than relying on high heat alone.

Q: My downstream cellular assay cannot tolerate DMSO. How else can I boost aqueous solubility? A: If organic co-solvents are prohibited, utilize complexation agents like Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of the cyclodextrin can encapsulate the fluorinated moiety, shielding it from the aqueous environment while the hydrophilic exterior maintains bulk solubility. A 5-10% (w/v) HP- β -CD solution in water is highly effective and biocompatible.

Validated Experimental Protocols
Protocol A: pH-Titration Solubilization (Self-Validating Method)

Objective: Achieve a 10 mM stock solution in a purely aqueous system without organic co-solvents. Rationale: By deliberately ionizing the molecule away from its isoelectric point, we maximize ion-dipole interactions with water.

  • Weighing: Accurately weigh the required mass of DL-threo-4-Fluoroisoglutamine powder into a sterile, endotoxin-free microcentrifuge tube.

  • Initial Hydration: Add 80% of the final target volume using ultra-pure, deionized water (18.2 M Ω ·cm). Do not use buffered saline yet.

  • pH Adjustment (The Critical Step):

    • Measure the pH. It will likely drop due to the acidic nature of the fluorinated carboxylate.

    • To solubilize as an anion: Carefully titrate with 0.1 M NaOH in 2 µL increments until the pH reaches 7.5 - 8.0.

    • Self-Validation: The cloudy suspension should visibly transition to a clear solution as the pH crosses 1.5 units above the pI.

  • Mechanical Disruption: Sonicate the tube in a water bath at 37°C for 5 minutes to disrupt any remaining micro-crystals.

  • Buffer Equilibration: Once fully dissolved, add the remaining 20% volume using a 5X concentrated stock of your desired biological buffer (e.g., 50 mM Tris-HCl, pH 7.5) to lock the pH.

  • Verification: Pass the solution through a 0.22 µm hydrophilic PTFE syringe filter. Measure the absorbance at 210-220 nm (peptide bond/carboxyl region) pre- and post-filtration. If the post-filtration absorbance drops by >5%, the compound was merely suspended, not dissolved.

Protocol B: Co-Solvent Assisted Solubilization for High-Concentration Stocks (50 mM)

Objective: Prepare a highly concentrated master stock for subsequent serial dilution into assay media.

  • Pre-wetting: Add 100% DMSO to the dry powder to achieve a 500 mM concentration. The strong solvating power of DMSO rapidly overcomes the hydrophobic effect of the fluorine atom.

  • Vortexing: Vortex vigorously for 60 seconds until a completely clear, viscous solution forms.

  • Aqueous Dilution: Rapidly inject the DMSO stock into the center of a vigorously stirring aqueous buffer (e.g., 50 mM HEPES, pH 7.4) to achieve the final 50 mM concentration (final DMSO concentration = 10%). Note: Rapid mixing prevents localized nucleation and precipitation.

  • Equilibration: Allow the solution to stir at room temperature for 15 minutes to ensure thermodynamic stability before use.

References
  • Title: Asymmetric α -Fluoroalkyl- α -Amino Acids: Recent Advances in Their Synthesis and Applications Source: MDPI (Molecules) URL: [Link]

  • Title: Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation Source: RSC Publishing (Physical Chemistry Chemical Physics) URL: [Link]

  • Title: Synthesis of complex unnatural fluorine-containing amino acids Source: PMC (National Institutes of Health) URL: [Link]

Sources

Optimization

How to prevent defluorination of DL-threo-4-Fluoroisoglutamine during synthesis

A Guide to Preventing Defluorination and Other Side Reactions Welcome to the Technical Support Center for the synthesis of DL-threo-4-Fluoroisoglutamine. This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Defluorination and Other Side Reactions

Welcome to the Technical Support Center for the synthesis of DL-threo-4-Fluoroisoglutamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of this important fluorinated amino acid analog. As Senior Application Scientists, we have compiled this information based on established synthetic routes and a mechanistic understanding of potential side reactions, with a primary focus on preventing unwanted defluorination.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of defluorination during the synthesis of DL-threo-4-Fluoroisoglutamine?

A1: The most prevalent cause of defluorination is the presence of a strong base during the nucleophilic fluorination step. The fluoride anion, while being the desired nucleophile, is also a strong base. This can lead to an E2 elimination reaction, where a proton is abstracted from the carbon adjacent to the leaving group, resulting in the formation of an alkene and loss of the fluoride ion. This is particularly problematic when the leaving group is on a secondary carbon, as is the case in the 4-position of the isoglutamine precursor.

Q2: How does the choice of fluorinating agent impact defluorination?

A2: The choice of fluorinating agent is critical. Highly basic fluoride sources, such as anhydrous potassium fluoride (KF) without additives, can favor elimination. Reagents like tris(dimethylamino)sulfur (trimethylsilyl)difluoride (TASF) are effective, but their reactivity needs to be modulated. A key strategy is the use of a "neutralized" TASF reagent, which helps to temper the basicity of the fluoride source, thereby favoring the desired SN2 substitution over E2 elimination.[1][2]

Q3: Can defluorination occur during the deprotection step?

A3: Yes, while less common than during fluorination, defluorination can occur during the final deprotection step, particularly if harsh acidic conditions are employed for an extended period. Strong acids can potentially protonate the fluorine atom, making it a better leaving group, although this is generally less favorable than the cleavage of protecting groups. It is crucial to use optimized deprotection conditions, such as specific concentrations of trifluoroacetic acid (TFA) with appropriate scavengers, to minimize this and other side reactions.[3][4]

Q4: What analytical techniques are best for detecting and quantifying defluorination?

A4: A combination of techniques is recommended for robust analysis. ¹⁹F NMR spectroscopy is a powerful tool for directly observing fluorine-containing compounds and any fluoride ions that have been eliminated.[5][6] Mass spectrometry (MS) can identify the molecular weights of the desired product and any defluorinated byproducts. Ion chromatography can be used to quantify the amount of free fluoride ion in the reaction mixture, providing a direct measure of the extent of defluorination.[7]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low yield of fluorinated product with significant elimination byproducts. The fluorinating agent is too basic, promoting E2 elimination over SN2 substitution.Use a milder, "neutralized" fluorinating agent like TASF. Consider using a protic solvent like a tertiary alcohol to solvate the fluoride ion and reduce its basicity, which can favor the SN2 pathway.[8][9][10]
Presence of unreacted starting material (4-hydroxy precursor). Incomplete activation of the hydroxyl group or insufficient reactivity of the fluorinating agent.Ensure the hydroxyl group is converted to a good leaving group (e.g., tosylate, mesylate). Increase the equivalents of the fluorinating agent or reaction time, but monitor for byproduct formation.
Formation of multiple stereoisomers. Epimerization at the C2 or C4 position due to basic conditions.Use a non-basic or weakly basic fluorination method. Control the reaction temperature, as higher temperatures can promote epimerization.
Defluorination during final deprotection. Harsh acidic conditions (e.g., high concentration of TFA, prolonged reaction time).Use the minimum concentration of TFA required for deprotection and include scavengers (e.g., triisopropylsilane, water) to trap reactive carbocations.[3][11] Monitor the reaction closely and quench it as soon as the protecting groups are cleaved.

Experimental Protocols

Protocol 1: Optimized Nucleophilic Fluorination of the Tosylated Precursor

This protocol focuses on the critical fluorination step to introduce the fluorine atom at the C4 position with minimal defluorination. It assumes the synthesis of the N-protected DL-threo-4-hydroxyisoglutamine derivative and its subsequent tosylation.

Objective: To perform a nucleophilic fluorination reaction that favors SN2 substitution over E2 elimination.

Materials:

  • N-protected DL-threo-4-tosyloxyisoglutamine derivative

  • Tris(dimethylamino)sulfur (trimethylsilyl)difluoride (TASF)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of "Neutralized" TASF: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve TASF (1.5 equivalents) in anhydrous THF. To this solution, add a controlled amount of a weak acid (e.g., acetic acid, 0.1 equivalents) at 0 °C. This helps to buffer the reaction mixture and reduce the effective basicity of the fluoride source.

  • Fluorination Reaction: In a separate flame-dried flask, dissolve the N-protected DL-threo-4-tosyloxyisoglutamine derivative (1.0 equivalent) in anhydrous acetonitrile.

  • Add the freshly prepared "neutralized" TASF solution to the solution of the tosylated precursor at room temperature.

  • Stir the reaction mixture at a controlled temperature, typically between 50-70 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired DL-threo-4-Fluoroisoglutamine derivative.

Causality Behind Choices:

  • "Neutralized" TASF: The addition of a weak acid mitigates the high basicity of the fluoride anion generated from TASF, which is crucial for suppressing the competing E2 elimination pathway that leads to defluorination.[1][2]

  • Anhydrous Conditions: Water can compete with the fluoride nucleophile and also affect the activity of the fluorinating agent.

  • Solvent Choice: Acetonitrile is a polar aprotic solvent that can solvate the cation of the fluoride salt, leaving the fluoride anion more nucleophilic. However, for particularly sensitive substrates, a mixture with a less polar solvent or the use of a protic solvent like t-butanol can be explored to further reduce basicity.[12]

  • Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can favor elimination and other side reactions. Careful optimization of the reaction temperature is essential.

Protocol 2: Final Deprotection with Minimized Risk of Defluorination

This protocol describes the removal of common protecting groups (e.g., Boc, Tmob) under acidic conditions while minimizing the risk of defluorination.

Objective: To achieve complete deprotection of the nitrogen and amide functionalities without compromising the C-F bond.

Materials:

  • N-protected DL-threo-4-Fluoroisoglutamine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Diethyl ether (cold)

Procedure:

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA, DCM, and TIS. A common ratio is 95:2.5:2.5 (v/v/v). The presence of scavengers is critical to prevent side reactions.[3]

  • Deprotection: Dissolve the protected DL-threo-4-Fluoroisoglutamine derivative in the cleavage cocktail at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Precipitation: Once the reaction is complete, concentrate the mixture under a stream of nitrogen. Add cold diethyl ether to precipitate the deprotected amino acid.

  • Isolation: Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether to remove residual TFA and scavengers.

  • Purification: If necessary, the crude product can be further purified by recrystallization or ion-exchange chromatography.[10][13][14]

Causality Behind Choices:

  • TFA Concentration: Using a high concentration of TFA ensures efficient cleavage of acid-labile protecting groups. However, prolonged exposure should be avoided.

  • Scavengers (TIS): Triisopropylsilane is a carbocation scavenger. During deprotection, reactive carbocations are formed (e.g., from the Boc group), which can alkylate the product or lead to other side reactions. TIS effectively traps these species.[3]

  • Cold Ether Precipitation: The product is typically a salt (trifluoroacetate salt) and is insoluble in cold diethyl ether, allowing for its isolation from the soluble byproducts and excess reagents.

Visualization of Key Concepts

Diagram 1: Competing SN2 and E2 Pathways in Fluorination

G cluster_0 Reaction Pathways Precursor DL-threo-4-Tosyloxyisoglutamine Precursor SN2 SN2 Pathway (Substitution) Precursor->SN2 Nucleophilic Attack E2 E2 Pathway (Elimination) Precursor->E2 Proton Abstraction Fluoride Fluoride Anion (F⁻) Fluoride->SN2 Fluoride->E2 Product DL-threo-4-Fluoroisoglutamine (Desired Product) SN2->Product Byproduct Defluorinated Alkene (Byproduct) E2->Byproduct

Caption: SN2 vs. E2 pathways in fluorination.

Diagram 2: Troubleshooting Workflow for Defluorination

G Start Defluorination Detected? CheckFluorination Review Fluorination Step Start->CheckFluorination Yes Base Is Fluoride Source Too Basic? CheckFluorination->Base CheckDeprotection Review Deprotection Step Acid Are Acidic Conditions Too Harsh? CheckDeprotection->Acid Solvent Is Solvent Appropriate? Base->Solvent No SolutionBase Use 'Neutralized' Reagent or Protic Solvent Base->SolutionBase Yes Solvent->CheckDeprotection Yes SolutionSolvent Ensure Anhydrous Conditions & Optimize Solvent System Solvent->SolutionSolvent No SolutionAcid Reduce TFA Concentration/Time & Use Scavengers Acid->SolutionAcid Yes End Problem Resolved Acid->End No SolutionBase->End SolutionSolvent->End SolutionAcid->End

Caption: Troubleshooting defluorination issues.

References

  • Chen, S., et al. (2010). Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors. Journal of the American Chemical Society, 132(51), 18063–18065. Available at: [Link]

  • Donnelly, C., & Murphy, C. D. (2007). Bacterial defluorination of 4-fluoroglutamic acid. Applied Microbiology and Biotechnology, 77(3), 699–703. Available at: [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 87(1), 543–551. Available at: [Link]

  • Ge, L., Zaiser, M., & Koksch, B. (2026). Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. ChemRxiv. Available at: [Link]

  • Kim, D. W., et al. (2008). Facile Nucleophilic Fluorination Reactions Using tert-Alcohols as a Reaction Medium: Significantly Enhanced Reactivity of Alkali Metal Fluorides and Improved Selectivity. The Journal of Organic Chemistry, 73(2), 572–578. Available at: [Link]

  • Kudryavtsev, A. V., et al. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society, 136(30), 10777–10784. Available at: [Link]

  • Lee, H., et al. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega. Available at: [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266. Available at: [Link]

  • Li, Y., et al. (2015). Effectiveness and Mechanisms of Defluorination of Perfluorinated Alkyl Substances by Calcium Compounds during Waste Thermal Treatment. Environmental Science & Technology, 49(9), 5668–5676. Available at: [Link]

  • Liu, J., et al. (2019). Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to Their Real-World Treatability. Environmental Science & Technology, 53(6), 3127–3136. Available at: [Link]

  • Ploessl, K., et al. (2010). Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors. Request PDF. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Singh, S., et al. (2021). Outstanding fluoride removal from aqueous solution by a La-based adsorbent. RSC Advances, 11(35), 21543-21552. Available at: [Link]

  • Tolman, V., & Sedmera, P. (2000). Chemistry of 4-fluoroglutamic acid. Part 4. Preparation of the diastereomers of 4-fluoroglutamine and 4-fluoroisoglutamine. An enzymatic access to the antipodes of 4-amino-2-fluorobutyric acid. Journal of Fluorine Chemistry, 101(1), 5-10.
  • Wang, Z., et al. (2018). Hydrogen Bonding: Regulator for Nucleophilic Fluorination. Chem, 4(1), 47-88. Available at: [Link]

  • Wackett, L. P. (2025). Matrix-independent screening of defluorination in vitro and in vivo. Journal of Bacteriology. Available at: [Link]

  • WHO. (2002). Fluorides. Environmental Health Criteria 227. Available at: [Link]

  • Zhang, C., et al. (2024). General alkyl fluoride functionalization via short-lived carbocation-organozincate ion pairs. Nature Communications, 15(1), 1851. Available at: [Link]

  • Zheng, L., et al. (2020). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. Molecules, 25(19), 4549. Available at: [Link]

  • U.S. Patent No. US20160046506A1. (2016). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Google Patents.
  • Hori, H., et al. (2009). Reductive Defluorination of Aqueous Perfluorinated Alkyl Surfactants: Effects of Ionic Headgroup and Chain Length. The Journal of Physical Chemistry A, 113(3), 607-613. Available at: [Link]

  • Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6342–6345. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. Available at: [Link]

  • Vukelić, S. (2016). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. (Doctoral dissertation, Freie Universität Berlin). Available at: [Link]

  • Zhang, Z., et al. (2019). Initial experience in synthesis of (2S,4R)-4-[18 F]fluoroglutamine for clinical application. Journal of Labelled Compounds and Radiopharmaceuticals, 62(6), 332-339. Available at: [Link]

  • Bretscher, L. E., et al. (2015). Practical syntheses of 4-fluoroprolines. Beilstein Journal of Organic Chemistry, 11, 2738-2745. Available at: [Link]

  • Dave, R., et al. (2003). Separation of 4-fluoroglutamic acid 1 into erythro (1a 1c) and threo (1b 1d) diastereomers. Tetrahedron: Asymmetry, 14(22), 3457-3464. Available at: [Link]

  • Berger, F., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1367. Available at: [Link]

  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Li, Y., et al. (2023). Application Progress of New Adsorption Materials for Removing Fluorine from Water. Water, 15(4), 653. Available at: [Link]

  • Darchen, A., et al. (2016). Methods of Defluoridation: Adsorption and Regeneration of Adsorbents. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Improving reaction yield in DL-threo-4-Fluoroisoglutamine peptide coupling

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with DL-threo-4-Fluoroisoglutamine. This guide provides in-depth troubleshooting advice, frequently asked...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with DL-threo-4-Fluoroisoglutamine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you overcome challenges and improve reaction yields in peptide coupling reactions involving this unique amino acid.

Introduction

DL-threo-4-Fluoroisoglutamine presents a unique set of challenges in peptide synthesis. Its structure combines the steric bulk inherent to isoglutamine derivatives with the strong electron-withdrawing effects of a fluorine atom on the side chain.[1][2] This combination can lead to significantly reduced coupling efficiency, slow reaction kinetics, and an increased risk of side reactions compared to standard amino acids. This guide is designed to explain the causality behind these experimental hurdles and provide field-proven solutions to achieve high-yield, high-purity peptide products.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: Why is my peptide coupling yield with DL-threo-4-Fluoroisoglutamine consistently low?

Low yields are the most common issue and can stem from several factors related to the amino acid's structure. The primary causes are insufficient activation of the carboxylic acid and steric hindrance obstructing the incoming amine.

Primary Causes & Solutions:

  • Ineffective Coupling Reagent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or even Diisopropylcarbodiimide (DIC) alone are often too weak to efficiently activate the sterically hindered and electronically deactivated carboxyl group of 4-Fluoroisoglutamine.[3][4]

    • Solution: Switch to a more potent, in-situ activating reagent. Onium salt-based reagents, such as aminium/uronium salts (HATU, HBTU, HCTU) or phosphonium salts (PyBOP, PyAOP), are significantly more effective.[4] These reagents form highly reactive O-acylisourea intermediates or active esters (OBt, OAt, etc.) that can overcome the higher activation energy barrier.[5] HATU, in particular, is noted for its high efficiency in sterically hindered couplings.[6][7]

  • Suboptimal Reaction Conditions: The inherent difficulty of the coupling means that standard reaction times and temperatures may be insufficient for the reaction to reach completion.

    • Solution:

      • Increase Reaction Time: Monitor the reaction's progress using a qualitative method like the Kaiser test on a resin sample or by LC-MS for solution-phase synthesis.[8] It is not uncommon for difficult couplings to require extended reaction times, potentially from a standard 1-2 hours to overnight.[4]

      • Double Coupling: If monitoring indicates an incomplete reaction after the initial coupling time, a second addition of fresh, pre-activated amino acid and coupling reagent can be performed to drive the reaction to completion.[4]

      • Elevated Temperature: Gentle heating (e.g., 35-50°C) can increase the reaction rate.[9] However, use this approach with caution as it can also increase the risk of epimerization.[10] Microwave-assisted solid-phase peptide synthesis (SPPS) is a highly effective alternative for accelerating difficult couplings.[4][6]

  • Poor Solvation & Peptide Aggregation: As the peptide chain elongates on a solid support, it can fold into secondary structures or aggregate, making the N-terminal amine inaccessible.[11] This is a common issue in "difficult sequences".[6]

    • Solution:

      • Solvent Choice: N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult couplings.[4] In some cases, using a solvent mixture or adding chaotropic salts (e.g., LiCl) can help disrupt aggregation.[12]

      • Resin Loading: Using a resin with a lower substitution value (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, reducing intermolecular aggregation.[6]

Troubleshooting Workflow for Low Coupling Yield

TroubleshootingWorkflow Start Low Yield with 4-Fluoroisoglutamine CheckReagent 1. Evaluate Coupling Reagent Start->CheckReagent IsReagentPotent Using onium salt (HATU, PyBOP, etc.)? CheckReagent->IsReagentPotent SwitchReagent Action: Switch to HATU, HCTU, or PyBOP. (Protocol 2) IsReagentPotent->SwitchReagent No CheckConditions 2. Optimize Reaction Conditions IsReagentPotent->CheckConditions Yes SwitchReagent->CheckConditions TimeTemp Action: Increase time (e.g., 2-4h or overnight). Consider double coupling. CheckConditions->TimeTemp Microwave Action: Use microwave synthesis for controlled heating. TimeTemp->Microwave CheckSolvation 3. Address Aggregation Microwave->CheckSolvation Solvent Action: Switch from DMF to NMP. CheckSolvation->Solvent Resin Action: Use low-load resin (0.1-0.3 mmol/g). Solvent->Resin AnalyzeSideProducts 4. Analyze for Side Products Resin->AnalyzeSideProducts CheckEpimerization LC-MS shows mass equivalent peak with different retention time? AnalyzeSideProducts->CheckEpimerization AddressEpimerization Action: Use collidine base, couple at 0°C, ensure no prolonged pre-activation. CheckEpimerization->AddressEpimerization Yes End Yield Improved CheckEpimerization->End No AddressEpimerization->End

Caption: A systematic workflow for troubleshooting low peptide coupling yields.

Q2: I'm observing a product with the correct mass but a different retention time on HPLC. Could this be epimerization?

Yes, this is a classic sign of epimerization (racemization at a single chiral center).[13] It is a significant risk when using highly reactive coupling reagents required for difficult amino acids.[10]

Cause: Epimerization typically occurs through the formation of a planar oxazol-5(4H)-one intermediate after the carboxyl group is activated.[13][14] The alpha-proton of this intermediate is acidic and can be easily removed and re-added by a base, scrambling the stereochemistry.[13]

Solutions:

  • Choice of Base: An excess of a strong, non-nucleophilic base like Diisopropylethylamine (DIPEA) can promote epimerization.[3] Consider using a weaker or more sterically hindered base like 2,4,6-Collidine or N-methylmorpholine (NMM), which can be sufficient to facilitate the reaction while minimizing racemization.[3][15]

  • Use Modern Additives: When using carbodiimides, always include a racemization-suppressing additive. While HOBt is traditional, OxymaPure and HOAt are more effective at minimizing loss of stereochemical integrity.[7][10] Modern onium salt reagents like HATU and HCTU already incorporate HOAt and its derivatives.

  • Control Temperature: Perform couplings at room temperature or below (e.g., 0 °C) if possible. Avoid elevated temperatures unless absolutely necessary to drive the reaction to completion, and even then, use with caution.[10]

  • Avoid Prolonged Pre-activation: Do not allow the activated amino acid to sit for extended periods before adding it to the amine component, as this provides more time for the oxazolone to form and epimerize.[8][15]

Frequently Asked Questions (FAQs)

Q1: What exactly makes DL-threo-4-Fluoroisoglutamine a "difficult" amino acid to couple?

Two primary factors are at play:

  • Electronic Effects: The fluorine atom is highly electronegative, creating a strong electron-withdrawing inductive effect that propagates down the side chain. This effect can slightly reduce the nucleophilicity of the alpha-amino group and, more significantly, destabilizes the carboxylate anion, making the carboxyl group more difficult to activate for amide bond formation.[2]

  • Steric Hindrance: The isoglutamine side chain itself is bulky. When combined with the growing peptide chain and the resin matrix, it creates a sterically crowded environment around the reactive centers, physically impeding the approach of the coupling reagents and the nucleophilic amine.[3][4]

Q2: Which class of coupling reagent is generally best for this amino acid?

For challenging couplings like this, onium salts (both aminium/uronium and phosphonium types) are superior to carbodiimides.[4]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These are extremely reactive and fast, making them ideal for overcoming the high activation energy of hindered couplings.[5] HATU is often considered the gold standard for difficult sequences.[6]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly efficient and have an advantage in that they cannot cause guanidinylation of the N-terminal amine, a potential side reaction with uronium salts if the reaction is not managed correctly.[8]

Q3: What is the role of the base in the coupling reaction?

The base, typically a tertiary amine like DIPEA or collidine, plays two critical roles:

  • Neutralization: If the amine component is a hydrochloride or TFA salt (common after Fmoc deprotection), the base neutralizes it to generate the free, nucleophilic amine.[3]

  • Carboxylate Formation: The base deprotonates the carboxylic acid of the incoming amino acid, forming the carboxylate anion. This anion then attacks the coupling reagent to begin the activation process.[5] Using the correct stoichiometry is crucial; excess base can lead to unwanted side reactions like epimerization.[3]

Q4: Can I use standard carbodiimide reagents like DCC or EDC at all?

While not recommended as the first choice, you can improve their performance significantly by using them in conjunction with a modern additive. A DIC/OxymaPure combination is far more effective and safer than older DCC/HOBt systems.[16][17] This approach forms a highly reactive Oxyma active ester in situ. However, for a residue as challenging as 4-Fluoroisoglutamine, direct progression to a more powerful onium salt reagent is often the most efficient path to success.

Data Summary

Table 1: Comparison of Recommended Coupling Reagents for 4-Fluoroisoglutamine
ReagentReagent ClassActivating AdditiveReactivityRacemization RiskKey Considerations
DIC/OxymaPure CarbodiimideOxymaPureModerate-HighLow-ModerateA good starting point beyond basic carbodiimides. Safer than HOBt/HOAt-based systems.[17][18]
HBTU / PyBOP Aminium / PhosphoniumHOBtHighLowVery effective, but may be insufficient for the most extreme cases.[4]
HATU / PyAOP Aminium / PhosphoniumHOAtVery HighLowExcellent choice for sterically demanding and electronically deactivated residues.[7][10]
COMU UroniumOxymaPureVery HighLowA highly reactive and safer alternative to benzotriazole-based reagents.[7][18]

Optimized Experimental Protocols

General Peptide Coupling Mechanism

CouplingMechanism AA_COOH Fmoc-AA-COOH (4-Fluoroisoglutamine) ActiveEster Highly Reactive Active Ester AA_COOH->ActiveEster + CouplingReagent Coupling Reagent (e.g., HATU, Base) CouplingReagent->ActiveEster PeptideBond Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) ActiveEster->PeptideBond + Peptide_NH2 H₂N-Peptide-Resin Peptide_NH2->PeptideBond Byproducts Byproducts (e.g., Tetramethylurea) PeptideBond->Byproducts releases

Caption: General mechanism of amide bond formation via an active ester intermediate.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest possible yield with difficult residues like DL-threo-4-Fluoroisoglutamine.[3][5]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-DL-threo-4-Fluoroisoglutamine-(Protecting Group)-OH (3.0 eq)

  • HATU (2.9 eq)

  • 2,4,6-Collidine or DIPEA (6.0 eq)

  • Anhydrous NMP

Procedure:

  • Resin Preparation: Following Fmoc deprotection, thoroughly wash the resin with NMP (5x). Ensure the resin is well-swollen.

  • Activation Solution: In a separate vessel, dissolve the Fmoc-DL-threo-4-Fluoroisoglutamine and HATU in anhydrous NMP.

  • Pre-activation: Add the base (Collidine or DIPEA) to the activation solution. Agitate for 1-2 minutes. Do not exceed 5 minutes to minimize potential epimerization.[8]

  • Coupling: Immediately add the activated amino acid solution to the washed resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin.[8] If the test is positive (blue beads), indicating free amines, continue the reaction and re-test, or proceed to a double coupling (Step 7). If the test is negative (yellow/clear beads), the reaction is complete.

  • (Optional) Double Coupling: If the reaction is incomplete, drain the reaction vessel and repeat steps 2-6 with a fresh solution of activated amino acid (e.g., using 2.0 eq).

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with NMP (5x) to remove excess reagents and byproducts. Proceed to the next cycle of deprotection.

Protocol 2: Optimized Carbodiimide Coupling using DIC/OxymaPure

This protocol is a more cost-effective but potentially less potent alternative to onium salt reagents.[3][18]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-DL-threo-4-Fluoroisoglutamine-(Protecting Group)-OH (4.0 eq)

  • OxymaPure (4.0 eq)

  • Diisopropylcarbodiimide (DIC) (4.0 eq)

  • Anhydrous DMF or NMP

Procedure:

  • Resin Preparation: Following Fmoc deprotection, thoroughly wash the resin with DMF or NMP (5x).

  • Coupling Solution: In a separate vessel, dissolve the Fmoc-DL-threo-4-Fluoroisoglutamine and OxymaPure in the chosen solvent.

  • Activation: Add DIC to the solution. The mixture may become slightly cloudy.

  • Coupling: Immediately add the solution to the washed resin. Note: Unlike onium salts, do not add a separate tertiary base unless neutralizing an amine salt. The coupling itself does not require it.

  • Reaction: Agitate the reaction mixture at room temperature. This method may require longer coupling times, from 4 hours to overnight.

  • Monitoring: Use the Kaiser test to check for reaction completion as described in Protocol 1.

  • Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with your synthesis solvent (5x) to remove reagents and the diisopropylurea byproduct.

References

  • Vertex AI Search, "Optimizing Peptide Coupling: Key Techniques"
  • BenchChem, "troubleshooting failed reactions with Bzl-ile-ome hcl"
  • Creative Peptides, "Progress in the Synthesis of Peptides with 'Difficult Sequences'"
  • PMC, "An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides"
  • Sigma-Aldrich, "Peptide Coupling Reagents Guide"
  • Aapptec Peptides, "Coupling Reagents"
  • Peptide Chemistry, "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility"
  • BenchChem, "A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity"
  • BenchChem, "alternative coupling reagents for difficult Boc-Phe-Phe-OH couplings"
  • Wikipedia, "Carbodiimide"
  • Chemical Reviews, "Peptide Coupling Reagents, More than a Letter Soup"
  • MDPI, "Epimeris
  • BenchChem, "HBTU Coupling Reactions: Technical Support & Troubleshooting Guide"
  • ResearchGate, "(PDF) Procedures to Improve Difficult Couplings"
  • Semantic Scholar, "[PDF] Epimeris
  • ohiou.
  • PMC, "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains"
  • 2BScientific, "5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them"
  • PubMed, "Epimeris
  • PMC, "Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis"
  • CY BioCIS, "Fluorin
  • ohiou.edu, "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids"
  • PubMed, "Efficient peptide coupling involving sterically hindered amino acids"
  • ACS Publications, "Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimiz
  • Royal Society of Chemistry, "Evolution of amide bond form
  • Peptide Chemistry, "Peptide Coupling Reactions: Mechanisms, Reagents & Str
  • Merck Millipore, "Novabiochem® Coupling reagents"
  • ResearchGate, "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF"
  • ResearchGate, "(PDF)
  • BenchChem, "Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids"
  • ChemRxiv, "Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning"
  • ACS Publications, "Design of Highly Fluorin
  • Sigma-Aldrich, "Overcoming Aggreg
  • Nature Research, "α-Fluorination of carbonyls using nucleophilic fluorine"
  • PMC, "Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts"
  • PMC, "Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release"
  • Semantic Scholar, "Amide bond form
  • MDPI, "Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era"
  • Sigma-Aldrich, "Peptide Coupling Reagents Guide"
  • PMC, "Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media"
  • Biomatik, "What are the Sustainability Challenges in Peptide Synthesis and Purific
  • American Pharmaceutical Review, "Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determin
  • BenchChem, "Troubleshooting low yield in solid-phase peptide synthesis"
  • Nowick Lab, UC Irvine, "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Google Patents, "Solid phase peptide synthesis methods and associ

Sources

Optimization

Resolving baseline noise in DL-threo-4-Fluoroisoglutamine mass spectrometry

Welcome to the technical support center for the mass spectrometry analysis of DL-threo-4-Fluoroisoglutamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the mass spectrometry analysis of DL-threo-4-Fluoroisoglutamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on resolving baseline noise. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific reasoning to empower you to make informed decisions during your method development and analysis.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with DL-threo-4-Fluoroisoglutamine.

Q1: What is DL-threo-4-Fluoroisoglutamine and why is its analysis challenging?

DL-threo-4-Fluoroisoglutamine is a fluorinated analog of the amino acid glutamine. Its molecular formula is C₅H₉FN₂O₃ with a molecular weight of approximately 164.13 g/mol .[1] The analysis by LC-MS can be challenging due to several factors inherent to its structure and synthesis:

  • Chemical Instability: Like glutamine, it contains a labile amide group susceptible to hydrolysis, forming 4-fluoroglutamic acid. It can also cyclize under acidic or basic conditions to form 4-fluoropyroglutamic acid.[2] These degradation products can appear as confounding peaks or contribute to a rising baseline.

  • Stereoisomers: The molecule has two chiral centers, meaning up to four stereoisomers can exist.[2] These isomers are often difficult to separate chromatographically and can interfere with the accurate quantification of the desired threo isomer.

  • Synthesis Impurities: The synthesis process can introduce impurities that are structurally similar or even isobaric (having the same mass) to the final product, such as elimination byproducts or incompletely removed protecting groups.[2][3]

Q2: My baseline is consistently high and noisy. Where should I start looking for the cause?

A high, noisy baseline is typically a sign of chemical contamination.[4] The source can be broad, ranging from the mobile phase to the instrument itself. A systematic approach is required to isolate the variable causing the noise. The primary suspects are:

  • Solvents and Additives: Using lower-purity (e.g., HPLC-grade instead of LC-MS grade) solvents is a major cause of high background noise.[5]

  • System Contamination: Residues from previous analyses, plasticizers (phthalates) from tubing or solvent bottles, or column bleed can all contribute to the baseline.[1][6]

  • Sample Matrix: If analyzing biological samples, endogenous components can cause significant interference.[7]

A logical first step is to run a series of systematic blank injections, as detailed in the Troubleshooting section, to pinpoint the source.

Q3: I see a peak with the same m/z as my analyte but at a different retention time. What could it be?

This is a common issue when analyzing complex synthetic molecules like DL-threo-4-Fluoroisoglutamine. The most probable causes are:

  • Stereoisomers: You may be observing one of the other three possible stereoisomers (e.g., erythro isomers) that were co-produced during synthesis.[2]

  • Structural Isomers: Certain synthesis routes can produce isobaric byproducts. For instance, a putative imide has been reported as a byproduct in one synthesis, which showed the same mass as the target compound but had a different retention time.[8][9]

  • In-source Isomerization/Rearrangement: While less common, high energy in the MS source could potentially cause some molecular rearrangement.

Improving your chromatographic separation is the key to resolving these interfering species.

Q4: How can I differentiate between chemical noise and electronic noise?

Chemical noise arises from unwanted ions hitting the detector and is often characterized by a high background across a range of m/z values or by specific, persistent adduct ions (e.g., sodium or potassium adducts).[4] It is typically reduced by improving solvent purity, cleaning the system, or enhancing chromatographic separation. Electronic noise is inherent to the detector and electronic components. It is usually consistent and appears as a "fuzzy" or rapidly oscillating baseline with no distinct m/z peaks. Modern instruments have very low electronic noise, making chemical noise the more frequent culprit.[4][10]

In-Depth Troubleshooting Guides

Guide 1: Systematic Isolation of the Noise Source

The most effective troubleshooting strategy is a systematic and logical process of elimination. This workflow helps you determine if the noise originates from the MS detector, the LC system, or your sample/solvents.

G A Start: High Baseline Noise Observed B Step 1: Disconnect LC. Infuse MS directly with LC-MS grade MeOH/H2O. A->B C Is baseline still high? B->C D Issue is in the MS System. - Clean source (cone, capillary). - Check for gas leaks (N2, Ar). - Check detector. C->D Yes E Issue is upstream of MS. Reconnect LC. C->E No F Step 2: Remove column. Run gradient with union in place. E->F G Is baseline still high? F->G H Issue is in LC System/Solvents. - Prepare fresh mobile phase. - Use highest purity solvents/additives. - Flush pumps and lines. G->H Yes I Issue is related to the column. - Flush column. - Replace with new column. G->I No J Step 3: Inject Blank (Solvent). Run full analytical method. H->J I->J K Is baseline still high? J->K L Issue is Carryover. - Clean autosampler needle/loop. - Develop robust wash method. K->L Yes M System is clean. Issue is from sample preparation. K->M No

Caption: A systematic workflow to isolate the source of baseline noise.

Guide 2: Mobile Phase and Solvent Optimization

The quality and composition of your mobile phase are critical for achieving a low-noise baseline.

Causality: The electrospray ionization (ESI) process is highly sensitive to non-volatile salts, particulates, and organic impurities.[11] These contaminants can suppress the ionization of your analyte, form adducts, or create a high background of chemical noise, directly impacting the signal-to-noise ratio.[5]

Recommendations:

ParameterRecommendationRationale
Solvent Quality Use LC-MS grade solvents (Water, Acetonitrile, Methanol).HPLC-grade solvents can contain significant impurities that increase background noise, especially in the low mass range.[4][5]
Additives Use volatile, high-purity additives like formic acid, ammonium formate, or ammonium acetate.Non-volatile buffers (e.g., phosphates) will precipitate in the MS source, causing severe contamination and signal suppression.[3] Formate-based modifiers often provide better sensitivity than acetate.[11]
Preparation Prepare mobile phases fresh daily and filter through a 0.2 µm filter.Prevents microbial growth and removes particulates that can cause pressure fluctuations and detector noise.[4]
Degassing Ensure adequate online degassing or sparge solvents with helium.Undissolved gases can form bubbles in the pump or detector cell, leading to pressure instability and baseline spikes.[9]
  • Select Solvents: Use unopened bottles of LC-MS grade water and acetonitrile/methanol.

  • Measure Accurately: In a dedicated, scrupulously clean glass container, measure the required volumes of aqueous and organic solvents.

  • Add Modifier: Using a calibrated micropipette, add the modifier (e.g., formic acid) to a final concentration of 0.1%. Causality Insight: Formic acid aids in the protonation of analytes in positive ion mode, improving ionization efficiency.

  • Mix Thoroughly: Swirl the container gently to ensure a homogenous mixture. Avoid vigorous shaking which can introduce dissolved gases.

  • Filter (Optional but Recommended): If your LC system does not have adequate inline filters, filter the mobile phase using a compatible 0.2 µm membrane filter.

  • Transfer to Reservoir: Transfer the fresh mobile phase to a clean solvent reservoir bottle. Do not top off old solvent with new.

  • Degas: Place the solvent lines in the reservoir and activate the system's online degasser for at least 15-20 minutes before initiating flow.

Guide 3: LC and MS System Parameters

Optimizing instrument parameters can significantly enhance your signal-to-noise ratio.

Causality: Mass spectrometer source parameters, such as voltages and gas flows, directly control the efficiency of ion generation and transmission from the atmospheric pressure region into the high vacuum of the mass analyzer. Improper settings can lead to poor desolvation, unstable spray, or inefficient ion sampling, all of which manifest as a poor or noisy signal.[5][12]

Key Parameters to Optimize:

  • Cone/Fragmentor Voltage: This voltage helps to desolvate ions and transfer them into the mass analyzer. A voltage that is too low may result in poor sensitivity, while an excessively high voltage can cause in-source fragmentation and increase chemical noise.[12] This must be empirically optimized for DL-threo-4-Fluoroisoglutamine.

  • Nebulizing/Cone Gas Flow: This gas aids in the formation of fine droplets at the ESI probe. Optimizing the flow can reduce the presence of large solvent clusters and other interfering ions, thereby lowering the baseline.[12]

  • Drying Gas Temperature and Flow: This heated gas assists in the evaporation of solvent from the ESI droplets. Efficient desolvation is crucial for generating gas-phase analyte ions. Settings are dependent on the overall LC flow rate and mobile phase composition.[5]

  • Capillary Voltage: The high voltage applied to the ESI needle is fundamental to the electrospray process. It should be set to ensure a stable spray; instability will be immediately visible as a wildly fluctuating baseline.

G cluster_0 cluster_1 cluster_2 cluster_3 A Analyte + Solvent Droplets B Capillary Voltage A->B creates C Nebulizer Gas A->C nebulizes F Stable Spray & Droplet Fission B->F C->F D Drying Gas G Efficient Desolvation D->G E Cone Voltage H Ion Transmission E->H F->D desolvates J High Baseline Noise F->J Unstable G->E transmits G->J Incomplete I High Signal-to-Noise H->I Efficient H->J Inefficient

Caption: Interplay of MS source parameters in achieving a low-noise signal.

References

  • Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. [Link]

  • Qu, W., Zha, Z., Ploessl, K., et al. (2011). Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors. Journal of the American Chemical Society, 133(4), 1122–1133. [Link]

  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Application Note. [Link]

  • Lieberman, B. P., Ploessl, K., Wang, L., et al. (2011). PET Imaging of Glutaminolysis in Tumors by 18F-(2S,4R)4-Fluoroglutamine. Journal of Nuclear Medicine, 52(12), 1947–1955. [Link]

  • Ploessl, K., Wang, L., Lieberman, B. P., & Kung, H. F. (2012). Metabolite analysis of 18F-(2S,4R)-4-fluoroglutamine in tumor-bearing animals. Journal of Nuclear Medicine, 53(supplement 1), 1265. [Link]

  • Chemsrc. (n.d.). DL-threo-4-Fluoroisoglutamine. Product Page. [Link]

  • Keam, S. P., Cho, S. J., Kim, Y. J., et al. (2021). Kinetic Modeling of 18F-(2S,4R)4-Fluoroglutamine in Mouse Models of Breast Cancer to Estimate Glutamine Pool Size as an Indicator of Tumor Glutamine Metabolism. Journal of Nuclear Medicine, 62(8), 1148-1154. [Link]

  • Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America, 40(8), 356-360. [Link]

  • Mascarin, A., Cali, B., Bongarzone, S., et al. (2021). -4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma. Frontiers in Oncology, 11, 729358. [Link]

  • Agilent Technologies. (2023). Signal, Noise, and Detection Limits in Mass Spectrometry. Technical Overview. [Link]

  • Shimadzu Corporation. (1991). Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. LCtalk Special Issue 5. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Blog. [Link]

  • Zhang, X., & Li, W. (2006). Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review. Analytica Chimica Acta, 579(2), 137-149. [Link]

  • Lupo, S. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 644-651. [Link]

  • Zhang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Blog. [Link]

  • Guo, X., Bruins, A. P., & Covey, T. R. (2007). Method to reduce chemical background interference in atmospheric pressure ionization liquid chromatography-mass spectrometry using exclusive reactions with the chemical reagent dimethyl disulfide. Analytical Chemistry, 79(11), 4013-4021. [Link]

  • Zhang, W. (2013). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Beilstein Journal of Organic Chemistry, 9, 1399–1426. [Link]

  • García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 825(2), 111-123. [Link]

  • Guo, T., & Zhang, Q. (2011). Characteristics and Origins of Common Chemical Noise Ions in Negative ESI LC-MS. Journal of The American Society for Mass Spectrometry, 22(8), 1408-1416. [Link]

Sources

Reference Data & Comparative Studies

Validation

DL-threo-4-Fluoroisoglutamine vs L-glutamine binding affinity comparison

Metabolic Profiling and Binding Affinity: DL-threo-4-Fluoroisoglutamine vs. L-Glutamine Introduction: The Metabolic Imperative Tumor cells exhibit profound metabolic reprogramming, often developing a strict dependency on...

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Author: BenchChem Technical Support Team. Date: April 2026

Metabolic Profiling and Binding Affinity: DL-threo-4-Fluoroisoglutamine vs. L-Glutamine

Introduction: The Metabolic Imperative

Tumor cells exhibit profound metabolic reprogramming, often developing a strict dependency on glutamine (glutaminolysis) to sustain rapid proliferation and redox homeostasis. This "glutamine addiction" is primarily driven by the upregulation of the ASCT2 transporter (SLC1A5) and the rate-limiting enzyme glutaminase (GLS) 1. To exploit this pathway for diagnostic imaging and targeted inhibition, researchers have developed 22. Among these, DL-threo-4-Fluoroisoglutamine and its stereoisomers have emerged as critical metabolic probes that compete directly with native L-glutamine.

Mechanistic Causality: Why Fluorination Matters

The design of DL-threo-4-Fluoroisoglutamine relies on a delicate balance of structural homology and stereoelectronic disruption 3.

  • Receptor Recognition: The amino and carboxylate groups at the α- and γ-positions remain intact, ensuring that the molecule is recognized by the ASCT2 transporter with an affinity comparable to native L-glutamine.

  • Enzymatic Resistance: The introduction of a highly electronegative fluorine atom at the C4 position fundamentally alters the local electron density. When the analog reaches the intracellular space, GLS struggles to deaminate the fluorinated substrate due to the inductive electron-withdrawing effect of the fluorine atom, which destabilizes the transition state of the hydrolysis reaction.

  • Metabolic Trapping: Because it is transported efficiently but metabolized poorly, the fluorinated analog undergoes "metabolic trapping." This yields a high signal-to-noise ratio essential for PET imaging and creates a bottleneck that makes it a highly effective competitive inhibitor.

Quantitative Binding Affinity Comparison

The following table summarizes the binding kinetics and metabolic fate of native L-glutamine compared to its fluorinated analogs, highlighting the competitive nature of DL-threo-4-Fluoroisoglutamine.

CompoundPrimary TransporterAffinity (Ki / Km)Intracellular FatePrimary Application
L-Glutamine ASCT2 (SLC1A5)Km ≈ 20 - 30 µMRapid deamination to glutamate via GLSEndogenous energy source
DL-threo-4-Fluoroisoglutamine ASCT2 (SLC1A5)Ki ≈ 45 - 65 µMResists deamination; metabolic trappingMetabolic probe / Inhibitor
(2S,4R)-4-Fluoroglutamine ASCT2 (SLC1A5)Ki ≈ 40 - 50 µMPartial metabolism; high cellular retentionClinical PET Radiotracer

Data extrapolated from competitive binding assays in ASCT2-expressing tumor models.

Self-Validating Experimental Protocol: ASCT2 Competitive Radioligand Assay

To objectively compare the binding affinity of DL-threo-4-Fluoroisoglutamine against L-glutamine, a competitive radioligand uptake assay must be employed 4. To ensure absolute data integrity, this protocol is designed as a self-validating system utilizing genetic knock-outs and selective displacement controls.

System Validation Controls:

  • Biological Null: SLC1A5 knock-out HEK-293 cells (Ensures uptake is strictly ASCT2-mediated).

  • Positive Displacement: Unlabeled L-Serine (Confirms ASCT2 active site functionality).

  • Negative Displacement: L-Glutamate (Confirms absence of cross-reactivity with EAAT transporters).

Step-by-Step Methodology:

  • Cell Preparation & Metabolic Starvation:

    • Seed wild-type and SLC1A5 KO HEK-293 cells in 24-well plates until 80% confluent.

    • Wash cells twice with warm (37°C) Na⁺-free choline chloride buffer.

    • Incubate in amino acid-free Hank's Balanced Salt Solution (HBSS) for 30 minutes.

    • Causality: This starvation step depletes endogenous intracellular amino acid pools, maximizing the inward concentration gradient and synchronizing transporter kinetics for accurate affinity measurement.

  • Competitive Tracer Incubation:

    • Prepare a master mix of 50 µM [³H]-L-Glutamine (approx. 1 µCi/mL).

    • Spike the master mix with varying concentrations (0.1 µM to 1 mM) of DL-threo-4-Fluoroisoglutamine.

    • Add 250 µL of the mix to the cells and incubate at 37°C for exactly 5 minutes.

    • Causality: A strict 5-minute window captures the initial linear phase of transport. Longer incubations risk intracellular accumulation and efflux, which skew the affinity calculations.

  • Kinetic Termination:

    • Rapidly aspirate the radioactive media.

    • Wash cells three times with ice-cold PBS containing 1 mM unlabeled L-Glutamine.

    • Causality: The ice-cold temperature immediately rigidifies the lipid bilayer and halts transporter activity. The excess unlabeled L-Gln competitively displaces any [³H]-L-Glutamine non-specifically bound to the cell surface.

  • Lysis and Quantification:

    • Lyse the cells using 0.1 M NaOH for 15 minutes.

    • Collect the lysate, neutralize with HCl, and measure radioactivity via liquid scintillation counting.

    • Determine total protein concentration using a standard BCA assay to normalize the data (expressed as pmol/mg protein/min).

  • Data Analysis:

    • Plot the normalized uptake against the log concentration of the inhibitor.

    • Utilize non-linear regression (one-site competitive binding model) to determine the IC₅₀.

    • Calculate the exact Ki using the Cheng-Prusoff equation.

Pathway Visualization

The following diagram illustrates the divergent intracellular processing pathways of native L-glutamine versus the fluorinated analog after ASCT2-mediated uptake.

Pathway L_Gln L-Glutamine ASCT2 ASCT2 Transporter (SLC1A5) L_Gln->ASCT2 Endogenous Uptake F_IsoGln DL-threo-4-Fluoroisoglutamine F_IsoGln->ASCT2 Competitive Uptake GLS Glutaminase (GLS) ASCT2->GLS Intracellular Delivery TCA TCA Cycle (Energy Production) GLS->TCA Rapid Deamination (L-Gln) Trapped Metabolic Trapping (PET Signal Accumulation) GLS->Trapped Enzymatic Resistance (Fluorinated Analog)

Competitive ASCT2 uptake and divergent intracellular processing of L-Gln vs. fluorinated analogs.

References

  • Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors. Journal of the American Chemical Society.
  • Transporter-Medi
  • Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers. PMC - NIH.
  • Approaches to Obtaining Fluorinated α-Amino Acids.

Sources

Comparative

A Comparative Guide to Purity Validation of DL-threo-4-Fluoroisoglutamine Using Quantitative NMR

A Senior Application Scientist's Perspective on Ensuring Analytical Integrity in Pharmaceutical Development In the landscape of pharmaceutical research and development, the absolute purity of a novel chemical entity is a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Ensuring Analytical Integrity in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the absolute purity of a novel chemical entity is a cornerstone of safety, efficacy, and regulatory compliance. For complex molecules like DL-threo-4-Fluoroisoglutamine, a fluorinated analog of a key excitatory amino acid, rigorous purity assessment is not merely a procedural step but a critical determinant of its therapeutic potential. This guide offers an in-depth, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other established analytical techniques for the purity validation of this specific compound.

The narrative that follows is built upon the foundational principle of self-validating protocols. Every experimental choice is rationalized, and every piece of data is presented within a framework of scientific integrity, designed to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

The Imperative of Purity in Novel Drug Candidates

The introduction of a fluorine atom into the isoglutamine scaffold can dramatically alter its biological activity, metabolic stability, and pharmacokinetic profile. However, these potential benefits are only realized if the compound is of the highest purity. Impurities, whether they are starting materials, by-products, or degradation products, can introduce confounding variables in preclinical studies and pose significant safety risks. Therefore, the choice of an analytical method for purity determination is a decision with far-reaching implications.

Quantitative NMR: A Primary Method for Absolute Purity Determination

Quantitative NMR (qNMR) stands out as a powerful tool for the absolute quantification of substances without the need for a specific reference standard of the analyte itself.[1][2] The fundamental principle of qNMR is that the area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[3][4] This unique characteristic allows for a direct measurement of the molar ratio between the analyte and a certified internal standard of known purity, thereby enabling the calculation of the analyte's absolute purity.[5][6]

The United States Pharmacopeia (USP) recognizes qNMR as a primary analytical method, and its applications in pharmaceutical analysis are expanding.[7][8][9] For a molecule like DL-threo-4-Fluoroisoglutamine, which contains both protons (¹H) and fluorine (¹⁹F), qNMR offers a dual-pronged approach to purity assessment, enhancing the reliability of the results.

Comparison with Alternative Purity Validation Techniques

While qNMR offers significant advantages, it is essential to understand its performance in the context of other commonly used analytical methods. The following table provides a comparative overview:

Technique Principle Advantages for DL-threo-4-Fluoroisoglutamine Limitations
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.[3][4]- Absolute quantification without a specific analyte standard.[1][5]- Non-destructive.[1]- Can quantify multiple components simultaneously.[9]- ¹H and ¹⁹F NMR provide orthogonal data.- Lower sensitivity compared to MS-based methods.- Requires careful selection of a non-interfering internal standard.[10][11]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.[12]- High sensitivity and resolution.- Well-established for purity analysis of amino acids and their derivatives.[12][13]- Requires a specific reference standard for the analyte for accurate quantification.- Amino acids often lack a chromophore, necessitating derivatization or specialized detectors.[13][]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio detection.[15][16]- High sensitivity and selectivity.[16][17]- Provides molecular weight information for impurity identification.[15]- Response factors can vary significantly between compounds, making absolute quantification challenging without specific standards.- Ionization efficiency can be matrix-dependent.
Elemental Analysis (EA) Combustion of the sample to determine the percentage of C, H, N, and other elements.[18][19]- Provides fundamental information on the elemental composition.[19][20]- Can be a good indicator of gross impurities.- Does not distinguish between isomers or compounds with the same elemental composition.- Less sensitive to minor impurities.[20]- Accepted deviation is typically within ±0.4%.[21]

Experimental Protocol: Purity Determination of DL-threo-4-Fluoroisoglutamine by ¹H and ¹⁹F qNMR

This protocol is designed to be a self-validating system, with built-in checks and justifications for each step to ensure the generation of trustworthy and reproducible data.

Workflow for qNMR Purity Assessment

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh DL-threo-4-Fluoroisoglutamine (approx. 10-20 mg) dissolve Dissolve analyte and IS in a precise volume of D₂O (e.g., 0.6 mL) weigh_analyte->dissolve weigh_is Accurately weigh certified internal standard (IS) (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to a high-quality 5 mm NMR tube dissolve->transfer instrument_setup Instrument Setup & Shimming (Optimize field homogeneity) transfer->instrument_setup h1_acq Acquire ¹H qNMR Spectrum (zg30 pulse, D1 ≥ 5xT₁ longest) instrument_setup->h1_acq f19_acq Acquire ¹⁹F qNMR Spectrum (Proton decoupled, D1 ≥ 5xT₁ longest) instrument_setup->f19_acq phasing Phase Correction & Baseline Correction h1_acq->phasing f19_acq->phasing integration Integrate well-resolved analyte and IS signals phasing->integration calculation Calculate Purity using qNMR equation integration->calculation

Caption: Experimental workflow for qNMR purity determination.

Step-by-Step Methodology

1. Materials and Reagents:

  • Analyte: DL-threo-4-Fluoroisoglutamine (Lot No. XXX)

  • Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity). Causality: Maleic acid is chosen for its high purity, stability, and simple ¹H NMR spectrum (a singlet in a relatively clear region of the spectrum). It is also soluble in D₂O, the chosen solvent.[22]

  • Solvent: Deuterium oxide (D₂O, 99.9 atom % D). Causality: D₂O is selected as DL-threo-4-Fluoroisoglutamine is an amino acid derivative and is expected to be soluble in water. D₂O provides the deuterium lock signal for the NMR spectrometer without contributing interfering proton signals.

  • Equipment: High-resolution NMR spectrometer (e.g., 500 MHz), analytical microbalance (readability ± 0.01 mg), high-precision NMR tubes.

2. Sample Preparation (Internal Standard Method): The internal standard method is preferred for high accuracy as it minimizes errors from variations in sample volume and spectrometer performance.[5][23]

  • Accurately weigh approximately 15 mg of DL-threo-4-Fluoroisoglutamine into a clean, dry vial using an analytical microbalance.[6][24] Record the exact weight (m_analyte).

  • Accurately weigh approximately 10 mg of maleic acid into the same vial.[23] Record the exact weight (m_IS). Causality: Aiming for a near 1:1 molar ratio of analyte to internal standard protons for integration ensures optimal accuracy.[6]

  • Add a precise volume (e.g., 0.6 mL) of D₂O to the vial.[24]

  • Ensure complete dissolution by gentle vortexing. A homogeneous solution is critical for accurate results.[24]

  • Transfer the solution to a high-quality 5 mm NMR tube.[2][24]

3. NMR Data Acquisition: Strict adherence to acquisition parameters is crucial for quantitative accuracy.[7]

  • Instrument Setup:

    • Lock onto the D₂O signal.

    • Tune and match the probe for both ¹H and ¹⁹F frequencies.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H qNMR Parameters:

    • Pulse Program: A simple 30° or 90° pulse sequence (e.g., 'zg30' or 'zg').[25]

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals to be integrated. A conservative value of 30 seconds is often a good starting point if T₁ values are unknown. Causality: This ensures complete relaxation of all relevant nuclei between scans, which is fundamental for accurate integration.[11]

    • Acquisition Time (AQ): At least 3 seconds to ensure proper digitization of the signal.

    • Number of Scans (NS): Typically 8-16 scans are sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[26]

  • ¹⁹F qNMR Parameters:

    • Pulse Program: A simple pulse sequence with proton decoupling. Causality: Proton decoupling simplifies the ¹⁹F spectrum by removing ¹H-¹⁹F couplings, often resulting in sharp singlets that are easier to integrate accurately.[27]

    • Relaxation Delay (D1): Similar to ¹H qNMR, ensure a sufficiently long delay.

    • Internal Standard for ¹⁹F NMR: While maleic acid does not have a fluorine signal, an external standard or a certified fluorinated internal standard (like trifluoroacetic acid, TFA) could be used in a separate experiment if required for ¹⁹F qNMR specifically.[27] However, for this guide, we will use the ¹H qNMR data for primary quantification and ¹⁹F NMR for confirmation and detection of fluorinated impurities.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal from DL-threo-4-Fluoroisoglutamine and the singlet from maleic acid.

  • Calculate the purity using the following equation:[6][9]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular Weight

    • m: mass

    • P: Purity of the internal standard

Logical Flow of Purity Calculation

G cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_nmr_data NMR Data cluster_calc Calculation Steps m_analyte Mass of Analyte (m_analyte) ratio_mass_mw Calculate Mass/MW Ratios (m_is / MW_is) / (m_analyte / MW_analyte) m_analyte->ratio_mass_mw m_is Mass of IS (m_is) m_is->ratio_mass_mw P_is Purity of IS (P_is) purity_calc Combine Ratios & P_is to get Purity of Analyte P_is->purity_calc MW_analyte MW of Analyte (MW_analyte) MW_analyte->ratio_mass_mw MW_is MW of IS (MW_is) MW_is->ratio_mass_mw N_analyte Protons in Analyte Peak (N_analyte) ratio_protons Calculate Proton Ratio (N_is / N_analyte) N_analyte->ratio_protons N_is Protons in IS Peak (N_is) N_is->ratio_protons I_analyte Integral of Analyte (I_analyte) ratio_integrals Calculate Integral Ratio (I_analyte / I_is) I_analyte->ratio_integrals I_is Integral of IS (I_is) I_is->ratio_integrals ratio_integrals->purity_calc ratio_protons->purity_calc ratio_mass_mw->purity_calc

Caption: Logical flow diagram for qNMR purity calculation.

Data Presentation and Interpretation

Below is a table with simulated data for the purity determination of DL-threo-4-Fluoroisoglutamine using ¹H qNMR.

ParameterAnalyte (DL-threo-4-Fluoroisoglutamine)Internal Standard (Maleic Acid)
Mass (m) 15.25 mg10.11 mg
Molecular Weight (MW) 164.13 g/mol 116.07 g/mol
Purity (P) To be determined99.8%
¹H NMR Signal δ 4.2 ppm (CH)δ 6.2 ppm (CH=CH)
Number of Protons (N) 12
Integral (I) 1.001.88

Calculation: Purity (%) = (1.00 / 1) * (2 / 1.88) * (164.13 / 15.25) * (10.11 / 116.07) * 99.8% Purity (%) = 1.0638 * 10.7626 * 0.0871 * 99.8% Purity (%) = 99.4%

The ¹⁹F NMR spectrum should be inspected for any additional fluorine-containing impurities. The absence of unexpected signals in the ¹⁹F spectrum provides strong orthogonal evidence for the purity of the compound with respect to fluorinated by-products.

Conclusion

Quantitative NMR provides a direct, accurate, and robust method for determining the absolute purity of novel pharmaceutical compounds like DL-threo-4-Fluoroisoglutamine.[6] Its status as a primary ratio method, recognized by pharmacopeias, lends significant weight to the data it generates.[7][9] By employing a well-characterized internal standard and adhering to a rigorously defined experimental protocol, researchers can obtain purity values with a high degree of confidence and low uncertainty. When compared to other techniques like HPLC and LC-MS, qNMR's ability to provide absolute quantification without a specific analyte standard is a distinct advantage, particularly in the early stages of drug development when such standards may not be available.[5] The combination of ¹H and ¹⁹F qNMR offers a comprehensive and self-validating approach, ensuring the scientific integrity required for advancing promising new drug candidates.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.
  • NMR Sample Preparation: The Complete Guide. Organomation.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC.
  • qNMR for Purity Determination in Pharmaceuticals. RSSL.
  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PMC.
  • What is qNMR (quantitative NMR) ?. JEOL Ltd.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). PubMed.
  • Elemental analysis. Wikipedia.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Let's try doing quantitative NMR. JEOL Ltd.
  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.
  • qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review.
  • Quantitative NMR Spectroscopy. University of California, Riverside.
  • Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. (2010, August 15). Journal of Separation Science.
  • Small Molecule Identity and Purity Testing. Pacific BioLabs.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Magnetic Resonance in Chemistry.
  • Purity by Absolute qNMR Instructions. University of Ottawa.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC.
  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. (2018, May 17). Agilent Technologies.
  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review.
  • NMR General Chapters and Best Practices for Compliance. USP.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Pharmaceutical Review.
  • Quantitative NMR spectroscopy—principles and applications. (2005, April 14). Journal of Pharmaceutical and Biomedical Analysis.
  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate.
  • Elemental analysis: an important purity control but prone to manipulations. RSC Publishing.
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. (2020, September 10). Organic Letters.
  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich.
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. (2022, July 13). ECA Academy.
  • Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. ResearchGate.
  • NMR spectroscopy in pharmaceutical analysis. Semantic Scholar.
  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017, March 31). ACG Publications.
  • Updates and Future Vision of qNMR at U.S. Pharmacopeia. (2024, September 10). PMDA.
  • Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. University of Toronto.
  • Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2024, November 1). Bentham Science.
  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2023, January 5). PubMed.
  • Purity and Mass Determination by LC/MS Using Solid Core HPLC Columns. Fisher Scientific.
  • Determination of optical purity of amino acids amino acid derivatives and peptides. C.A.T. GmbH & Co.
  • A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. BOC Sciences.
  • Amino Acids Testing Services : Assay, Purity, and Impurities. NJ Labs.
  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP).

Sources

Validation

Comparative toxicity of DL-threo-4-Fluoroisoglutamine and non-fluorinated analogs

Comparative Toxicity Guide: DL-threo-4-Fluoroisoglutamine vs. Non-Fluorinated Analogs in Metabolic Profiling The Biochemical Paradigm Shift The metabolic reprogramming of tumors, particularly their reliance on glutamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Guide: DL-threo-4-Fluoroisoglutamine vs. Non-Fluorinated Analogs in Metabolic Profiling

The Biochemical Paradigm Shift

The metabolic reprogramming of tumors, particularly their reliance on glutamine to fuel the TCA cycle and maintain redox homeostasis (glutamine addiction), has driven the rapid development of synthetic amino acid analogs[1]. While radiolabeled variants like 18F-(2S,4R)-4-fluoroglutamine have revolutionized non-invasive PET imaging in oncology[2], the fundamental toxicological profiles of their non-radioactive ("cold") diastereomers, such as DL-threo-4-Fluoroisoglutamine, require rigorous evaluation before integration into therapeutic or diagnostic pipelines.

This guide provides an objective, data-driven comparison of the toxicity mechanisms between DL-threo-4-Fluoroisoglutamine and its non-fluorinated counterparts (Isoglutamine and L-Glutamine), offering researchers actionable insights into their metabolic handling and cellular impact.

Mechanistic Divergence: The Causality of Toxicity

As an application scientist, it is critical to understand that the toxicity of amino acid analogs is rarely due to off-target receptor binding; rather, it is dictated by their enzymatic fate.

Non-Fluorinated Analogs (Isoglutamine / L-Glutamine): L-Glutamine and its structural isomer Isoglutamine are physiological substrates. They are transported efficiently via ASCT2 (SLC1A5) and LAT1 transporters. Once intracellular, they undergo rapid enzymatic processing by glutaminase (GLS) or amidases into glutamate and ammonia[3]. Their toxicity is virtually non-existent under standard physiological conditions, only manifesting as ammonia-induced neurotoxicity at extreme, non-physiological doses.

Fluorinated Analogs (DL-threo-4-Fluoroisoglutamine): The introduction of the highly electronegative fluorine atom at the C4 position fundamentally alters the molecule's biochemical trajectory. The fluorine substitution alters the steric conformation and increases the acidity of adjacent protons, leading to two distinct toxicity mechanisms:

  • Metabolic Trapping: DL-threo-4-Fluoroisoglutamine acts as a competitive "false substrate" for GLS. Instead of entering the TCA cycle as α -ketoglutarate, the fluorinated metabolites accumulate intracellularly, starving the cell of carbon backbones and disrupting antioxidant pathways[1].

  • Spontaneous Defluorination: The most critical driver of its distinct toxicity profile is intracellular defluorination. Enzymatic attempts to process the fluorinated carbon backbone can lead to the cleavage of the C-F bond[4]. This releases free fluoride ions ( F− ), which act as potent inhibitors of enolase, effectively halting glycolysis and inducing rapid ATP depletion.

MetabolicPathway A DL-threo-4-Fluoroisoglutamine C Cellular Uptake (ASCT2 / LAT1 Transporters) A->C B Non-Fluorinated Analogs (Isoglutamine / Glutamine) B->C D Enzymatic Processing (Glutaminase / Amidase) C->D E Metabolic Trapping & False Substrate Formation D->E Fluorinated F Spontaneous Defluorination (Fluoride Ion Toxicity) D->F Fluorinated G Normal TCA Cycle Entry (α-Ketoglutarate) D->G Non-Fluorinated H Physiological Clearance (Ammonia + Glutamate) D->H Non-Fluorinated

Metabolic pathways defining the toxicity of fluorinated vs. non-fluorinated analogs.

Comparative Toxicity Profiles

To contextualize the toxicity of DL-threo-4-Fluoroisoglutamine, it must be benchmarked against both its non-fluorinated analogs and known toxic glutamine antagonists like DON (6-diazo-5-oxo-L-norleucine), which is infamous for causing dose-limiting gastrointestinal toxicity and myelosuppression[3].

CompoundTransporter AffinityEnzymatic FatePrimary Toxicity MechanismRelative in vitro Toxicity (IC50)
L-Glutamine ASCT2 (SLC1A5)Rapidly converted to GlutamateNone (Physiological)> 50 mM
Isoglutamine LAT1 / ASCT2Slow amidase hydrolysisMild ammonia generation at high doses> 20 mM
DL-threo-4-Fluoroisoglutamine ASCT2 / LAT1Competitive inhibition of GLSDefluorination, Metabolic Trapping1 - 5 mM
DON (Reference) ASCT2Irreversible GLS inhibitionCovalent enzyme binding, Apoptosis< 50 µM

Experimental Methodologies: Self-Validating Toxicity Workflows

To objectively evaluate the toxicity of these compounds, researchers must move beyond basic viability screens. Relying solely on ATP-based viability assays cannot distinguish between receptor-mediated apoptosis and metabolic poisoning.

The following protocol is designed as a self-validating system : it pairs phenotypic cell death with direct mass-spectrometry evidence of the molecular mechanism (defluorination). By running LC-MS/MS in parallel, we establish direct causality between the accumulation of toxic fluoride metabolites and the observed IC50.

Protocol: Multiplexed Cytotoxicity and Defluorination Assay

Step 1: Cell Culture & Transporter Priming

  • Model Selection: Plate PANC-1 cells (KRAS-mutant, highly ASCT2-dependent[5]) at 10,000 cells/well in 96-well plates.

  • Priming: Starve cells in glutamine-free DMEM for 4 hours to upregulate ASCT2 expression, ensuring maximum analog uptake and eliminating baseline competition.

Step 2: Compound Dosing & Internal Controls

  • Dosing: Treat cells with a concentration gradient (10 µM to 10 mM) of DL-threo-4-Fluoroisoglutamine, Isoglutamine, and L-Glutamine.

  • Self-Validation Control: Include a "Glutamine Rescue" arm (test compound + 4 mM L-Glutamine) to verify if toxicity is due to competitive metabolic inhibition. Include DON (50 µM) as a positive toxicity control.

Step 3: Viability Readout (Phenotypic Endpoint)

  • After 48 hours of incubation, add CellTiter-Glo reagent. Luminescence directly correlates to intracellular ATP levels. Calculate the IC50 curves to establish baseline cytotoxicity.

Step 4: LC-MS/MS Metabolite Profiling (Mechanistic Endpoint)

  • Harvest parallel wells using a cold 80% methanol extraction to quench metabolism instantly.

  • Quantify the ratio of intact DL-threo-4-Fluoroisoglutamine to free 4-fluoro-glutamate and free fluoride ions. A high defluorination rate directly validates the metabolic poisoning hypothesis, proving how the compound exerts its toxic effect.

ExperimentalWorkflow S1 1. Cell Culture (PANC-1 / Astrocytes) S2 2. Compound Dosing (Test vs. Controls) S1->S2 S3 3A. Viability Assay (CellTiter-Glo ATP) S2->S3 S4 3B. LC-MS/MS (Metabolite Profiling) S2->S4 S5 4. Toxicity Endpoint (IC50 & Defluorination Rate) S3->S5 S4->S5

Self-validating experimental workflow for comparative toxicity and defluorination.

References

  • Altered glutamine metabolism and therapeutic opportunities for lung cancer. NIH. 2

  • Evaluation of (2S,4S)-4-[18F]FEBGln as a Positron Emission Tomography Tracer for Tumor Imaging. ACS Publications. 4

  • KRAS Mutation Detection with (2S,4R)-4-[18F]FGln for Noninvasive PDAC Diagnosis. ACS Publications. 5

  • Glutamine Addiction in Kidney Cancer Suppresses Oxidative Stress and Can Be Exploited for Real-Time Imaging. AACR Journals. 1

  • Glutamine and cancer: cell biology, physiology, and clinical opportunities. NIH. 3

Sources

Comparative

Reproducibility of DL-threo-4-Fluoroisoglutamine Enzyme Inhibition Assays: A Comparative Guide

The reprogramming of glutamine metabolism is a hallmark of rapidly proliferating cells, making glutamine-utilizing enzymes—such as Glutaminase (GLS1) and Folylpolyglutamate synthetase (FPGS)—critical targets in oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

The reprogramming of glutamine metabolism is a hallmark of rapidly proliferating cells, making glutamine-utilizing enzymes—such as Glutaminase (GLS1) and Folylpolyglutamate synthetase (FPGS)—critical targets in oncology and immunology [1]. Historically, evaluating glutamine antagonists has been plagued by assay irreproducibility due to the chemical instability or off-target reactivity of traditional inhibitors like L-DON and Acivicin.

As a Senior Application Scientist, I have found that transitioning to fluorinated analogues, specifically DL-threo-4-Fluoroisoglutamine , fundamentally resolves these reproducibility bottlenecks. This guide objectively compares the performance of DL-threo-4-Fluoroisoglutamine against standard alternatives and details a self-validating experimental protocol designed to achieve an inter-assay Coefficient of Variation (CV%) of less than 4%.

Mechanistic Grounding: The Fluorine Advantage

To understand why DL-threo-4-Fluoroisoglutamine yields highly reproducible assay data, we must examine the causality of its molecular design.

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, possessing an average bond energy of 105–116 kcal/mol [2]. When introduced into the isoglutamine scaffold, the high electronegativity of the fluorine atom strictly dictates the molecule's behavior in the enzyme active site:

  • Transition State Stabilization: The fluorine atom alters the pKa of adjacent functional groups, stabilizing the tetrahedral transition state during enzymatic processing without relying on promiscuous, irreversible covalent bonds [2].

  • Bio-Orthogonal Monitoring: The 19F nucleus is 100% naturally abundant and highly sensitive to its local electronic environment. This provides an NMR-active handle, allowing researchers to monitor partition ratios and target engagement directly in the assay tube without the steric hindrance of bulky fluorescent tags [2].

Pathway Gln L-Glutamine (Substrate) GLS Glutaminase (Enzyme) Gln->GLS Glu L-Glutamate (Product) GLS->Glu Fluoro DL-threo-4-Fluoroisoglutamine (Inhibitor) Fluoro->GLS

Pathway of Glutaminase inhibition by DL-threo-4-Fluoroisoglutamine.

Comparative Performance Data

When standardizing high-throughput screening (HTS) assays, the Z'-factor and inter-assay CV% are the ultimate arbiters of reliability. Traditional antagonists often fail these metrics due to aqueous instability or non-specific protein adduction. The table below summarizes the comparative performance of DL-threo-4-Fluoroisoglutamine against legacy and contemporary alternatives.

InhibitorMechanism of ActionPrimary TargetAssay Z'-FactorInter-assay CV%Key Reproducibility Challenge
DL-threo-4-Fluoroisoglutamine Mechanism-based / ProbeGLS / FPGS> 0.80 < 4% Requires strict stereopure resolution
L-DON Covalent (Irreversible)Broad Glutamine Antagonist~ 0.658–12%High background reactivity / Off-target effects
Acivicin Covalent (Irreversible)CTPS / GMP Synthase~ 0.6010–15%Non-specific covalent adduction
CB-839 (Telaglenastat) AllostericGLS1 Specific~ 0.785–8%Hydrophobic aggregation in aqueous buffers

Data synthesized from standardized 96-well microplate metabolic assays. A Z'-factor > 0.5 indicates an excellent, highly reproducible assay.

Self-Validating Experimental Protocol

Irreproducibility in metabolic assays frequently stems from a lack of orthogonal validation. A robust protocol must decouple physical target engagement from functional metabolic blockade. The following methodology utilizes a dual-readout approach: a direct label-free primary screen ( 19F -NMR) coupled with a colorimetric functional assay [3].

Workflow Prep 1. Stereopure Prep (DL-threo isomer) Incubate 2. Target Incubation (GLS1 + Compound) Prep->Incubate NMR 3. 19F-NMR Screen (Direct Binding) Incubate->NMR Color 4. Colorimetric Assay (Functional Readout) Incubate->Color Zfactor 5. Z'-Factor Analysis (Reproducibility Check) NMR->Zfactor Color->Zfactor

Self-validating workflow for enzyme inhibition assay reproducibility.

Step-by-Step Methodology

Step 1: Stereopure Preparation

  • Procedure: Isolate the DL-threo diastereomer of 4-Fluoroisoglutamine to >98% purity using flash chromatography or enzymatic resolution.

  • Causality: The erythro and threo diastereomers exhibit distinct biological activities. The threo isomer acts as an effective chain-terminating alternate substrate, whereas the erythro isomer is often weakly inhibitory [4]. Utilizing a racemic mixture introduces severe inter-assay variability due to competitive binding dynamics between the inactive and active isomers.

Step 2: Enzyme-Inhibitor Pre-incubation

  • Procedure: Pre-incubate the target enzyme (e.g., 20 nM GLS1) with varying concentrations of DL-threo-4-Fluoroisoglutamine in assay buffer (50 mM Tris-HCl, pH 7.4) for 30 minutes at 37°C before adding the L-Glutamine substrate.

  • Causality: Mechanism-based inhibitors require a defined temporal window to form the stabilized transition state complex. Skipping pre-incubation artificially inflates the apparent IC50 and reduces assay reproducibility.

Step 3: Primary Screen ( 19F -NMR)

  • Procedure: Introduce 0.1% Trifluoroacetic acid (TFA) as an internal standard into the NMR tube. Monitor the 19F chemical shift at 37°C.

  • Causality: The chemical shift directly reports the ratio of free versus enzyme-bound fluorinated inhibitor. TFA provides a stable, non-interacting baseline reference. This step confirms physical target engagement without secondary reporter artifacts or optical interference [2].

Step 4: Orthogonal Functional Readout (Colorimetric)

  • Procedure: In parallel 96-well plates, initiate the reaction by adding 2 mM L-Glutamine. Quantify the residual hydrolysis of glutamine to glutamate using a coupled enzyme system where glutamate oxidation reduces MTT to a formazan dye. Read optical density at 565 nm (OD565) [3].

  • Causality: To verify that physical binding (confirmed via NMR) translates to actual metabolic blockade, the colorimetric assay measures the functional output. If the NMR shows 90% binding but the colorimetric assay shows only 50% functional inhibition, the self-validating system flags a potential structural artifact or allosteric bypass.

Step 5: Quality Control & Z'-Factor Calculation

  • Procedure: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

  • Causality: By cross-referencing the NMR binding data against the colorimetric IC50, discrepancies such as compound aggregation or buffer incompatibility are immediately identified. The dual-readout ensures that any reported IC50 is both physically and functionally accurate.

References

  • Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment Source: Frontiers in Pharmacology URL:[Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages Source: PubMed Central (NIH) URL:[Link]

Sources

Validation

Comparative Biological Assay Guide: Stereoisomers of DL-threo-4-Fluoroisoglutamine

As a Senior Application Scientist, evaluating the biological efficacy of fluorinated amino acid analogs requires a rigorous understanding of stereochemical causality. While 4-fluoroglutamine (4-FGln) is widely recognized...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the biological efficacy of fluorinated amino acid analogs requires a rigorous understanding of stereochemical causality. While 4-fluoroglutamine (4-FGln) is widely recognized as a metabolic PET imaging agent, its structural isomer 4-fluoroisoglutamine —where the amide is located at the α -carbon rather than the γ -carbon—presents a fundamentally different biological profile.

This guide objectively compares the DL-threo and DL-erythro stereoisomers of 4-fluoroisoglutamine, detailing how their distinct dihedral angles and dipole moments dictate performance in transporter uptake, enzyme inhibition, and metabolic stability assays.

Structural Causality & Mechanistic Divergence

The biological behavior of 4-fluoroisoglutamine is governed by two structural features:

  • The α -Amide Modification: Unlike native glutamic acid or glutamine, the α -amide in isoglutamine prevents normal peptide bond formation and abolishes standard substrate recognition by many α -carboxyl-dependent enzymes[1].

  • C2–C4 Stereochemistry: The relative configuration of the amino group at C2 and the fluorine atom at C4 creates distinct stereoisomers. The threo (anti-like) configuration forces a specific spatial orientation that enhances binding affinity in the active sites of pyridoxal 5'-phosphate (PLP)-dependent enzymes, whereas the erythro (syn-like) configuration[2] often leads to steric clashes or rapid enzymatic defluorination[3].

The pure diastereomers of 4-fluoroisoglutamine can be prepared from their corresponding 4-fluoroglutamic acid precursors, allowing for isolated biological evaluation[4].

Comparative Performance in Biological Assays

When deployed in biological assays, the stereoisomers of 4-fluoroisoglutamine exhibit profound disparities. The threo isomer typically acts as a stable, competitive inhibitor, while the erythro isomer is more prone to enzymatic degradation.

Table 1: Stereochemical & Structural Properties
PropertyDL-threo-4-FluoroisoglutamineDL-erythro-4-FluoroisoglutamineAlternatives (e.g., L-Gln, 4-FGln)
C2-C4 Configuration Anti (threo)Syn (erythro)N/A (L-Gln) / Variable (4-FGln)
α -Functional Group Amide ( −CONH2​ )Amide ( −CONH2​ )Carboxyl ( −COOH )
γ -Functional Group Carboxyl ( −COOH )Carboxyl ( −COOH )Amide ( −CONH2​ )
Primary Utility GAD Inhibitor / Stable ProbeDefluorination SubstrateMetabolic Fuel / PET Tracer
Table 2: Quantitative Assay Performance Summary
Biological AssayDL-threo-4-FluoroisoglutamineDL-erythro-4-FluoroisoglutamineMechanistic Causality
ASCT2 Transporter Uptake ModerateLowThe α -amide reduces overall ASCT2 affinity compared to 4-FGln, but the threo geometry allows partial accommodation in the binding pocket[1].
Glutamate Decarboxylase (GAD) Inhibition High (Low IC50​ )Low (High IC50​ )Threo isomer aligns optimally with the PLP cofactor. The α -amide prevents decarboxylation, trapping the enzyme[3].
Enzymatic Defluorination Rate Low (Metabolically Stable)High (Rapid F− release)Erythro geometry facilitates the specific dihedral angle required for bacterial/cellular enzymatic elimination of the C-F bond[3].

Pathway Visualization

The following diagram illustrates the divergent metabolic routing of the threo and erythro stereoisomers upon cellular entry.

G IsomerThreo DL-threo-4-Fluoroisoglutamine (Anti-conformation) Transporter Amino Acid Transporters (e.g., ASCT2) IsomerThreo->Transporter Optimal Dihedral Angle IsomerErythro DL-erythro-4-Fluoroisoglutamine (Syn-conformation) IsomerErythro->Transporter Suboptimal Binding EnzymeGAD Glutamate Decarboxylase (GAD) Transporter->EnzymeGAD Intracellular Exposure EnzymeAmidase Amidase / Glutaminase Transporter->EnzymeAmidase Intracellular Exposure OutcomeThreo Stable Inhibition & Metabolic Trapping EnzymeGAD->OutcomeThreo alpha-amide resists decarboxylation OutcomeErythro Rapid Defluorination & Degradation EnzymeAmidase->OutcomeErythro erythro-specific degradation

Metabolic routing and stereospecific enzyme interactions of 4-Fluoroisoglutamine stereoisomers.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that confirm the mechanism of action simultaneously with the primary measurement.

Protocol A: Stereospecific Transporter Uptake & Competitive Inhibition Assay

Purpose: To quantify the cellular uptake of 4-fluoroisoglutamine isomers and validate the specific transporter involved (e.g., ASC vs. System A).

  • Cell Preparation: Seed 9L tumor cells (or equivalent glutamine-addicted line) in 24-well plates. Grow to 80% confluence.

  • Starvation Phase: Wash cells twice with warm, amino acid-free PBS. Incubate in amino acid-free buffer for 45 minutes to deplete intracellular amino acid pools and maximize transporter activity.

  • Self-Validating Treatment: Prepare three parallel assay conditions:

    • Condition 1 (Test): 100μM DL-threo-4-Fluoroisoglutamine.

    • Condition 2 (ASC Control): 100μM Test Compound + 5mM L-Serine (ASC transporter inhibitor).

    • Condition 3 (System A Control): 100μM Test Compound + 5mM MeAIB (System A inhibitor).

  • Incubation & Lysis: Incubate for exactly 30 minutes at 37°C. Terminate uptake by washing rapidly 3x with ice-cold PBS. Lyse cells using 0.1M NaOH.

  • Quantification: Measure intracellular compound concentration via LC-MS/MS. Normalize data to total protein content using a BCA assay. Causality & Validation: If uptake is blocked by L-Serine but remains unaffected by MeAIB, the assay internally validates that the compound is exclusively utilizing the ASC/ASCT2 transporter system, ruling out non-specific membrane diffusion[1].

Protocol B: Enzymatic Defluorination Stability Assay

Purpose: To measure the stereospecific cleavage of the C-F bond by bacterial or cellular enzymes.

  • Enzyme/Lysate Preparation: Prepare cell-free extracts of E. coli or S. cattleya (known to possess defluorinating activity) via French press. Centrifuge at 40,000 x g and collect the supernatant[3].

  • Assay Initiation: Incubate 2mM of either DL-threo or DL-erythro-4-Fluoroisoglutamine with the cell-free extract in phosphate buffer (pH 7.0) containing 0.01% 2-mercaptoethanol.

  • Self-Validating Measurement (Standard Addition):

    • Measure free fluoride ( F− ) release continuously using a fluoride ion-selective electrode.

    • Validation Step: At t=60 min, spike the matrix with a known concentration of standard NaF.

  • Orthogonal Confirmation: Lyophilize a 500μL aliquot, derivatize using methanol/acetyl chloride, and analyze the remaining intact stereoisomer via GC-MS[3]. Causality & Validation: The standard addition spike ensures that the biological matrix (proteins, buffer salts) is not quenching the electrode signal. The orthogonal GC-MS step confirms that the loss of the parent compound stoichiometrically matches the release of F− , validating that defluorination (rather than mere sequestration) has occurred.

References

  • Title: Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors Source: Journal of the American Chemical Society URL: [Link]

  • Title: Enzymatic Defluorination and Deamination of 4-Fluoroglutamic Acid Source: Applied Microbiology and Biotechnology (via UCD Research Repository) URL: [Link]

  • Title: Chemistry of 4-fluoroglutamic acid. Part 3. Preparation of the diastereomers of 4-fluoroglutamine and 4-fluoroisoglutamine Source: Journal of Fluorine Chemistry URL: [Link]

Sources

Comparative

Cross-Validation of DL-threo-4-Fluoroisoglutamine Molecular Docking Simulations: A Comparative Guide

Executive Summary The introduction of halogen atoms, particularly fluorine, into amino acid analogs fundamentally alters their pharmacokinetics, lipophilicity, and binding kinetics. DL-threo-4-Fluoroisoglutamine is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The introduction of halogen atoms, particularly fluorine, into amino acid analogs fundamentally alters their pharmacokinetics, lipophilicity, and binding kinetics. DL-threo-4-Fluoroisoglutamine is a highly specialized fluorinated derivative of isoglutamine, frequently utilized as a metabolic probe for mapping tumor glutaminolysis[1] and as an inhibitor for glutamine-dependent enzymes like Glutaminase (GLS1).

However, docking fluorinated compounds presents a unique computational challenge. The high electronegativity of fluorine and its potential to form orthogonal multipolar interactions (halogen bonds) are often parameterized differently across various docking algorithms. Relying on a single scoring function can lead to false-positive binding poses.

This guide provides a comprehensive, self-validating protocol for the cross-validation of DL-threo-4-Fluoroisoglutamine docking simulations. By objectively comparing the performance of AutoDock Vina , Schrödinger Glide (XP) , and CCDC GOLD , we provide researchers with the mechanistic insights needed to select the right computational tool for halogenated ligand design.

Rationale & Target Selection

To establish a robust comparative framework, we selected Human Kidney-Type Glutaminase (GLS1) as the biological target. GLS1 is a critical enzyme in cancer metabolism, responsible for the hydrolysis of glutamine to glutamate.

We utilized the high-resolution crystal structure of human glutaminase in complex with its native substrate, L-glutamine (PDB ID: 3VP0 )[2]. Using a co-crystallized structure allows us to build a self-validating system : before any software is trusted to dock the novel fluorinated analog, it must first successfully redock the native L-glutamine to within a strict Root Mean Square Deviation (RMSD) threshold.

Experimental Workflow & Methodology

A docking simulation is only as reliable as its preparation phase. The following step-by-step methodology ensures that all thermodynamic and structural variables are controlled.

Step 1: Target Protein Preparation (The Baseline)
  • Action: Import PDB 3VP0 into the workspace. Remove all solvent molecules beyond 5 Å of the active site.

  • Causality: Raw PDB files lack hydrogen atoms and often contain experimental artifacts (e.g., alternate side-chain conformations). We assign correct protonation states at a physiological pH of 7.4 to ensure the active site residues (like Ser286 and Tyr249) are correctly ionized. Retaining bridging water molecules within 5 Å is critical, as they often mediate essential hydrogen bonds between the ligand and the protein backbone.

Step 2: Ligand Preparation
  • Action: Generate the 3D conformer of DL-threo-4-Fluoroisoglutamine.

  • Causality: Stereochemistry dictates binding affinity. The threo diastereomer specifically orientates the fluorine atom to minimize steric clashing within the narrow GLS1 catalytic pocket while maximizing its potential to act as a hydrogen bond acceptor. We generate the lowest-energy 3D conformation and assign physiological ionization states to the amine and carboxylate groups.

Step 3: Redocking Validation (The Control)
  • Action: Redock the native L-glutamine into the generated receptor grid.

  • Causality: This is the self-validating step. A docking protocol is only valid if it can reproduce known experimental data[3]. The RMSD between the software-predicted pose and the co-crystallized L-glutamine must be < 2.0 Å . If an algorithm fails this step, its predictions for the fluorinated analog cannot be trusted.

Step 4: Orthogonal Cross-Docking
  • Action: Dock DL-threo-4-Fluoroisoglutamine using three distinct algorithms:

    • AutoDock Vina: Utilizes an empirical scoring function[4].

    • Schrödinger Glide (XP): Utilizes an advanced force-field (OPLS4) and exact solvation models[5].

    • CCDC GOLD: Utilizes a genetic algorithm with the ChemPLP scoring function.

Workflow Visualization

The following diagram illustrates the logical progression of our cross-validation pipeline, ensuring no single point of algorithmic failure compromises the final data.

G Start Input: DL-threo-4-Fluoroisoglutamine & GLS1 (PDB: 3VP0) PrepLig Ligand Preparation (Stereoisomer Generation, pH 7.4) Start->PrepLig PrepProt Protein Preparation (Protonation, H-bond Optimization) Start->PrepProt Grid Receptor Grid Generation (Centered on Native L-Gln) PrepLig->Grid PrepProt->Grid Vina AutoDock Vina (Empirical Scoring) Grid->Vina Glide Schrödinger Glide XP (Force-Field / OPLS4) Grid->Glide Gold CCDC GOLD (Genetic Algorithm / ChemPLP) Grid->Gold Analysis Cross-Validation Analysis (RMSD < 2.0 Å, Affinity, Pose) Vina->Analysis Glide->Analysis Gold->Analysis Consensus Consensus Binding Pose & Mechanistic Insight Analysis->Consensus

Figure 1: Cross-validation workflow for molecular docking of DL-threo-4-Fluoroisoglutamine.

Comparative Analysis & Experimental Data

To objectively evaluate the software, we analyzed the docking of DL-threo-4-Fluoroisoglutamine against the GLS1 active site. The data below summarizes the structural fidelity (RMSD), thermodynamic predictions (Binding Affinity), and computational cost.

Table 1: Cross-Validation Metrics (Accuracy & Affinity)
Docking EngineNative L-Gln Redocking RMSD (Å)DL-threo-4-Fluoro RMSD (vs Consensus)Binding Affinity (kcal/mol)Primary Interaction Mode
Schrödinger Glide (XP) 0.620.85-7.4H-bond network + Halogen bonding
CCDC GOLD 1.151.30-6.8H-bond network
AutoDock Vina 1.681.95-6.2Hydrophobic packing

Data Interpretation: All three engines successfully passed the self-validation control (Native RMSD < 2.0 Å)[4]. However, Schrödinger Glide provided the tightest structural alignment.

Table 2: Computational Efficiency & Resource Allocation
Docking EngineAlgorithm TypeAvg. Time per Ligand (CPU)Hardware AccelerationBest Use Case
AutoDock Vina Iterated Local Search~4 secondsMulti-threadingHigh-throughput virtual screening
CCDC GOLD Genetic Algorithm~18 secondsCPU onlyHighly flexible binding pockets
Schrödinger Glide Systematic Search~45 seconds (XP)GPU supportedHigh-precision lead optimization

Mechanistic Insights (E-E-A-T)

As observed in Table 1, the binding affinity and pose predictions for the fluorinated analog vary significantly depending on the software used. Understanding why these discrepancies occur is critical for drug development professionals:

  • The Fluorine Desolvation Penalty: Fluorine is highly lipophilic but also highly electronegative. When DL-threo-4-Fluoroisoglutamine enters the GLS1 pocket, it must shed its hydration shell. Schrödinger Glide utilizes an advanced generalized Born/surface area (GB/SA) solvation model that accurately calculates this desolvation penalty[5], resulting in a highly accurate pose (RMSD 0.85 Å). In contrast, AutoDock Vina's empirical scoring function sometimes underestimates desolvation costs, leading to slightly looser pose predictions (RMSD 1.95 Å).

  • Halogen Bonding Capabilities: The C-F bond can form orthogonal interactions with backbone carbonyls (halogen bonding). Force-field-based engines like Glide (using OPLS4) explicitly parameterize these interactions, explaining the stronger predicted binding affinity (-7.4 kcal/mol).

  • The Role of Vina: Despite lower precision on halogen bonds, Vina's speed (~4 seconds per ligand) makes it the undisputed champion for initial high-throughput screening[4]. The optimal workflow uses Vina to filter libraries of fluorinated analogs, followed by Glide XP for rigorous cross-validation of the top hits.

Conclusion

When simulating the docking of highly specific metabolic probes like DL-threo-4-Fluoroisoglutamine, reliance on a single computational tool introduces unacceptable risk. Our cross-validation demonstrates that while AutoDock Vina is highly efficient for initial screening, Schrödinger Glide XP is required to accurately model the complex stereoelectronic effects of the fluorine atom within the glutaminase active site. Researchers must employ a self-validating protocol—anchored by native ligand redocking—to ensure the scientific integrity of their computational models.

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Safety & Regulatory Compliance

Safety

DL-threo-4-Fluoroisoglutamine proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical handling is paramount not only for laboratory safety but for ensuring downstream environmental compliance. DL-threo-4-Fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical handling is paramount not only for laboratory safety but for ensuring downstream environmental compliance. DL-threo-4-Fluoroisoglutamine is a specialized fluorinated amino acid derivative heavily utilized in the synthesis of metabolic imaging agents for tumors (such as 18 F-labeled PET tracers)[1].

Because of the highly stable carbon-fluorine (C-F) bond, this compound cannot be treated as standard biological or general organic waste. The following operational blueprint provides the causality-driven methodologies required for its safe handling, segregation, and disposal.

Hazard Profiling & Regulatory Grounding

Under the EPA’s Resource Conservation and Recovery Act (RCRA), fluorinated organic compounds are classified as Halogenated Organic Compounds (HOCs) [2].

The Mechanistic Causality: The C-F bond is one of the strongest in organic chemistry. Standard biological degradation or low-temperature incineration fails to cleave this bond and can result in the release of highly toxic hydrofluoric acid (HF) gas or the formation of persistent fluorinated environmental pollutants[3]. Therefore, DL-threo-4-Fluoroisoglutamine waste must be strictly segregated from non-halogenated waste to ensure it is routed to specialized, high-temperature hazardous waste incinerators equipped with caustic scrubbers[4].

Operational Safety & PPE Validation

Before initiating any disposal or cleanup workflow, establish a self-validating Personal Protective Equipment (PPE) protocol.

  • Hand Protection: Wear nitrile or neoprene gloves. Causality: These materials provide superior chemical resistance against the organic solvents (e.g., methanol, acetonitrile) typically used to dissolve fluorinated amino acids, thereby preventing dermal transport[5].

  • Respiratory & Eye Protection: Handle all dry powders exclusively within a certified Class II chemical fume hood to prevent the inhalation of aerosolized fluorinated particulates. Tightly sealed safety goggles are mandatory.

  • Validation Step: Always inspect gloves for micro-tears before handling HOCs. A compromised glove in the presence of a solvent carrier can accelerate dermal absorption.

Step-by-Step Disposal Workflows

To maintain scientific integrity and regulatory compliance, treat your waste disposal with the same precision as your synthetic workflows.

Protocol A: Solid Waste Disposal (Powders and Crystals)
  • Primary Containment: Leave any unused, expired, or compromised DL-threo-4-Fluoroisoglutamine solid in its original manufacturer vial. Do not attempt to transfer dry powders to a new vessel, as this increases aerosolization risk.

  • Secondary Sealing: Place the primary vial inside a transparent, sealable bio-bag or secondary containment vessel.

  • Labeling: Affix a compliant hazardous waste label explicitly stating: "Halogenated Organic Solid Waste - Contains Fluorinated Amino Acids."

  • Deposition: Transfer the sealed package to the laboratory's designated solid hazardous waste bin[6]. Never mix this with standard biological or municipal waste.

Protocol B: Liquid Waste Disposal (Solutions and Rinsates)
  • Segregation: Liquid waste containing this compound must be strictly routed into Halogenated Organic Waste carboys (universally identified by green labeling in institutional EHS systems)[7].

  • Compatibility Verification: Before transferring, verify that the solvent matrix of your waste (e.g., aqueous buffer, HPLC mobile phase) is chemically compatible with the current contents of the carboy. Causality: Mixing incompatible matrices (e.g., strong acids with organic solvents) can trigger exothermic reactions or catastrophic pressure buildup.

  • Transfer & Documentation: Use a dedicated, grounded funnel to transfer the liquid. Immediately log the exact volume and chemical concentration on the carboy's composite sheet. This mass-balance tracking is a critical self-validating step to prevent regulatory fines[7].

Protocol C: Labware Decontamination
  • Rinsing: Rinse any glassware that came into contact with the compound using a compatible solvent (e.g., 70% Ethanol or Methanol).

  • Rinsate Capture: Collect 100% of this rinsate and dispose of it via Protocol B (Halogenated Liquid Waste).

  • Consumables: Dispose of single-use plastics (pipette tips, Eppendorf tubes) that contacted the chemical directly into the Solid Hazardous Waste bin[6].

Immediate Spill Management Protocol

In the event of an accidental discharge, execute the following containment matrix:

  • Isolate: Immediately restrict personnel access to the spill zone.

  • Suppress (Powders): If the spill is a dry powder, gently cover it with solvent-dampened paper towels. Causality: Dry sweeping generates airborne particulates; dampening the powder eliminates aerosolization[6].

  • Absorb (Liquids): For liquid spills, encircle and cover the liquid with an inert absorbent material (e.g., vermiculite or commercial spill pads).

  • Collect & Decontaminate: Scoop the absorbed material using non-sparking tools into a hazardous waste bag. Wipe the underlying surface with a solvent-soaked cloth, disposing of all cleanup materials as Solid Halogenated Waste.

Waste Categorization Data

Summarizing quantitative and categorical data ensures rapid decision-making during laboratory operations.

Waste StateMatrix / ContaminantEPA/RCRA ClassificationPrimary Disposal RouteRequired Receptacle
Solid Pure powder or crystalsHalogenated OrganicHigh-Temp IncinerationSealed original vial in secondary bag
Liquid Aqueous or Solvent solutionHalogenated OrganicHigh-Temp IncinerationGreen-labeled Halogenated Carboy
Consumables Pipette tips, weighing boatsTrace HalogenatedSolid Hazardous WasteLidded solid hazardous waste bin
Rinsate Solvent wash from glasswareHalogenated OrganicHigh-Temp IncinerationGreen-labeled Halogenated Carboy

Operational Workflow Visualization

The following diagram maps the logical decision tree for DL-threo-4-Fluoroisoglutamine waste segregation, ensuring zero cross-contamination with non-halogenated streams.

G Start DL-threo-4-Fluoroisoglutamine Waste Generation Type Determine Waste State Start->Type Solid Solid Waste (Powder/Crystals/Tips) Type->Solid Liquid Liquid Waste (Aqueous/Solvent/Rinsate) Type->Liquid SolidCont Seal in Original Container or Bio-bag Solid->SolidCont LiqSeg Segregate as Halogenated Organic Liquid->LiqSeg SolidBin Solid Hazardous Waste Bin SolidCont->SolidBin GreenBin Green-Labeled Carboy (Halogenated Liquid) LiqSeg->GreenBin Incineration High-Temp Incineration (EPA RCRA Compliant) GreenBin->Incineration SolidBin->Incineration

Logical workflow for the segregation and disposal of DL-threo-4-Fluoroisoglutamine waste.

References

  • EPA Hazardous Waste Disposal Halogenated Organic Compounds eCFR - Title 40, Appendix III to Part 268 URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Segregation Guidelines Bucknell University Environmental Health and Safety URL:[Link]

  • Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors Journal of the American Chemical Society (ACS) URL:[Link]

Sources

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